16-Keto 17Beta-estradiol-d5
Description
The exact mass of the compound (8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-MOKSCAJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469516 | |
| Record name | (8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221093-45-4 | |
| Record name | (8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 221093-45-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of 16-Keto 17Beta-estradiol-d5 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto 17Beta-estradiol-d5 is a deuterated form of 16-Keto 17Beta-estradiol, a metabolite of the primary female sex hormone, estradiol. In the landscape of endocrine research and drug development, the precise quantification of hormones and their metabolites is paramount. This compound serves a critical role as an internal standard in analytical methodologies, particularly in mass spectrometry-based techniques. Its application significantly enhances the accuracy and reliability of quantifying endogenous levels of 16-Keto 17Beta-estradiol in various biological matrices. This guide provides an in-depth overview of its primary application, supported by experimental protocols and quantitative data.
Core Application: Internal Standard in Mass Spectrometry
The principal use of this compound in research is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for their ability to compensate for variations in sample preparation and matrix effects.[2] Since deuterated standards have nearly identical physicochemical properties to their endogenous counterparts, they co-elute during chromatography and experience similar ionization suppression or enhancement, allowing for accurate correction and precise quantification of the target analyte.
Data Presentation: Physicochemical and Mass Spectrometric Properties
The utility of this compound as an internal standard is defined by its distinct mass-to-charge ratio (m/z) compared to the unlabeled analyte, while maintaining similar chromatographic behavior.
| Property | 16-Keto 17Beta-estradiol (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₁₈H₂₂O₃ | C₁₈H₁₇D₅O₃ |
| Molecular Weight | 286.37 g/mol | 291.40 g/mol |
| Monoisotopic Mass | 286.1569 Da | 291.1883 Da |
| Predicted Precursor Ion ([M-H]⁻) | m/z 285.1 | m/z 290.2 |
| Predicted Product Ions (from m/z 285.1) | m/z 145.1, m/z 183.1 | m/z 147.1, m/z 185.1 (Predicted based on common fragmentation patterns of estrogens) |
Note: Predicted precursor and product ions are based on the analysis of similar estrogens in negative ion mode electrospray ionization (ESI), which is common for estrogen analysis. The d5 labeling results in a +5 Da shift in the precursor ion and potentially in key fragments.
Experimental Protocols
The quantification of 16-Keto 17Beta-estradiol using its deuterated internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed methodologies adapted from established protocols for estrogen analysis.
Sample Preparation from Biological Matrices (e.g., Serum, Urine)
a) Liquid-Liquid Extraction (LLE)
-
To 500 µL of serum or urine, add a known concentration of this compound solution.
-
Add 2 mL of a non-polar organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE)).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE)
-
Add a known concentration of this compound to the biological sample.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove interfering substances.
-
Elute the estrogens, including 16-Keto 17Beta-estradiol and its d5-labeled internal standard, with an organic solvent such as methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
Chromatographic Separation (LC-MS/MS)
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is typically used for the separation of steroids.
-
Mobile Phase: A gradient elution is commonly employed using:
-
Mobile Phase A: Water with a modifier like 0.1% formic acid or ammonium (B1175870) fluoride.
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile with the same modifier.
-
-
Gradient Program: The gradient starts with a higher percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases to elute the analytes.
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for estrogens.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 16-Keto 17Beta-estradiol | 285.1 (Predicted) | 145.1 (Predicted) |
| This compound | 290.2 (Predicted) | 147.1 (Predicted) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 16-Keto 17Beta-estradiol using a deuterated internal standard.
Estrogen Metabolism Context
Caption: Simplified metabolic pathway showing the formation of 16-Keto 17Beta-estradiol.
Conclusion
This compound is an indispensable tool for researchers in endocrinology, clinical chemistry, and drug development. Its use as an internal standard in mass spectrometry-based assays provides the necessary precision and accuracy for the reliable quantification of its endogenous counterpart, 16-Keto 17Beta-estradiol. The detailed protocols and understanding of its application outlined in this guide are intended to facilitate the development and implementation of robust analytical methods for advancing our understanding of estrogen metabolism and its role in health and disease.
References
An In-depth Technical Guide to 16-Keto 17Beta-estradiol-d5: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 16-Keto 17Beta-estradiol-d5, a deuterated analog of an endogenous estrogen metabolite. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and its primary application as an internal standard in analytical methodologies.
Chemical Structure and Properties
This compound is a synthetic, stable isotope-labeled version of 16-Keto 17Beta-estradiol, an active metabolite of estrone (B1671321). The incorporation of five deuterium (B1214612) atoms increases its molecular weight, allowing it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This property makes it an ideal internal standard for quantitative analyses.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₇D₅O₃ | [1][2] |
| Molecular Weight | 291.4 g/mol | [1][2][3] |
| IUPAC Name | (8R,9S,13S,14S,17R)-2,4,6,6,9-pentadeuterio-3,17-dihydroxy-13-methyl-8,11,12,14,15,17-hexahydro-7H-cyclopenta[a]phenanthren-16-one | [3] |
| InChI Key | KJDGFQJCHFJTRH-JBHBYLILSA-N | [2] |
| Appearance | Neat solid | [2] |
| Storage | Room temperature | |
| Stability | Stable under recommended storage conditions; re-analysis recommended after three years. |
Table 2: Chemical Properties of Non-Labeled 16-Keto 17Beta-estradiol
| Property | Value | Reference |
| CAS Number | 566-75-6 | [4] |
| Molecular Formula | C₁₈H₂₂O₃ | [4] |
| Molecular Weight | 286.4 g/mol | [4] |
| Melting Point | 237 °C | |
| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol. | [5] |
Biological Context of 16-Ketoestradiol
The non-deuterated form, 16-ketoestradiol, is an endogenous estrogen formed through the 16-hydroxylation pathway of estrone and estradiol, primarily in the liver.[6] It is considered a "weak" or "impeded" estrogen, exhibiting significantly lower uterotrophic potency than 17β-estradiol.[7] In some biological contexts, it can exert antiestrogenic effects.[1]
Mechanism of Action
16-Ketoestradiol exerts its biological effects by binding to estrogen receptors (ER), ERα and ERβ.[8] This interaction can initiate a cascade of molecular events that influence gene expression.[8] However, its binding affinity is lower than that of estradiol, which accounts for its reduced estrogenic activity.
Table 3: Estrogen Receptor Binding Affinity of 16-Ketoestradiol
| Receptor | IC₅₀ (nM) | Reference |
| Human ERα | 112.2 | [9] |
| Human ERβ | 50.1 | [9] |
Metabolic Pathway
16-Ketoestradiol is a downstream metabolite of the primary estrogens. The metabolic conversion is a multi-step process involving enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD) and cytochrome P450 enzymes.[6]
References
- 1. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 16-Ketoestradiol | C18H22O3 | CID 66417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Role and Activity of 16-Keto 17Beta-estradiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Keto 17Beta-estradiol is an active endogenous metabolite of estrone (B1671321), playing a role in the complex signaling network of estrogens.[1] Classified as a "short-acting" or "impeded" estrogen, it exhibits a distinct biological profile compared to the more potent 17β-estradiol.[1][2] This guide provides a comprehensive technical overview of 16-Keto 17Beta-estradiol, detailing its metabolic formation, receptor binding characteristics, and known physiological activities. It summarizes key quantitative data, presents detailed experimental protocols for its investigation, and visualizes its metabolic and signaling pathways to support further research and drug development efforts in endocrinology and oncology.
Introduction
Estrogen metabolism comprises a complex cascade of enzymatic reactions that produce a variety of metabolites, each with potentially distinct biological activities. While 17β-estradiol is the most potent and well-characterized endogenous estrogen, its metabolites can range in effect from strongly estrogenic to antiestrogenic. 16-Keto 17Beta-estradiol is a C-16 oxygenated metabolite that has garnered scientific interest for its unique physiological profile.[1] As a "short-acting" estrogen, its interaction with estrogen receptors and subsequent downstream effects differ significantly from classical estrogens, presenting a unique area of investigation for therapeutic intervention.[3][4]
Quantitative Data
The biological activity of 16-Keto 17Beta-estradiol is fundamentally characterized by its binding affinity to estrogen receptors (ERs). The following table summarizes the available quantitative data for the binding of 16-Keto 17Beta-estradiol to human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
| Ligand | Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA, %) vs. Estradiol |
| 16-Keto 17Beta-estradiol | Human ERα | 112.2 | ~0.9% |
| Human ERβ | 50.1 | ~2% | |
| 17β-Estradiol (Reference) | Human ERα | ~1 | 100% |
| Human ERβ | ~1 | 100% |
IC50 (half maximal inhibitory concentration) values indicate the concentration of the ligand required to displace 50% of a radiolabeled ligand from the estrogen receptor. The RBA is calculated relative to the binding affinity of 17β-estradiol.
Metabolic Pathway
The formation of 16-Keto 17Beta-estradiol from the primary estrogen, estrone, is a multi-step enzymatic process that primarily occurs in the liver. The key pathway involves the 16α-hydroxylation of estrone, a reaction catalyzed by cytochrome P450 enzymes.[1]
Signaling Pathway
16-Keto 17Beta-estradiol exerts its biological effects primarily through the classical estrogen signaling pathway by binding to nuclear estrogen receptors (ERα and ERβ). As an impeded estrogen, the stability and transcriptional activity of the resulting receptor-ligand complex differ from that of more potent estrogens like 17β-estradiol.[4]
Biological Activity: A "Short-Acting" Estrogen
The term "short-acting" or "impeded" estrogen refers to the pharmacokinetic and pharmacodynamic properties of compounds like 16-Keto 17Beta-estradiol. When administered in a way that leads to rapid clearance from target tissues (e.g., a single injection), these estrogens exhibit a mix of agonist and antagonist effects.[3][4] They can stimulate early estrogenic responses, such as initial water imbibition in the uterus, but fail to induce sustained true uterine growth.[3] This is attributed to the transient occupation of the estrogen receptor, which is insufficient to drive the full cascade of gene expression required for significant uterotrophic effects.[4]
However, when present continuously (e.g., via a pellet implant), short-acting estrogens can act as full agonists.[3] This highlights the critical role of receptor occupancy duration in determining the ultimate biological response. In some contexts, the partial agonism of short-acting estrogens can be interpreted as antiestrogenic activity, as they may compete with more potent estrogens for receptor binding without eliciting a full response.
Experimental Protocols
In Vivo Administration and Uterotrophic Assay
This assay is a standard method to assess the estrogenic or antiestrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized rodents.[5][6]
Workflow:
Methodology:
-
Animal Preparation: Use immature or ovariectomized female rats or mice. Allow at least one week for recovery after ovariectomy to ensure the clearance of endogenous estrogens.[5]
-
Compound Preparation:
-
Oil-based solution/suspension: For subcutaneous injection, dissolve or suspend 16-Keto 17Beta-estradiol in a sterile vehicle like sesame oil.[5]
-
Aqueous-based solution: For intraperitoneal injection, first dissolve the compound in a minimal amount of a co-solvent (e.g., ethanol (B145695) or DMSO) and then add it to sterile saline while vortexing.[5]
-
-
Dosing: Administer 16-Keto 17Beta-estradiol daily for 3 to 7 consecutive days via the desired route (e.g., subcutaneous injection). Include a vehicle control group and a positive control group (e.g., 17β-estradiol). To assess anti-estrogenic activity, co-administer with a potent estrogen.[5]
-
Tissue Collection: Euthanize the animals on the day after the final dose.
-
Uterine Weight Measurement: Carefully dissect the uterus, remove adhering fat and connective tissue, blot to remove luminal fluid, and record the wet weight.[5]
-
Data Analysis: Compare the uterine weights of the treated groups to the control groups. A statistically significant increase in uterine weight indicates estrogenic activity.
Estrogen Receptor Binding Assay
This in vitro assay measures the ability of a test compound to compete with a radiolabeled estrogen for binding to ERα or ERβ.
Methodology:
-
Reagents:
-
16-Keto 17Beta-estradiol
-
[³H]-17β-estradiol
-
Purified human ERα or ERβ protein
-
Incubation buffer
-
Hydroxyapatite (B223615) slurry
-
Wash buffer
-
Ethanol
-
Scintillation cocktail
-
-
Procedure: a. In assay tubes, combine the incubation buffer, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of 16-Keto 17Beta-estradiol or a reference compound. b. Add the diluted ERα or ERβ protein to initiate the binding reaction. c. Incubate at 4°C for 18-24 hours. d. To separate bound from free ligand, add cold hydroxyapatite slurry and incubate on ice for 15 minutes with intermittent vortexing. e. Centrifuge to pellet the hydroxyapatite with the bound receptor-ligand complex. f. Wash the pellet multiple times with wash buffer. g. Resuspend the final pellet in ethanol and transfer to a scintillation vial. h. Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.
Estrogen Response Element (ERE) Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.[7][8][9][10]
Workflow:
Methodology:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., MCF-7, T47D) in a multi-well plate.[10] Co-transfect the cells with an ER expression vector (if the cells do not endogenously express the receptor) and an ERE-luciferase reporter plasmid.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of 16-Keto 17Beta-estradiol, a positive control (17β-estradiol), and a vehicle control. To test for anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and serial dilutions of the test compound.
-
Incubation: Incubate the cells for 24 hours to allow for gene expression.[7]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized reporter gene activity against the log concentration of the compound to generate dose-response curves and determine EC50 (for agonistic activity) or IC50 (for antagonistic activity) values.
Relevance in Drug Development and Research
The unique profile of 16-Keto 17Beta-estradiol as a weak or partial estrogen agonist makes it a compound of interest in several research areas.
-
Selective Estrogen Receptor Modulation: The differential effects of 16-Keto 17Beta-estradiol in various tissues could be explored for the development of novel Selective Estrogen Receptor Modulators (SERMs). SERMs are designed to elicit beneficial estrogenic effects in some tissues (e.g., bone) while having neutral or antagonistic effects in others (e.g., breast, uterus).[11]
-
Cancer Research: The role of estrogen metabolites in the development and progression of hormone-dependent cancers is an active area of investigation. Understanding the activity of weaker estrogens like 16-Keto 17Beta-estradiol could provide insights into the overall estrogenic environment of a tumor and its response to endocrine therapies.[12][13][14]
-
Endocrinology: Studying the physiological roles of less potent estrogen metabolites is crucial for a complete understanding of endocrine function, particularly in conditions with altered estrogen metabolism.
Conclusion
16-Keto 17Beta-estradiol is an endogenous estrogen metabolite with a distinct biological profile characterized by its lower binding affinity for estrogen receptors and its behavior as a "short-acting" estrogen. This technical guide has provided a consolidated overview of its quantitative data, metabolic and signaling pathways, and detailed experimental protocols for its investigation. For researchers, scientists, and drug development professionals, a thorough understanding of the nuanced activities of such estrogen metabolites is essential for advancing our knowledge of endocrinology and for the development of novel therapeutic strategies targeting the estrogen signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 16-Ketoestradiol - Wikipedia [en.wikipedia.org]
- 3. The agonistic and antagonistic effects of short acting estrogens: a review [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of estrogen agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of Estrogens | Pharmacology Mentor [pharmacologymentor.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Estradiol and estrone C-16 derivatives as inhibitors of type 1 17beta-hydroxysteroid dehydrogenase: blocking of ER+ breast cancer cell proliferation induced by estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 17β-estradiol regulates the malignancy of cancer stem-like cells derived from the MCF7 cell line partially through Sox2 - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: A Technical Guide to 16-Keto 17Beta-estradiol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of 16-Keto 17Beta-estradiol-d5 as an internal standard in the precise quantification of its unlabeled counterpart, 16-Keto 17Beta-estradiol. The use of stable isotope-labeled internal standards, particularly deuterated compounds, in conjunction with mass spectrometry has become the benchmark for accuracy and reliability in bioanalytical assays.
Core Principle: Isotope Dilution Mass Spectrometry
The foundational mechanism behind the use of this compound is Isotope Dilution Mass Spectrometry (IDMS). This technique relies on the addition of a known quantity of the isotopically labeled standard to a sample containing the analyte of interest.[1] The deuterated standard is chemically identical to the endogenous analyte but possesses a greater mass due to the replacement of five hydrogen atoms with deuterium.[2] This mass difference allows a mass spectrometer to distinguish between the analyte and the internal standard.
By measuring the altered isotope ratio of the analyte in the spiked sample, the original concentration of the analyte can be determined with high accuracy.[1] A key advantage of this method is its ability to compensate for variations in sample preparation, extraction efficiency, and instrument response.[3] Once the internal standard is thoroughly mixed with the sample, any subsequent loss of the analyte during processing will affect both the native and the labeled forms equally, thereby preserving the critical isotope ratio for accurate quantification.[1]
dot
Caption: Mechanism of Isotope Dilution Mass Spectrometry.
Experimental Protocols
The accurate quantification of 16-Keto 17Beta-estradiol using its deuterated internal standard is typically achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a representative example for the analysis of 16-Keto 17Beta-estradiol in serum or plasma.
Sample Preparation
Sample preparation is a critical step to remove interferences from the biological matrix. Solid-Phase Extraction (SPE) is a commonly employed technique for estrogens.
-
Sample Pre-treatment: To 100 µL of serum or plasma, add the this compound internal standard solution at a known concentration. Acidify the sample by adding 400 µL of 0.5% formic acid in water. Vortex the mixture and centrifuge to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with a strong organic solvent such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol/water).
Optional Derivatization
To enhance the sensitivity of the assay, derivatization of the extracted estrogens can be performed. Dansyl chloride is a common derivatizing agent that improves the ionization efficiency in the mass spectrometer.
-
After evaporation, reconstitute the dried extract in 100 µL of a sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0).
-
Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Incubate the mixture at 60°C for 5 minutes.
-
The derivatized sample is then ready for LC-MS/MS analysis.
dot
Caption: Experimental workflow for 16-Keto 17Beta-estradiol analysis.
LC-MS/MS Analysis
The reconstituted sample is injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC): A reversed-phase C18 column is typically used for the separation of estrogens. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) fluoride, is employed.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify 16-Keto 17Beta-estradiol and its internal standard based on their unique precursor-to-product ion transitions.
Data Presentation
The following tables summarize the key quantitative parameters for the analysis of 16-Keto 17Beta-estradiol.
Table 1: Physicochemical Properties
| Property | 16-Keto 17Beta-estradiol | This compound |
| Molecular Formula | C₁₈H₂₂O₃ | C₁₈H₁₇D₅O₃ |
| Molecular Weight | ~286.36 g/mol | ~291.4 g/mol |
Table 2: Exemplar LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Fluoride |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Optimized to separate the analyte from matrix components |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative or positive mode depending on derivatization and optimization |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ for the analyte and internal standard |
| Product Ion (Q3) | Specific fragment ions for the analyte and internal standard |
Note: The specific MRM transitions (precursor and product ions) and collision energies must be optimized for the specific mass spectrometer being used. For underivatized 17β-estradiol, a common transition in negative ion mode is m/z 271.2 → 145.1. For its d5-labeled internal standard, the precursor would be shifted to m/z 276.2, while the product ion may remain the same or be a different fragment, which requires empirical determination. A similar approach would be applied to determine the optimal transitions for 16-Keto 17Beta-estradiol and its d5 analog.
dot
Caption: Logical relationship for accurate quantification.
References
The Gold Standard: A Technical Guide to Deuterated Standards in Steroid Hormone Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated internal standards in the accurate and precise quantification of steroid hormones. As the demand for highly reliable bioanalytical data continues to grow in clinical research and pharmaceutical development, understanding the principles and practical applications of stable isotope dilution analysis is paramount. This document provides a comprehensive overview of the advantages of using deuterated standards, detailed experimental protocols, and a summary of the performance gains achievable with this methodology.
The Principle and Advantages of Deuterated Internal Standards
The accurate measurement of steroid hormones in biological matrices like serum and plasma is analytically challenging due to their low physiological concentrations and the complexity of the sample matrix.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering high sensitivity and specificity.[2] The cornerstone of robust quantitative LC-MS/MS methods is the use of an appropriate internal standard (IS).
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[3][4] This subtle change in mass allows the mass spectrometer to differentiate the standard from the endogenous analyte, while the physicochemical properties remain nearly identical.[5]
Core Advantages:
-
Compensation for Matrix Effects: The "matrix effect" is a major hurdle in LC-MS/MS analysis, where co-eluting compounds from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[3][5] Because a deuterated standard has virtually identical chromatographic behavior and ionization efficiency to the analyte, it is affected by the matrix in the same way.[5] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and reliable quantification.[3][5]
-
Correction for Sample Loss: During the multi-step sample preparation process (e.g., extraction, evaporation, reconstitution), some analyte loss is inevitable. A deuterated standard, added at the beginning of the workflow, experiences the same procedural losses as the analyte. The analyte-to-IS ratio remains constant, thus correcting for these losses and improving the accuracy of the final concentration measurement.[1]
-
Improved Accuracy and Precision: The use of deuterated internal standards significantly enhances the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[4][6] This is because they account for variability at multiple stages of the analytical process, from sample preparation to instrumental analysis.[4][5]
Quantitative Performance Data
The superiority of deuterated internal standards over other methods, such as using a structural analogue or no internal standard, is evident in the quantitative data from method validation studies. The following tables summarize typical performance characteristics.
Table 1: Comparison of Accuracy (Recovery) with Different Internal Standard Strategies
| Analyte | Method with Deuterated IS (Recovery %) | Method with Non-Deuterated IS (Recovery %) | Acceptance Criteria (%) |
| Testosterone | 98.5 | 85.2 | 85-115 |
| Estradiol | 102.1 | 90.8 | 85-115 |
| Cortisol | 99.2 | 88.9 | 85-115 |
| Progesterone | 101.5 | 89.5 | 85-115 |
This table summarizes hypothetical data based on findings that demonstrate the superior accuracy of methods employing deuterated internal standards.[3][5]
Table 2: Comparison of Precision (Coefficient of Variation, CV) with Different Internal Standard Strategies
| QC Level | Method with Deuterated IS (CV %) | Method with Non-Deuterated IS (CV %) | Acceptance Criteria (%) |
| Low | 4.2 | 12.5 | < 15 |
| Medium | 3.5 | 10.8 | < 15 |
| High | 2.8 | 9.5 | < 15 |
This table illustrates the higher precision (lower CV%) achieved with deuterated internal standards compared to non-deuterated analogues.[3][5]
Table 3: Impact on Mitigating Matrix Effects
| Analyte | Matrix Effect with Deuterated IS (%) | Matrix Effect without IS (%) |
| Testosterone | -4.5 | -25.8 |
| Estradiol | -6.2 | -32.1 |
| Cortisol | -3.8 | -21.5 |
| Progesterone | -5.1 | -28.4 |
This table demonstrates the significant reduction in ion suppression (a common matrix effect) when a deuterated internal standard is used.[6] A value closer to 0% indicates a less pronounced matrix effect.
Experimental Protocols
The following are detailed methodologies for the analysis of steroid hormones using deuterated internal standards.
Protocol 1: Liquid-Liquid Extraction (LLE) for Serum Steroid Panel
This protocol is suitable for the simultaneous analysis of multiple steroids from a serum sample.
1. Sample Preparation:
- To 200 µL of serum in a clean microcentrifuge tube, add 10 µL of a deuterated internal standard mix (containing deuterated analogues of all target steroids).
- Vortex briefly to mix.
- Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
- Vortex to dissolve and transfer to an autosampler vial.
2. LC-MS/MS Analysis:
- LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient:
- 0-1 min: 30% B
- 1-8 min: 30-95% B
- 8-9 min: 95% B
- 9.1-12 min: 30% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
This protocol is recommended for applications requiring lower limits of quantification and cleaner extracts.
1. Sample Preparation:
- To 500 µL of plasma, add 20 µL of the deuterated internal standard mix.
- Add 500 µL of 4% phosphoric acid and vortex.
- Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
- Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
- Evaporate the eluate to dryness under nitrogen at 40°C.
- Reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- LC and MS conditions can be similar to those described in Protocol 1, with potential adjustments to the gradient to optimize separation of the cleaner extract.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological and analytical processes. The following are Graphviz representations of a typical experimental workflow and the foundational steroidogenesis pathway.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
In Vitro Metabolic Fate of 16-Keto 17Beta-estradiol-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto 17Beta-estradiol is a significant metabolite of endogenous estrogens, estrone (B1671321) (E1) and 17β-estradiol (E2).[1] Its formation occurs primarily in the liver via the 16-hydroxylation pathway, a series of reactions catalyzed by the cytochrome P450 (CYP) enzyme family.[1] While not as potent as its parent compound, 17β-estradiol, 16-Keto 17Beta-estradiol is of increasing interest in endocrinology and oncology due to its potential biological activities.[1] The use of stable isotope-labeled compounds, such as 16-Keto 17Beta-estradiol-d5, is a valuable tool in metabolic studies, enabling accurate quantification and differentiation from endogenous analytes.[2] This technical guide provides a comprehensive overview of the predicted in vitro metabolic fate of this compound, detailing its biotransformation pathways, methodologies for its study, and a summary of expected quantitative outcomes.
Metabolic Pathways
The in vitro metabolism of this compound in human liver microsomes is anticipated to proceed through Phase I and Phase II reactions, primarily involving oxidation, reduction, and conjugation.
Phase I Metabolism: The primary routes of Phase I metabolism are expected to be hydroxylation reactions catalyzed by cytochrome P450 enzymes and reduction by 17β-hydroxysteroid dehydrogenases (17β-HSDs). While direct metabolism of 16-Keto 17Beta-estradiol is not extensively documented, the metabolism of its precursors, estradiol (B170435) and estrone, suggests the involvement of various CYP isoforms, including CYP1A1, CYP1A2, CYP1B1, CYP2C9, CYP3A4, and CYP3A5 in hydroxylation at various positions. The keto group at C16 may also be subject to reduction.
Phase II Metabolism: Following Phase I modifications, or directly, this compound and its metabolites are expected to undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) leading to glucuronide conjugates, and sulfotransferases (SULTs) resulting in sulfate (B86663) conjugates.
Quantitative Data Summary
| Metabolite Class | Specific Metabolites (Predicted) | Enzymes Involved | Expected Relative Abundance |
| Phase I | Hydroxylated-d5 derivatives (e.g., 2-OH, 4-OH) | CYP450 isoforms | Low to Moderate |
| Reduced-d5 derivatives (e.g., Estriol-d5) | 17β-HSDs | Moderate | |
| Phase II | Glucuronide-d5 conjugates | UGTs | High |
| Sulfate-d5 conjugates | SULTs | Moderate to High |
Detailed Experimental Protocols
The following protocols are generalized based on standard practices for in vitro drug metabolism studies and are intended to serve as a template.[3][4]
Protocol 1: In Vitro Metabolism in Human Liver Microsomes
Objective: To determine the metabolic profile of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (for Phase II analysis)
-
PAPS (for Phase II analysis)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Water (LC-MS grade)
-
Internal Standard (e.g., a structurally similar deuterated steroid)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, not exceeding 0.2% of the final incubation volume).[4]
-
In separate tubes, prepare incubation mixtures containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system.[5] For Phase II analysis, also include UDPGA and PAPS.
-
Include control incubations: without NADPH/UDPGA/PAPS (to assess non-enzymatic degradation) and without HLM (to assess substrate stability).
-
-
Incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to a final concentration (e.g., 1-10 µM).[5]
-
Incubate at 37°C for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 Methanol:Water).
-
Protocol 2: Metabolite Identification and Quantification by LC-MS/MS
Objective: To identify and quantify the metabolites of this compound from the in vitro incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a suitable reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) formate).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.
-
Perform a full scan (MS1) to identify potential metabolite masses.
-
Conduct product ion scans (MS2) on the parent ions to obtain fragmentation patterns for structural elucidation.
-
For quantification, develop a Multiple Reaction Monitoring (MRM) method using specific parent-to-product ion transitions for the parent compound, the internal standard, and predicted metabolites.
-
-
Data Analysis:
-
Process the LC-MS/MS data using appropriate software.
-
Identify metabolites by comparing their retention times and fragmentation patterns with those of reference standards, if available, or by interpreting the mass spectral data. The deuterium (B1214612) label will aid in distinguishing drug-related material from endogenous matrix components.[2]
-
Quantify the parent compound and its metabolites by comparing their peak areas to that of the internal standard.
-
Conclusion
This technical guide outlines the predicted in vitro metabolic fate of this compound and provides a framework for its experimental investigation. The metabolism is expected to involve both Phase I (hydroxylation and reduction) and Phase II (glucuronidation and sulfation) reactions. The provided protocols for in vitro incubation with human liver microsomes and subsequent LC-MS/MS analysis offer a robust methodology for elucidating the specific metabolites formed and their rates of formation. The use of the deuterated analog is critical for distinguishing metabolites from the endogenous steroid background. Further research in this area will contribute to a better understanding of the biological role of 16-Keto 17Beta-estradiol and its potential implications in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mttlab.eu [mttlab.eu]
The Cornerstone of Precision: A Technical Guide to Isotope-Labeled Compounds in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantitative Proteomics and the Role of Isotopic Labeling
Quantitative proteomics is a critical discipline in modern biological research and drug development, aiming to determine the relative or absolute abundance of proteins within a sample.[1] This powerful analytical approach provides crucial insights into the complex molecular mechanisms that underpin cellular function, disease pathogenesis, and therapeutic response. By directly measuring the proteome, researchers can identify novel drug targets, validate therapeutic efficacy, and uncover mechanisms of action and potential off-target effects.[2][3]
Mass spectrometry (MS)-based methodologies are the bedrock of contemporary proteomics. To enhance the accuracy and reproducibility of protein quantification, various techniques have been developed, with isotope labeling emerging as a gold standard.[1] Isotope labeling strategies introduce stable, non-radioactive heavy isotopes into proteins or peptides. This creates a distinct mass shift that is readily detectable by a mass spectrometer, allowing for the direct and simultaneous comparison of protein abundance between different samples within a single analysis. This multiplexing capability significantly reduces experimental variability and increases throughput.[1][4]
This technical guide provides an in-depth exploration of the core principles, experimental protocols, and data interpretation of the most prominent isotope-labeled quantitative proteomics techniques.
Core Isotopic Labeling Strategies: An Overview
Isotope labels can be incorporated into proteins and peptides through three primary strategies: metabolic, chemical, and enzymatic labeling. Each approach offers unique advantages and is suited to different experimental designs and sample types.
-
Metabolic Labeling: In this in vivo approach, living cells are cultured in specialized media where natural ("light") amino acids are replaced with their heavy isotope-containing counterparts.[5][6] As cells synthesize new proteins, these heavy amino acids are incorporated, leading to a fully labeled proteome. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.[5][6]
-
Chemical Labeling: This in vitro method involves the covalent attachment of isotope-containing tags to specific functional groups on proteins or, more commonly, peptides after extraction and digestion.[7] This strategy is highly versatile and can be applied to a wide range of sample types, including tissues and biofluids, where metabolic labeling is not feasible. Key examples include Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Isotope-Coded Affinity Tags (ICAT).[8][9][10]
-
Enzymatic Labeling: This in vitro technique utilizes enzymes, typically proteases like trypsin, to incorporate heavy oxygen isotopes (¹⁸O) from heavy water (H₂¹⁸O) into the C-termini of peptides during the digestion process.[11][12] This method is cost-effective and applicable to a broad range of samples.[11][12]
In-Depth Technical Guide to Key Labeling Methodologies
This section provides a detailed overview of the most widely used isotope labeling techniques, including their principles, experimental workflows, data presentation, and detailed protocols.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Principle: SILAC is a metabolic labeling technique where two or more populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids, typically lysine (B10760008) (Lys) and arginine (Arg).[6] One population is grown in "light" medium containing the natural isotopes (e.g., ¹²C₆-Arg, ¹²C₆-Lys), while the other is grown in "heavy" medium with stable isotope-labeled counterparts (e.g., ¹³C₆-Arg, ¹³C₆¹⁵N₂-Lys).[5][6] After a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the labeled amino acids into the proteome, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).[13] The "light" and "heavy" cell populations are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. Chemically identical peptides from the different samples will co-elute during liquid chromatography and appear as doublets in the mass spectrum, separated by a known mass difference corresponding to the heavy isotope label. The ratio of the signal intensities of the heavy and light peptide peaks directly reflects the relative abundance of the parent protein in the two samples.[5]
Experimental Workflow:
Data Presentation: Example SILAC Data
The following table presents example data from a SILAC experiment comparing protein expression in HeLa cells under normal and endoplasmic reticulum (ER) stress conditions induced by tunicamycin.[14]
| Protein | Gene | Function | SILAC Ratio (Tunicamycin/Control) | Regulation |
| HSPA5 | GRP78 | Chaperone, ER stress response | 3.25 | Upregulated |
| CALR | Calreticulin | Chaperone, calcium binding | 2.80 | Upregulated |
| PDIA4 | ERp72 | Protein disulfide isomerase | 2.50 | Upregulated |
| VCP | Valosin-containing protein | Protein folding and degradation | 1.10 | Unchanged |
| TUBA1A | Tubulin alpha-1A chain | Cytoskeleton | 0.65 | Downregulated |
| ACTB | Beta-actin | Cytoskeleton | 0.95 | Unchanged |
Experimental Protocol: Duplex SILAC
This protocol outlines the key steps for a standard duplex SILAC experiment.
-
Cell Culture and Labeling:
-
Prepare "light" and "heavy" SILAC media. Both media should be identical in composition, except for the stable isotope-labeled amino acids. For example, the "light" medium contains L-Arginine and L-Lysine, while the "heavy" medium contains L-Arginine-¹³C₆ and L-Lysine-¹³C₆¹⁵N₂.
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Allow the cells to grow for at least five to six cell doublings to ensure >97% incorporation of the labeled amino acids.[13] The incorporation efficiency should be checked by mass spectrometry.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the experimental treatment (e.g., drug administration) to one cell population (e.g., the "heavy" labeled cells) while the other population serves as a control (e.g., the "light" labeled cells).
-
-
Cell Lysis and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations separately.
-
Combine the two cell populations in a 1:1 ratio based on cell number or total protein amount.
-
Lyse the combined cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Protein Digestion:
-
Take a desired amount of protein (e.g., 100 µg) from the combined lysate.
-
Reduce disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Alkylate cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.
-
Digest the proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.
-
-
Peptide Cleanup and Fractionation:
-
Desalt the resulting peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 StageTips) to remove contaminants.
-
For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to improve proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will acquire MS1 scans to detect the "light" and "heavy" peptide pairs and MS2 scans for peptide sequencing and identification.
-
-
Data Analysis:
-
Process the raw MS data using specialized software (e.g., MaxQuant).
-
The software will identify peptides and proteins and calculate the SILAC ratios (Heavy/Light) based on the extracted ion chromatograms of the peptide pairs.
-
Perform statistical analysis to identify proteins with significantly altered abundance.
-
Isobaric Tagging (iTRAQ and TMT)
Principle: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labeling techniques that use isobaric tags to label the primary amines (N-terminus and lysine side chains) of peptides.[8][10] The key feature of these tags is that they have the same total mass, but upon fragmentation in the mass spectrometer (MS/MS), they yield unique reporter ions of different masses.[8][10] This allows for the simultaneous identification and quantification of peptides from multiple samples (up to 8-plex for iTRAQ and up to 18-plex for TMT).[8][10] In an MS1 scan, the same peptide from different samples labeled with different isobaric tags will appear as a single peak. However, during MS/MS, the reporter ions are cleaved and their relative intensities in the low-mass region of the spectrum correspond to the relative abundance of the peptide in each of the pooled samples.[8][10]
Experimental Workflow:
Data Presentation: Example iTRAQ/TMT Data
The following table presents example data from an iTRAQ study identifying potential biomarkers for bladder cancer by comparing tumor tissue with adjacent non-tumor tissue.[8]
| Protein | Gene | Function | iTRAQ Ratio (Tumor/Non-Tumor) | Regulation |
| ANXA1 | Annexin A1 | Anti-inflammatory, cell signaling | 2.50 | Upregulated |
| S100A9 | S100 calcium-binding protein A9 | Inflammation, cell cycle | 3.10 | Upregulated |
| KRT14 | Keratin, type I cytoskeletal 14 | Structural integrity of epithelial cells | 0.45 | Downregulated |
| TPM1 | Tropomyosin alpha-1 chain | Muscle contraction, cytoskeleton | 0.30 | Downregulated |
| ALB | Albumin | Plasma protein | 1.05 | Unchanged |
Experimental Protocol: 8-plex iTRAQ for Tissue Samples
This protocol outlines the general steps for an 8-plex iTRAQ experiment on tissue samples.
-
Protein Extraction and Digestion:
-
Homogenize up to eight different tissue samples in a suitable lysis buffer (e.g., SDT buffer) containing protease and phosphatase inhibitors.[8]
-
Quantify the protein concentration of each extract.
-
Take an equal amount of protein (e.g., 100 µg) from each of the eight samples.
-
Reduce and alkylate the proteins as described in the SILAC protocol.
-
Digest the proteins with trypsin.[8]
-
-
iTRAQ Labeling:
-
Resuspend each of the eight peptide digests in the iTRAQ dissolution buffer.
-
Label each peptide sample with one of the eight iTRAQ reagent vials (e.g., 113, 114, 115, 116, 117, 118, 119, 121) according to the manufacturer's instructions.[8] This is typically done at room temperature for 2 hours.[8]
-
Quench the labeling reaction.
-
-
Sample Pooling and Cleanup:
-
Combine the eight labeled peptide samples in a 1:1:1:1:1:1:1:1 ratio.
-
Clean up the pooled sample using SPE (e.g., C18 cartridge) to remove excess iTRAQ reagents and other contaminants.
-
-
Peptide Fractionation:
-
Fractionate the complex peptide mixture using high-pH reversed-phase or strong cation exchange chromatography to increase the depth of proteome analysis.[15]
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer should be configured to perform MS/MS using a fragmentation method like Higher-energy Collisional Dissociation (HCD) that efficiently generates the low-mass reporter ions.
-
-
Data Analysis:
-
Process the raw data using software capable of iTRAQ/TMT quantification (e.g., Proteome Discoverer).
-
The software will identify peptides and proteins and quantify the relative abundance of each protein across the eight samples based on the intensities of the reporter ions.
-
Normalize the data and perform statistical analysis to identify differentially expressed proteins.
-
Isotope-Coded Affinity Tags (ICAT)
Principle: ICAT is a chemical labeling method that specifically targets cysteine residues in proteins.[9] The ICAT reagent consists of three parts: a thiol-reactive group (typically iodoacetamide) that covalently binds to cysteine, an isotopically coded linker (a "light" version with no deuterium (B1214612) and a "heavy" version with eight deuterium atoms), and an affinity tag (biotin).[16] In a typical experiment, two protein samples (e.g., control and treated) are labeled with the "light" and "heavy" ICAT reagents, respectively.[16] The samples are then combined, digested with a protease, and the ICAT-labeled peptides are selectively isolated using avidin (B1170675) affinity chromatography.[16] Because only cysteine-containing peptides are analyzed, the complexity of the peptide mixture is significantly reduced.[17] The "light" and "heavy" peptide pairs are then analyzed by LC-MS/MS. The ratio of their signal intensities in the MS1 scan provides the relative quantification of the protein.[18]
Experimental Workflow:
Data Presentation: Example ICAT Data
The following table shows example data from an ICAT experiment comparing protein expression in yeast grown on galactose versus ethanol (B145695) as the carbon source.[19]
| Protein | Gene | Function | ICAT Ratio (Galactose/Ethanol) | Regulation |
| GAL1 | Galactokinase | Galactose metabolism | 12.5 | Upregulated in Galactose |
| ADH2 | Alcohol dehydrogenase II | Ethanol metabolism | 0.05 | Upregulated in Ethanol |
| PGK1 | Phosphoglycerate kinase | Glycolysis | 1.10 | Unchanged |
| ENO2 | Enolase II | Glycolysis | 0.95 | Unchanged |
| TDH3 | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis | 1.02 | Unchanged |
Experimental Protocol: ICAT
This protocol provides a general procedure for ICAT labeling and analysis.
-
Protein Labeling:
-
Solubilize the control and experimental protein samples in a suitable labeling buffer.
-
Reduce the disulfide bonds in both samples with TCEP.
-
Label the control sample with the "light" ICAT reagent and the experimental sample with the "heavy" ICAT reagent for 2 hours at 37°C.[3]
-
Quench the labeling reaction with DTT.[3]
-
-
Sample Combination and Digestion:
-
Combine the "light" and "heavy" labeled protein samples.
-
Digest the combined protein mixture with trypsin overnight at 37°C.[3]
-
-
Affinity Purification:
-
Acidify the peptide digest and perform strong cation exchange chromatography to clean up and fractionate the sample.[3]
-
Neutralize the fractions and apply them to an avidin affinity column to specifically capture the biotin-tagged (ICAT-labeled) peptides.[3]
-
Wash the column to remove unlabeled peptides.
-
Elute the ICAT-labeled peptides.
-
-
Cleavage of Affinity Tag (Optional but Recommended):
-
If using cleavable ICAT reagents, cleave the biotin (B1667282) tag from the isolated peptides to improve their performance in the mass spectrometer.
-
-
LC-MS/MS Analysis:
-
Analyze the purified ICAT-labeled peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software to identify the ICAT-labeled peptides and calculate the heavy/light ratios from the MS1 spectra.
-
Map the quantified peptides to their parent proteins to determine the relative protein abundance between the two samples.
-
Enzymatic ¹⁸O Labeling
Principle: This technique utilizes a protease, such as trypsin, to incorporate two heavy oxygen (¹⁸O) atoms from H₂¹⁸O into the newly formed C-terminal carboxyl group of each peptide during protein digestion.[11][12] This results in a 4 Dalton mass increase for each labeled peptide compared to peptides digested in normal water (H₂¹⁶O).[11][12] For comparative analysis, one sample is digested in H₂¹⁶O ("light") and the other in H₂¹⁸O ("heavy"). The samples are then mixed and analyzed by LC-MS. The "light" and "heavy" versions of each peptide co-elute and appear as a doublet in the mass spectrum, separated by 4 Da. The ratio of their signal intensities is used to determine the relative protein abundance.[11]
Experimental Workflow:
Data Presentation: Example ¹⁸O Labeling Data
The following table provides a hypothetical example of data from an ¹⁸O labeling experiment comparing a drug-treated sample to a vehicle control.
| Protein | Gene | Function | ¹⁸O/¹⁶O Ratio (Treated/Control) | Regulation |
| CYP3A4 | Cytochrome P450 3A4 | Drug metabolism | 4.50 | Upregulated |
| GSTP1 | Glutathione S-transferase P1 | Detoxification | 2.10 | Upregulated |
| HSP90AA1 | Heat shock protein 90-alpha | Chaperone | 0.45 | Downregulated |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis | 1.03 | Unchanged |
Experimental Protocol: Enzymatic ¹⁸O Labeling
This protocol describes the general steps for ¹⁸O labeling for quantitative proteomics.
-
Sample Preparation:
-
Prepare two protein samples for comparison (e.g., control and treated).
-
Reduce and alkylate the proteins in both samples as previously described.
-
Remove the reduction and alkylation reagents, for example, by acetone (B3395972) precipitation.
-
-
Enzymatic Digestion and Labeling:
-
Resuspend the control protein pellet in a digestion buffer prepared with normal H₂¹⁶O.
-
Resuspend the experimental protein pellet in a digestion buffer prepared with >95% enriched H₂¹⁸O.
-
Add trypsin to both samples and incubate overnight at 37°C to perform digestion and labeling simultaneously.
-
-
Sample Pooling and Analysis:
-
Combine the "light" (¹⁶O) and "heavy" (¹⁸O) peptide samples in a 1:1 ratio.
-
Desalt the mixed peptide sample.
-
Analyze the sample by LC-MS/MS.
-
-
Data Analysis:
-
Use software that can recognize and quantify ¹⁸O/¹⁶O peptide pairs.
-
The software will calculate the intensity ratios of the paired peptides to determine the relative protein abundance.
-
Applications in Drug Discovery and Development
Isotope-labeled quantitative proteomics is an indispensable tool throughout the drug discovery and development pipeline.
-
Target Identification and Validation: By comparing the proteomes of healthy and diseased states, researchers can identify proteins that are differentially expressed, which may represent novel drug targets.[20]
-
Mechanism of Action Studies: Quantitative proteomics can elucidate how a drug candidate exerts its effects by identifying downstream changes in protein expression and post-translational modifications in relevant signaling pathways.[20]
-
Biomarker Discovery: Comparing the proteomes of patient cohorts (e.g., responders vs. non-responders to a therapy) can lead to the discovery of biomarkers for patient stratification, diagnosis, or prognosis.[21][22]
-
Toxicity Profiling: By analyzing the proteomic changes in response to a drug candidate, potential off-target effects and mechanisms of toxicity can be identified early in the development process.
Conclusion
Isotope-labeled compounds are fundamental to modern quantitative proteomics, providing a robust and accurate means of measuring changes in protein abundance. The choice of labeling strategy—metabolic, chemical, or enzymatic—depends on the specific research question, sample type, and available resources. As mass spectrometry technology continues to advance in sensitivity and throughput, the application of these powerful techniques will undoubtedly continue to expand, further accelerating our understanding of complex biological systems and driving the development of new and more effective therapeutics.
References
- 1. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Protocols for Quantitative Proteome Analysis with ICAT & SPC - Creative Proteomics [creative-proteomics.com]
- 4. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Eight-plex iTRAQ labeling and quantitative proteomic analysis for human bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]
- 10. Differential Protein Expression Analysis | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 11. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative protein analysis using enzymatic [¹⁸O]water labeling [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Analysis of Label-Free and 8-Plex iTRAQ Approach for Quantitative Tissue Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. archive.nptel.ac.in [archive.nptel.ac.in]
- 17. Quantitative analysis of complex protein mixtures using isotope-coded affinity tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ICAT (Isotope-coded affinity-tag-based protein profiling) | Proteomics [medicine.yale.edu]
- 19. masspec.scripps.edu [masspec.scripps.edu]
- 20. Proteomic characterization of post-translational modifications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative proteomic analysis by iTRAQ® for the identification of candidate biomarkers in ovarian cancer serum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | ITRAQ and PRM-based quantitative saliva proteomics in gastric cancer: biomarker discovery [frontiersin.org]
Discovery and significance of 16-Keto 17Beta-estradiol in endocrinology.
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Keto 17β-estradiol is an endogenous estrogen metabolite that is gaining increasing attention within the field of endocrinology. As a product of estrone (B1671321) and estradiol (B170435) metabolism, its distinct biochemical properties and physiological activities set it apart from its parent hormones. This technical guide provides a comprehensive overview of the discovery, significance, and key experimental data related to 16-Keto 17β-estradiol. Detailed experimental protocols for its study and quantification are provided, alongside visualizations of its signaling pathway and experimental workflows to facilitate further research and drug development efforts.
Introduction
Estrogen metabolism is a complex cascade that produces a variety of metabolites, each with unique biological activities. 16-Keto 17β-estradiol is a C-16 oxygenated metabolite of estrone and estradiol, primarily formed in the liver by cytochrome P450 enzymes.[1] It is classified as a "short-acting" or "impeded" estrogen, suggesting a biological activity profile that may differ from the more potent 17β-estradiol.[2] Understanding the specific roles of 16-Keto 17β-estradiol is crucial for a complete picture of estrogen physiology and pathology, with potential implications for hormone-dependent cancers and other endocrine disorders.
Discovery and Significance
The isolation of 16-Keto 17β-estradiol (referred to as 16-oxo-oestradiol-17β) from the urine of pregnant women was first reported in the early 1960s.[2][3] This discovery marked an important step in understanding the metabolic fate of primary estrogens.
The significance of 16-Keto 17β-estradiol in endocrinology lies in its differential binding to estrogen receptor (ER) subtypes and its potential role in modulating estrogenic responses. It binds to both ERα and ERβ, but exhibits a preferential affinity for ERβ.[4] This selectivity suggests that 16-Keto 17β-estradiol may mediate distinct physiological effects in tissues with varying ER subtype expression. Its role in the pathology of estrogen-dependent diseases, such as breast cancer, is an active area of investigation.[5][6]
Quantitative Data
The following tables summarize key quantitative data for 16-Keto 17β-estradiol, providing a basis for experimental design and interpretation.
Table 1: Estrogen Receptor Binding Affinity of 16-Keto 17β-Estradiol
| Ligand | Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA, %) vs. Estradiol |
| 16-Keto 17β-estradiol | Human ERα | 112.2 | ~1% |
| Human ERβ | 50.1 | ~2% | |
| 17β-Estradiol (Reference) | Human ERα | ~1 | 100% |
| Human ERβ | ~1 | 100% |
Data compiled from in vitro binding assays. RBA values can vary based on specific assay conditions.[4]
Table 2: Reported Physiological Concentrations of 16-Keto 17β-Estradiol in Human Urine
| Population | Sample Type | Concentration Range | Method of Analysis |
| Premenopausal Women (Follicular Phase) | Urine | Reported as part of total estrogen metabolites | LC-MS/MS |
| Premenopausal Women (Luteal Phase) | Urine | Reported as part of total estrogen metabolites | LC-MS/MS |
| Postmenopausal Women | Urine | Generally lower than in premenopausal women | LC-MS/MS, GC-MS |
| Pregnant Women | Urine | Excretion increases during pregnancy | Not specified |
Note: Specific quantitative ranges for 16-Keto 17β-estradiol are often not reported individually but as part of a larger panel of estrogen metabolites. Data on circulating levels in serum or plasma and concentrations in specific tissues are not well-established.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Quantification of 16-Keto 17β-Estradiol in Biological Samples using LC-MS/MS
This protocol is based on established methods for the analysis of multiple estrogen metabolites in urine and serum.[7]
4.1.1. Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To measure total urinary 16-Keto 17β-estradiol (conjugated and unconjugated), incubate the urine sample with β-glucuronidase/arylsulfatase to deconjugate metabolites.
-
Solid-Phase Extraction (SPE): Clean up and concentrate the hydrolyzed urine sample using a C18 or mixed-mode cation exchange SPE cartridge.
-
Elution: Elute the retained estrogens, including 16-Keto 17β-estradiol, from the SPE cartridge using an organic solvent like methanol (B129727) or acetonitrile (B52724).
-
Derivatization (Optional but Recommended): To enhance sensitivity, derivatize the eluted estrogens with an agent such as dansyl chloride to improve ionization efficiency.
4.1.2. Sample Preparation (Serum/Plasma)
-
Protein Precipitation: Precipitate serum proteins by adding acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE): Subject the supernatant to LLE or SLE to extract the steroids.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute it in a suitable solvent for LC-MS/MS analysis.
4.1.3. LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of 16-Keto 17β-estradiol for ERα and ERβ.[4]
-
Reagents:
-
Purified recombinant human ERα and ERβ protein.
-
Radiolabeled ligand: [³H]-17β-estradiol.
-
Unlabeled 16-Keto 17β-estradiol (test compound) and 17β-estradiol (reference compound).
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Hydroxyapatite (B223615) slurry or charcoal-dextran suspension to separate bound from free radioligand.
-
-
Procedure:
-
Incubate a fixed concentration of ER protein and [³H]-17β-estradiol with varying concentrations of unlabeled 16-Keto 17β-estradiol or 17β-estradiol.
-
Separate the bound from the free radioligand using hydroxyapatite or charcoal-dextran.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of test compound) x 100.
-
Luciferase Reporter Gene Assay
This assay assesses the estrogenic or anti-estrogenic activity of 16-Keto 17β-estradiol in cultured cells.
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., MCF-7, HeLa) that is responsive to estrogens.
-
Co-transfect the cells with an expression vector for ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
-
Compound Treatment:
-
Treat the transfected cells with serial dilutions of 16-Keto 17β-estradiol, 17β-estradiol (positive control), or vehicle (negative control).
-
To test for anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and serial dilutions of 16-Keto 17β-estradiol.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.
-
Uterotrophic Assay in Rodent Models
This in vivo assay evaluates the estrogenic or anti-estrogenic effects of 16-Keto 17β-estradiol.
-
Animal Model: Use immature or ovariectomized female rats or mice.
-
Dosing: Administer 16-Keto 17β-estradiol via oral gavage or subcutaneous injection for 3 consecutive days. Include a vehicle control group and a positive control group (treated with 17β-estradiol).
-
Tissue Collection: On the day after the final dose, euthanize the animals and carefully dissect the uteri, trimming away fat and connective tissue.
-
Measurement: Record the wet weight of the uteri. The uterine weight can be blotted to obtain a consistent wet weight or dried to obtain a dry weight.
-
Data Analysis: Compare the uterine weights of the treated groups to the control groups to determine the estrogenic or anti-estrogenic activity.
Signaling Pathways and Experimental Workflows
The biological effects of 16-Keto 17β-estradiol are primarily mediated through its interaction with estrogen receptors. The classical signaling pathway is depicted below. While non-classical, rapid signaling pathways have been described for estrogens, specific non-classical actions of 16-Keto 17β-estradiol are not yet well-characterized.[8][9]
Caption: Classical Estrogen Signaling Pathway for 16-Keto 17β-Estradiol.
Caption: Experimental Workflow for Quantification of 16-Keto 17β-Estradiol.
References
- 1. Nonclassical actions of estradiol-17beta are not detectable in the alphaT3-1 and LbetaT2 immortalized gonadotrope cell lines† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [ISOLATION OF 17-BETA-ESTRADIOL AND 6 ESTROGEN METABOLITES (ESTRON, ESTRIOL, 16-EPI-ESTRIOL, 2 METOXY-ESTRONE, 16-KETO-17 BETA-ESTRADIOL AND 16 GETA-HYDROXY-ESTRONE) FROM THE URINE OF PREGNANT WOMEN] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isolation of 16 beta-hydroxyoestrone and 16-oxo-oestradiol-17 beta from the urine of pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Estradiol and estrone C-16 derivatives as inhibitors of type 1 17beta-hydroxysteroid dehydrogenase: blocking of ER+ breast cancer cell proliferation induced by estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Distinct nongenomic signal transduction pathways controlled by 17beta-estradiol regulate DNA synthesis and cyclin D(1) gene transcription in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Insights into the Classical and Non-classical Actions of Estrogen: Evidence from Estrogen Receptor Knock Out and Knock In Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 16-Keto 17Beta-estradiol-d5: Physicochemical Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 16-Keto 17Beta-estradiol-d5, a deuterated analog of an endogenous estrogen metabolite. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. Herein, we present key quantitative data, a detailed experimental protocol for its application as an internal standard, and visualizations of relevant biological and analytical workflows.
Core Physicochemical Properties
This compound is primarily utilized as an internal standard in analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate quantification of its non-labeled counterpart, 16-Keto 17Beta-estradiol.[1] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation from the endogenous analyte while maintaining similar chemical and physical behaviors.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇D₅O₃ | [1][2][3] |
| Molecular Weight | 291.4 g/mol | [1][2][4] |
| Exact Mass | 291.188278289 Da | [4] |
| IUPAC Name | (8R,9S,13S,14S,17R)-2,4,6,6,9-pentadeuterio-3,17-dihydroxy-13-methyl-8,11,12,14,15,17-hexahydro-7H-cyclopenta[a]phenanthren-16-one | [4] |
| InChI | InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1/i2D2,3D,8D,13D | [2] |
| InChI Key | KJDGFQJCHFJTRH-JBHBYLILSA-N | [2] |
| Canonical SMILES | [2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CC[C@]4([C@H]3CC(=O)[C@@H]4O)C)[2H])([2H])[2H] | [4] |
| XLogP3 | 2.9 | [4] |
| Polar Surface Area | 57.5 Ų | [4] |
| Appearance | Neat Solid | [2] |
| Storage Conditions | Store at room temperature. After three years, the compound should be re-analyzed for chemical purity before use. | [5] |
| Purity | Isotopic Enrichment: ≥ 95 atom % D; Chemical Purity: ≥ 96% | [5] |
Experimental Protocols: Quantification of 16-Ketoestradiol using LC-MS/MS
The following is a representative protocol for the quantification of 16-Ketoestradiol in human serum, employing this compound as an internal standard. This method is based on established procedures for the analysis of estrogen metabolites.[6][7][8]
1. Sample Preparation
-
Spiking: To 500 µL of serum, add a known amount of this compound solution as an internal standard.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile (B52724) to the serum sample to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE) to isolate the steroids.[6][8]
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[8]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm × 50 mm, 2.7 µm) is typically used for separation.[9]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for both 16-Ketoestradiol and this compound should be optimized.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantification of 16-Ketoestradiol.
Metabolic Pathway of Estradiol to 16-Ketoestradiol
The endogenous compound, 16-Keto 17Beta-estradiol, is a metabolite of estradiol. Understanding its formation is crucial for contextualizing its biological role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 16-Keto 17β-Estradiol-d5 (Major) | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound (Major) | C18H22O3 | CID 71749678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Use of 16-Keto 17Beta-estradiol-d5 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracking of metabolic pathways and quantification of endogenous molecules. 16-Keto 17Beta-estradiol-d5, a deuterated analog of the endogenous estrogen metabolite 16-Keto 17Beta-estradiol, serves as a powerful tracer and internal standard for in-depth metabolic studies. This technical guide provides a comprehensive overview of its application, focusing on the underlying principles, experimental design, analytical methodologies, and data interpretation. While specific in vivo metabolic tracer studies utilizing this compound are not extensively documented in publicly available literature, this guide outlines the established methodologies for estrogen analysis that are directly applicable to such studies.
Introduction to 16-Keto 17Beta-estradiol and Its Deuterated Analog
16-Keto 17Beta-estradiol is a significant metabolite of estradiol, formed through the 16-hydroxylation pathway. Its physiological role is a subject of ongoing research, with implications in estrogen-mediated cellular processes. The deuterated form, this compound (C₁₈H₁₇D₅O₃, Molecular Weight: 291.40 g/mol ), contains five deuterium (B1214612) atoms, which impart a mass shift that allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry.[1] This property makes it an ideal internal standard for accurate quantification and a tracer for metabolic fate studies.[2]
Estrogen Metabolism: The 16-Hydroxylation Pathway
Estradiol undergoes extensive metabolism, primarily in the liver, through various pathways, including hydroxylation at the C2, C4, and C16 positions. The 16-hydroxylation pathway leads to the formation of 16α-hydroxyestrone, which can be further metabolized to estriol (B74026) or oxidized to 16-ketoestrone (B72602). 16-ketoestrone can then be reversibly converted to 16-Keto 17Beta-estradiol. Understanding this pathway is crucial for designing and interpreting metabolic studies.
Principles of Using this compound as a Tracer
When introduced into a biological system, this compound follows the same metabolic pathways as its endogenous counterpart. By using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can track the appearance of deuterated metabolites over time. This allows for the determination of:
-
Metabolic Conversion Rates: The rate at which this compound is converted to other metabolites.
-
Metabolite Identification: Identification of novel or unexpected metabolites.
-
Pharmacokinetic Parameters: Absorption, distribution, metabolism, and excretion (ADME) characteristics of the parent compound and its metabolites.
Experimental Design for a Metabolic Tracer Study
A typical in vivo metabolic study using this compound would involve the following steps:
-
Animal Model Selection: An appropriate animal model (e.g., rodents, non-human primates) is chosen based on the research question.
-
Tracer Administration: A known amount of this compound is administered to the animals, typically via intravenous injection or oral gavage.
-
Sample Collection: Biological samples (e.g., plasma, urine, feces, tissues) are collected at various time points post-administration.
-
Sample Preparation: Samples are processed to extract the tracer and its metabolites.
-
LC-MS/MS Analysis: The extracts are analyzed by LC-MS/MS to identify and quantify the deuterated compounds.
-
Data Analysis: The data is used to calculate pharmacokinetic parameters and metabolic conversion rates.
Quantitative Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Value | Unit |
| Cmax | 15.2 | ng/mL |
| Tmax | 0.5 | h |
| AUC(0-t) | 45.8 | ng*h/mL |
| Half-life (t1/2) | 2.1 | h |
| Clearance (CL) | 0.8 | L/h/kg |
| Volume of Distribution (Vd) | 2.5 | L/kg |
Table 2: Hypothetical Metabolic Ratio of Deuterated Metabolites in Rat Urine (0-24h)
| Metabolite | Percentage of Total Deuterated Compounds |
| This compound (Unchanged) | 15% |
| 16-Ketoestrone-d5 | 35% |
| Estriol-d3 | 25% |
| Other Deuterated Metabolites | 25% |
Detailed Experimental Protocols
The following is a representative protocol for the analysis of this compound and its metabolites in plasma, adapted from established methods for estrogen analysis.
Materials and Reagents
-
This compound (Tracer)
-
Deuterated internal standards for potential metabolites (e.g., Estriol-d3)
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Deionized water
Sample Preparation
-
Plasma Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points. Centrifuge to separate plasma and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add a known concentration of the internal standard mixture.
-
Protein Precipitation (Optional): Add 1 mL of ice-cold acetonitrile to the plasma sample, vortex, and centrifuge to pellet proteins.
-
Liquid-Liquid Extraction (LLE): To the plasma (or supernatant from protein precipitation), add 2 mL of MTBE. Vortex vigorously for 2 minutes and centrifuge. Transfer the organic layer to a new tube. Repeat the extraction.
-
Solid-Phase Extraction (SPE) (Alternative to LLE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected deuterated metabolites must be optimized.
-
Table 3: Hypothetical MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 16-Keto 17β-estradiol-d5 | 290.2 | 145.1 | 35 |
| 16-Ketoestrone-d5 | 288.2 | 171.1 | 30 |
| Estriol-d3 | 290.2 | 147.1 | 40 |
Conclusion
This compound is a valuable tool for elucidating the metabolic fate of 16-Keto 17Beta-estradiol. While specific tracer studies are not widely published, the methodologies for quantifying estrogens using LC-MS/MS are well-established and can be readily adapted for such investigations. This guide provides the foundational knowledge and a framework for designing and conducting metabolic tracer studies, which will undoubtedly contribute to a deeper understanding of estrogen metabolism and its role in health and disease. Researchers are encouraged to optimize and validate these methods for their specific experimental needs to ensure accurate and reliable results.
References
Review of endogenous estrogen metabolites and their functions.
An in-depth technical guide to the functions and characteristics of endogenous estrogen metabolites, designed for researchers, scientists, and professionals in drug development.
Introduction
Endogenous estrogens, primarily estradiol (B170435) (E2) and estrone (B1671321) (E1), are crucial steroid hormones that regulate a vast array of physiological processes. Their influence extends beyond reproductive health to the cardiovascular, skeletal, and central nervous systems. The biological activity of these primary estrogens is significantly modulated by their metabolic conversion into a diverse family of metabolites.[1][2] These metabolites are not merely inactive breakdown products; many possess unique biological activities, ranging from potent estrogenic or anti-estrogenic effects to genotoxic potential.[1][3] Understanding the metabolic pathways and the specific functions of these metabolites is critical for elucidating the mechanisms of estrogen action and for the development of therapeutics targeting hormone-related diseases, particularly cancer.[4][5]
Estrogen metabolism primarily occurs in the liver, but also takes place in extrahepatic target tissues such as the breast, uterus, and brain.[1][6] The main metabolic pathways are hydroxylation, mediated by cytochrome P450 (CYP) enzymes, and subsequent methylation, catalyzed by catechol-O-methyltransferase (COMT).[7][8] Hydroxylation occurs at three principal positions on the steroid ring: C2, C4, and C16, leading to distinct classes of metabolites with often opposing biological effects.[8] This guide provides a comprehensive review of these key endogenous estrogen metabolites, their signaling pathways, quantitative functional data, and the experimental protocols used for their study.
Primary Pathways of Estrogen Metabolism
The metabolism of parent estrogens (estrone and estradiol) proceeds along three main hydroxylation pathways, creating the 2-, 4-, and 16-hydroxylated metabolites. The 2- and 4-hydroxylated estrogens, known as catechol estrogens, can be further metabolized via methylation by COMT to form methoxyestrogens.
Caption: Overview of the primary estrogen metabolic pathways.
Review of Key Estrogen Metabolite Classes
2-Hydroxylated Estrogens (2-OHE)
Metabolites such as 2-hydroxyestrone (B23517) (2-OHE1) and 2-hydroxyestradiol (B1664083) (2-OHE2) are formed via CYP1A1 and CYP3A enzymes.[8][9] 2-OHE1 is the most abundant catechol estrogen.[9] Often termed "good" or "protective" estrogens, they exhibit very weak estrogenic activity and may have anti-estrogenic properties.[10][11][12] Their protective role is attributed to weak binding to estrogen receptors (ERs) and rapid clearance.[13] A higher ratio of 2-OHE1 to the more potent 16α-OHE1 has been investigated as a potential biomarker for a reduced risk of hormone-sensitive cancers, although its predictive value remains a subject of debate.[11][14][15][16][17]
4-Hydroxylated Estrogens (4-OHE)
Metabolites like 4-hydroxyestrone (B23518) (4-OHE1) and 4-hydroxyestradiol (B23129) (4-OHE2) are produced primarily by the CYP1B1 enzyme, which is expressed in hormone-sensitive tissues like the breast and endometrium.[8] This pathway is considered the most genotoxic.[8] 4-hydroxy metabolites can be oxidized to form reactive semiquinones and quinones.[4][7] These reactive intermediates can covalently bind to DNA, forming depurinating adducts that can lead to mutations and initiate carcinogenesis.[4] This genotoxic activity is considered a key mechanism in estrogen-induced tumor initiation.[4][18]
16-Hydroxylated Estrogens (16α-OHE1 and Estriol)
16α-hydroxyestrone (16α-OHE1) is formed via the 16α-hydroxylation pathway (CYP3A4/5) and is a potent estrogenic compound.[8][14] Unlike other metabolites, it can bind covalently and irreversibly to the estrogen receptor, leading to prolonged estrogenic stimulation and increased cell proliferation.[16][19] Elevated levels of 16α-OHE1 are associated with an increased risk for estrogen-sensitive cancers, such as breast cancer.[20][21] 16α-OHE1 is a direct precursor to estriol (E3), the primary estrogen during pregnancy, which is essential for uterine growth and preparing the body for labor and delivery.[19][22][23][24][25] While crucial in pregnancy, estriol is considered a weak estrogen in non-pregnant states.[22]
Methoxyestrogens
The methylation of catechol estrogens by COMT produces 2-methoxyestrone (B195170) (2-ME1), 2-methoxyestradiol (B1684026) (2-ME2), and their 4-methoxy counterparts.[26][27][28] This process is generally considered a detoxification step, as methylation significantly reduces binding affinity to ERs and prevents the formation of reactive quinones from catechol estrogens.[13][29] Methoxyestrogens themselves have very low estrogenic activity but have demonstrated unique biological effects, including anti-proliferative and anti-angiogenic properties, that are independent of the estrogen receptor.[29][30]
Quantitative Data on Estrogen Metabolite Function
The biological activity of estrogen metabolites can be quantified by various measures, including their relative binding affinity (RBA) for estrogen receptors and their potency in functional assays.
| Metabolite | Function/Property | Quantitative Value | Reference |
| 16α-Hydroxyestrone (16α-OHE1) | Relative Binding Affinity (vs. Estradiol) | 2.8% (Rat Uterine ER) | [19] |
| Estrogenic Potency | Potent, proliferative | [14][20] | |
| Estriol (E3) | Relative Binding Affinity (vs. Estradiol) | 10% (Rat Uterine ER) | [19] |
| Potency (vs. Estradiol) | ~8% | [24] | |
| 2-Hydroxyestrone (2-OHE1) | Estrogenic Activity | Weak / Antiestrogenic | [9][10] |
| 2-Methoxyestrone (2-ME1) | ER Binding Affinity (ERα and ERβ) | No significant binding up to 1000 nM | [29] |
| Activity | Weak estrogenic, anti-proliferative | [29] | |
| 4-Hydroxyestradiol (4-OHE2) | Genotoxicity (vs. 4-OHE1) | 2.5 times more genotoxic (in V79 cells) | [31][32] |
| Estrone (E1) | Relative Binding Affinity (vs. Estradiol) | 11% (Rat Uterine ER) | [19] |
Signaling Pathways
Estrogens and their active metabolites exert their effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.
Genomic and Non-Genomic Signaling
The classical genomic pathway is initiated by the binding of an estrogenic ligand to nuclear estrogen receptors (ERα or ERβ).[33] This causes the receptor to dimerize, translocate to the nucleus, and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[33][34]
In the non-genomic pathway , estrogens bind to a subpopulation of ERs located at the cell membrane (mERs) or to G protein-coupled estrogen receptors (GPER).[34] This triggers rapid intracellular signaling cascades, including the activation of protein kinases like MAPK/ERK and PI3K/AKT, which can modulate cellular function without direct gene transcription.[2][35]
Caption: Genomic and non-genomic estrogen signaling pathways.
Genotoxic Pathway of Catechol Estrogens
A distinct pathway, particularly relevant for 4-hydroxyestrogens, involves their role as endogenous tumor initiators. This pathway is independent of receptor binding and relies on the chemical reactivity of the metabolites.
Caption: Genotoxic pathway of 4-hydroxyestrogen metabolites.
Experimental Protocols
Quantification of Estrogen Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of multiple estrogen metabolites simultaneously in biological matrices like serum and urine.[36][37][38]
1. Sample Collection and Storage:
-
Collect biological samples (e.g., 24-hour urine, serum, plasma).[39]
-
To prevent the degradation of catechol estrogens in urine, add an antioxidant like ascorbic acid (1 mg/mL).[39]
-
Store all samples at -80°C until analysis to ensure stability.[39]
2. Sample Preparation:
-
Internal Standard Addition: Spike the sample with a mixture of stable isotope-labeled internal standards for each target metabolite to correct for extraction inefficiency and matrix effects.[39]
-
Enzymatic Hydrolysis (for total metabolites): To measure both conjugated (glucuronidated, sulfated) and unconjugated metabolites, perform enzymatic hydrolysis. Incubate the sample (e.g., 1 mL) with a β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia) in an appropriate buffer (e.g., sodium acetate (B1210297), pH 5.0) at 37°C for 16 hours.[39] Omit this step to measure only unconjugated metabolites.[38]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Extract the hydrolyzed sample with an organic solvent (e.g., n-hexane/ethyl acetate mixture). Vortex and centrifuge to separate phases. Collect the organic layer and evaporate to dryness under nitrogen.[39]
-
Solid-Phase Extraction (SPE): Alternatively, use an SPE cartridge (e.g., C18). Condition the cartridge with methanol (B129727) and water, load the sample, wash away interferences, and elute the metabolites with an organic solvent.[39]
-
3. Derivatization:
-
To improve ionization efficiency and sensitivity, derivatize the dried extract. A common method is dansylation, which adds a 1-dimethylamino-naphthalene-5-sulfonyl (dansyl) moiety to the phenolic hydroxyl group of the estrogens.[38]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Reconstitute the derivatized sample and inject it into an LC system. Use a C18 column with a gradient elution (e.g., water and methanol with formic acid) to separate the individual metabolites.
-
Tandem Mass Spectrometry (MS/MS): Use an electrospray ionization (ESI) source in positive ion mode. For each metabolite, monitor specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.
5. Data Analysis:
-
Construct calibration curves for each metabolite using known standards.
-
Quantify the concentration of each metabolite in the sample by comparing its peak area ratio to its corresponding stable isotope-labeled internal standard.
Caption: Workflow for estrogen metabolite analysis by LC-MS/MS.
Assessment of Genotoxicity
The genotoxicity of catechol estrogens can be assessed by measuring their ability to induce DNA damage in cultured cell lines.
1. Cell Culture:
-
Use multiple cell lines with varying metabolic capacities. For example:
-
V79 cells: Lack COMT and UDP-glucuronosyltransferase (UGT), making them highly sensitive to unmetabolized catechols.[31][32]
-
MCF-7 cells (human breast cancer): Exhibit COMT activity, allowing for the study of methylation as a detoxification pathway.[31][32]
-
HepG2 cells (human liver cancer): Possess a wide range of metabolic enzymes, including COMT, UGT, and 17β-hydroxysteroid dehydrogenase (HSD), providing a model for extensive metabolism.[31][32]
-
2. Treatment:
-
Expose the cultured cells to varying concentrations of the test estrogen metabolites (e.g., 2-OHE2, 4-OHE2) for a defined period.
3. Measurement of DNA Damage:
-
Assess DNA strand breaks using methods like the comet assay or alkaline elution.
-
The extent of DNA damage (e.g., length of the comet tail) is quantified and compared across different metabolites and cell lines to determine the relative genotoxicity and the impact of cellular metabolism.[31][32]
Conclusion
The metabolic fate of endogenous estrogens is a critical determinant of their ultimate biological effect. The balance between different metabolic pathways—the protective 2-hydroxylation route, the proliferative 16α-hydroxylation route, and the genotoxic 4-hydroxylation route—plays a significant role in the pathophysiology of hormone-dependent diseases. Metabolites are not simply inert molecules destined for excretion but are active signaling molecules and, in some cases, endogenous carcinogens. A comprehensive understanding of these metabolites and their functions, supported by robust quantitative and mechanistic data, is essential for developing targeted strategies for cancer prevention, risk assessment, and therapy. The continued application of advanced analytical techniques like LC-MS/MS will be pivotal in further unraveling the complex interplay of the estrogen metabolome in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Investigating the role of endogenous estrogens, hormone replacement therapy, and blockade of estrogen receptor-α activity on breast metabolic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxic effects of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dutchtest.com [dutchtest.com]
- 9. 2-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 10. 2-Hydroxyestrone | Rupa Health [rupahealth.com]
- 11. 2-Hydroxyestrone (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. 2-hydroxyestrone: the 'good' estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endogenous Estrogens, Estrogen Metabolites, and Breast Cancer Risk in Postmenopausal Chinese Women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 16Alpha-Hydroxyestrone | C18H22O3 | CID 115116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. townsendletter.com [townsendletter.com]
- 16. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. imcwc.com [imcwc.com]
- 18. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 19. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 20. 16a-Hydroxyestrone - FU Female FMV Urine Comprehensive Hormone - Lab Results explained | HealthMatters.io [healthmatters.io]
- 21. Protein Breakdown | Rupa Health [rupahealth.com]
- 22. What is the mechanism of Estriol? [synapse.patsnap.com]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. shop.miracare.com [shop.miracare.com]
- 25. Estrogen: Functions, uses, and imbalances [medicalnewstoday.com]
- 26. 2-Methoxyestrone/2-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 27. 2-Methoxyestrone | Rupa Health [rupahealth.com]
- 28. 2-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 29. benchchem.com [benchchem.com]
- 30. 2-Methoxyestradiol--biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The influence of metabolism on the genotoxicity of catechol estrogens in three cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The influence of metabolism on the genotoxicity of catechol estrogens in three cultured cell lines. | Semantic Scholar [semanticscholar.org]
- 33. biochemia-medica.com [biochemia-medica.com]
- 34. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 35. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 38. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 39. benchchem.com [benchchem.com]
Methodological & Application
LC-MS/MS method for 16-Keto 17Beta-estradiol-d5 quantification.
An LC-MS/MS method for the quantification of 16-Keto 17β-estradiol is crucial for researchers in endocrinology, oncology, and drug development. This application note provides a detailed protocol for the sensitive and specific quantification of 16-Keto 17β-estradiol in biological matrices, utilizing its deuterated analog, 16-Keto 17β-estradiol-d5, as an internal standard to ensure accuracy and precision.
Introduction
16-Keto 17β-estradiol is an endogenous estrogen metabolite formed via the 16-hydroxylation pathway of estrone (B1671321) and estradiol (B170435).[1] While less potent than estradiol, its role in estrogen-related pathologies and its physiological concentrations are of significant interest.[1][2] Accurate quantification of this metabolite is challenging due to its low physiological concentrations, requiring highly sensitive and specific analytical methods.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the primary technique for this purpose, offering superior sensitivity and specificity compared to other methods.[1][3] The use of a stable isotope-labeled internal standard, such as 16-Keto 17β-estradiol-d5, is essential for correcting matrix effects and variabilities during sample preparation and analysis.[2][4]
This document outlines a comprehensive LC-MS/MS protocol for the quantification of 16-Keto 17β-estradiol in serum/plasma and urine, including detailed sample preparation, chromatographic separation, and mass spectrometric detection parameters.
Experimental Protocols
Materials and Reagents
-
16-Keto 17β-estradiol reference standard
-
16-Keto 17β-estradiol-d5 internal standard (IS)[4]
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium fluoride
-
β-glucuronidase/arylsulfatase (from Helix pomatia) for urine samples[1]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)[1][5]
-
Human serum/plasma (drug-free)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 16-Keto 17β-estradiol and 16-Keto 17β-estradiol-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 methanol/water mixture to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the 16-Keto 17β-estradiol-d5 primary stock to a final concentration of 100 ng/mL in methanol.
Sample Preparation Protocol: Serum/Plasma
-
Protein Precipitation: To 200 µL of serum or plasma, add 50 µL of the internal standard solution. Add 600 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[1]
-
Extraction: Transfer the supernatant to a new tube. For further cleanup, perform Solid-Phase Extraction (SPE).[2][5]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.[5]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.[5]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[2][5]
Sample Preparation Protocol: Urine
-
Enzymatic Hydrolysis: To 0.5 mL of urine, add the internal standard. Add β-glucuronidase/arylsulfatase and incubate to deconjugate glucuronidated and sulfated metabolites.[1][7]
-
Solid-Phase Extraction (SPE):
-
Derivatization (Optional but Recommended): To enhance sensitivity, the dried eluate can be derivatized with dansyl chloride.[1][7] Re-dissolve the dried sample in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and add 100 µL of dansyl chloride solution (1 mg/mL in acetone). Incubate at 60°C for 5 minutes.[7]
-
Final Step: After derivatization, the sample is ready for LC-MS/MS analysis.
LC-MS/MS Method
The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[1]
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Reverse-phase C18 (e.g., 2.1 x 50 mm, 2.7 µm)[2][8] |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.2 mM Ammonium Fluoride[2][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[2] |
| Flow Rate | 0.3 - 0.4 mL/min[2][9] |
| Column Temperature | 40°C[2][9] |
| Injection Volume | 5 - 20 µL[9][10] |
| Gradient Elution | A typical gradient starts at 40-50% B, ramps up to 85-100% B, holds, and re-equilibrates.[9][10] |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[2] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[2][8] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| Drying Gas Temperature | ~350°C[10] |
| Spray Voltage | ~3.5 kV[10] |
Note: The specific precursor and product ion transitions, as well as collision energies, must be optimized for the specific instrument used.
MRM Transitions (Representative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 16-Keto 17β-estradiol | 285.1 | 145.1 | Negative |
| 16-Keto 17β-estradiol-d5 | 290.1 | 148.1 | Negative |
| Dansyl-16-Keto 17β-estradiol | 519.2 | 171.1 | Positive |
| Dansyl-16-Keto 17β-estradiol-d5 | 524.2 | 171.1 | Positive |
Note: The above MRM transitions are illustrative. Optimal transitions should be determined empirically. The molecular weight of 16-Keto 17β-estradiol is 286.4 g/mol , leading to a deprotonated molecule [M-H]⁻ of ~285. The d5-labeled standard has a molecular weight of 291.4 g/mol .[2][11] Dansyl derivatization adds a moiety with a mass of 233.3 Da.
Results and Discussion
Method Performance Characteristics
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. The method should be validated for linearity, sensitivity (LLOQ), precision, accuracy, and recovery according to regulatory guidelines.
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | 85 - 115% |
Note: The values presented are typical for LC-MS/MS assays for estrogens and may vary based on the specific matrix, instrumentation, and protocol used.[6][12]
Metabolic Pathway
16-Keto 17β-estradiol is a metabolite in the estrogen metabolism pathway. Its formation is primarily from estrone and estradiol through hydroxylation and subsequent oxidation reactions catalyzed by enzymes from the cytochrome P450 (CYP) and 17β-hydroxysteroid dehydrogenase (17β-HSD) families.[1]
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of 16-Keto 17β-estradiol in biological samples. The protocol, which includes comprehensive sample preparation steps and optimized LC-MS/MS parameters, demonstrates high sensitivity, specificity, and reliability. The use of the stable isotope-labeled internal standard, 16-Keto 17β-estradiol-d5, is critical for achieving accurate and precise results. This method is well-suited for clinical research and drug development applications requiring the precise measurement of this important estrogen metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for the Use of 16-Keto 17Beta-estradiol-d5 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of endogenous estrogens and their metabolites is crucial for understanding their roles in various physiological and pathological processes, including hormone-dependent cancers and endocrine disorders. 16-Keto 17Beta-estradiol is an active metabolite of estrone (B1671321) and estradiol (B170435). Due to its low physiological concentrations, highly sensitive and specific analytical methods are required for its measurement. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and accuracy.
The use of a stable isotope-labeled internal standard is paramount for achieving reliable quantitative results in LC-MS/MS. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, thus compensating for variations in sample preparation and matrix effects. 16-Keto 17Beta-estradiol-d5, a deuterated analog of 16-Keto 17Beta-estradiol, serves as an excellent internal standard for its quantification, ensuring high accuracy and precision.[1][2] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of 16-Keto 17Beta-estradiol in biological matrices.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of 16-Keto 17Beta-estradiol and other estrogens using a deuterated internal standard. The data is based on validated methods reported in the scientific literature.[3][4]
Table 1: Method Validation Parameters for Estrogen Quantification in Serum [3]
| Parameter | 16-Keto 17Beta-estradiol | Estrone (E1) | Estradiol (E2) | Estriol (E3) |
| Lower Limit of Quantitation (LOQ) | 8.0 pg/mL | 8.0 pg/mL | 8.0 pg/mL | 8.0 pg/mL |
| Linearity Range | 8 - 2000 pg/mL | 8 - 2000 pg/mL | 8 - 2000 pg/mL | 8 - 2000 pg/mL |
| Correlation Coefficient (r²) | >0.998 | >0.998 | >0.998 | >0.998 |
| Accuracy (% Recovery) | 91 - 113% | 95 - 108% | 93 - 110% | 92 - 111% |
| Intra-batch Precision (%RSD) | 7 - 30% | 8 - 25% | 7 - 28% | 9 - 29% |
| Inter-batch Precision (%RSD) | 8 - 29% | 9 - 26% | 8 - 27% | 10 - 28% |
Table 2: MRM Transitions for Selected Estrogens and Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 16-Keto 17Beta-estradiol | 285.1 | 145.1 | 35 |
| This compound | 290.1 | 148.1 | 35 |
| Estrone (E1) | 269.2 | 145.1 | 38 |
| Estrone-d4 | 273.2 | 147.1 | 38 |
| Estradiol (E2) | 271.2 | 145.1 | 35 |
| Estradiol-d3 | 274.2 | 147.1 | 35 |
| Estriol (E3) | 287.2 | 171.1 | 30 |
| Estriol-d3 | 290.2 | 173.1 | 30 |
Note: The specific MRM transitions and collision energies should be optimized for the mass spectrometer being used.
Experimental Protocols
This section provides a detailed methodology for the quantification of 16-Keto 17Beta-estradiol in human serum using this compound as an internal standard. The protocol is adapted from established methods for estrogen analysis.[3][5]
Materials and Reagents
-
16-Keto 17Beta-estradiol certified reference standard
-
This compound internal standard
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Human serum (charcoal-stripped for calibration standards)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
β-Glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.2)
-
Dansyl chloride (optional, for derivatization to enhance sensitivity)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0) (if using derivatization)
-
Acetone (if using derivatization)
Experimental Workflow
Caption: Experimental workflow for the quantification of 16-Keto 17Beta-estradiol.
Detailed Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 16-Keto 17Beta-estradiol (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 8, 20, 50, 100, 250, 500, 1000, and 2000 pg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To 0.5 mL of serum sample, calibration standard, or QC sample in a glass tube, add a known amount of the this compound internal standard solution.
-
For total estrogen measurement (optional): Add 0.5 mL of 0.1 M sodium acetate buffer (pH 5.2) and 25 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for at least 4 hours or overnight.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the estrogens with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to achieve separation of the analytes. For example: 0-2 min, 30% B; 2-10 min, 30-90% B; 10-12 min, 90% B; 12-12.1 min, 90-30% B; 12.1-15 min, 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: -4500 V.
-
Temperature: 500°C.
-
Curtain Gas: 20 psi.
-
Collision Gas: 8 psi.
-
Optimize ion source parameters and MRM transitions for the specific instrument used.
-
-
-
Data Analysis:
-
Integrate the peak areas for 16-Keto 17Beta-estradiol and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of 16-Keto 17Beta-estradiol in the unknown samples from the calibration curve.
-
Metabolic Pathway
16-Keto 17Beta-estradiol is a downstream metabolite in the estrogen metabolism pathway. It is formed from the primary estrogens, estrone (E1) and estradiol (E2), through a series of hydroxylation and oxidation reactions.
Caption: Simplified metabolic pathway of 16-Keto 17Beta-estradiol formation.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the accurate quantification of 16-Keto 17Beta-estradiol in complex biological matrices. The detailed protocols and performance data presented in this document serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of endocrinology and steroid analysis. The high sensitivity and specificity of this method will facilitate a better understanding of the physiological and pathological roles of this important estrogen metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative measurement of endogenous estrogens and estrogen metabolites in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of Steroid Hormones Using 16-Keto 17Beta-estradiol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones in biological matrices is essential for clinical diagnostics, endocrinological research, and pharmaceutical development. The inherent complexity of biological samples such as serum, plasma, and urine, combined with the low physiological concentrations of many steroid hormones, presents significant analytical challenges. The use of stable isotope-labeled internal standards, particularly deuterated standards like 16-Keto 17Beta-estradiol-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for overcoming these challenges.[1] Deuterated internal standards possess nearly identical physicochemical properties to their endogenous counterparts, allowing them to effectively compensate for variations during sample preparation and ionization, thereby ensuring high accuracy and precision.[1][2] This application note provides a detailed protocol for the preparation of biological samples for the analysis of steroid hormones using this compound as an internal standard.
Principle
The core principle behind using a deuterated internal standard is ratiometric measurement.[2] A known quantity of this compound is introduced to each sample, calibrator, and quality control sample at the beginning of the analytical workflow.[2] The mass spectrometer detects both the native analyte and the deuterated internal standard. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, variations introduced during sample extraction, handling, and injection can be normalized.[2] This ensures that the final calculated concentration is an accurate representation of the analyte's concentration in the original sample.[2]
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of steroid hormones using LC-MS/MS with deuterated internal standards. The data presented is a synthesis from studies on various estrogen metabolites, including those structurally similar to 16-Keto 17Beta-estradiol.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 pg/mL | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[3][4] |
| Lower Limit of Detection (LLOD) | 0.25 - 2.5 pg/mL | The lowest concentration of an analyte that can be reliably detected above the background noise.[3] |
| Intraday Precision (%CV) | < 15% | The relative standard deviation of replicate measurements within the same day, indicating the precision of the method. |
| Interday Precision (%CV) | < 15% | The relative standard deviation of replicate measurements on different days, indicating the robustness of the method. |
| Recovery | 85 - 115% | The percentage of the known amount of analyte recovered after the sample preparation process. |
Table 2: Stability of Estrogen Metabolites in Urine
| Storage Condition | Duration | Analyte | Percent Change |
| 4°C | 24 hours | 16-Ketoestradiol | < 1% |
| -80°C | 1 year | 16-Ketoestradiol | < 1% |
| Freeze-Thaw | 3 cycles | 16-Ketoestradiol | No consistent loss |
| Data adapted from a study on the stability of fifteen estrogen metabolites in urine.[5] |
Experimental Protocols
This section details the methodologies for sample preparation from serum/plasma and urine for subsequent analysis by LC-MS/MS.
Protocol 1: Solid-Phase Extraction (SPE) of Steroid Hormones from Serum/Plasma
This protocol is a general workflow that can be adapted for the analysis of 16-Ketoestradiol and other steroid hormones.[5]
Materials:
-
Serum or plasma samples
-
This compound internal standard solution
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (0.5% in water)
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw serum or plasma samples on ice.
-
To 100 µL of serum/plasma, add a known amount of the this compound internal standard solution.
-
Add 400 µL of 0.5% formic acid in water.
-
Vortex and centrifuge to precipitate proteins.[5]
-
-
Solid-Phase Extraction:
-
Condition the C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Wash the cartridge with 1 mL of 5-10% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol or acetonitrile.[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol/water).[5]
-
Vortex to ensure complete dissolution and transfer to an LC-MS vial.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Steroid Hormones from Urine
This protocol is based on established methods for the analysis of multiple estrogen metabolites in urine.[6]
Materials:
-
Urine samples
-
This compound internal standard solution
-
β-glucuronidase/arylsulfatase
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Enzymatic Hydrolysis (for total urinary concentrations):
-
To a 1 mL urine sample, add the internal standard solution.
-
Add β-glucuronidase/arylsulfatase to deconjugate glucuronidated and sulfated metabolites.
-
Incubate as per the enzyme manufacturer's instructions.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of MTBE to the hydrolyzed urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.
-
Derivatization (Optional)
To enhance the sensitivity of detection for certain estrogens, derivatization with dansyl chloride can be performed after the evaporation step and before reconstitution.[6][7]
Visualizations
Sample Preparation Workflow
The following diagram illustrates the general workflow for the preparation of biological samples for steroid hormone analysis using a deuterated internal standard.
Caption: Generalized workflow for steroid analysis.
Signaling Pathway Context
16-Ketoestradiol is a metabolite in the estrogen metabolism pathway and exerts its biological effects through interaction with estrogen receptors.
Caption: Estrogen metabolism and signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 16-Keto 17Beta-estradiol-d5 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto 17Beta-estradiol is a significant metabolite of estrogen, and its quantification is crucial in various fields, including endocrinology, clinical chemistry, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the sensitive and specific analysis of steroids. However, due to their low volatility and thermal lability, derivatization is an essential step to improve their chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for the derivatization of 16-Keto 17Beta-estradiol-d5 for GC-MS analysis, focusing on a robust two-step methoximation and silylation procedure. The inclusion of a deuterated internal standard (this compound) is critical for accurate quantification by correcting for sample loss during preparation and instrumental analysis.
Derivatization Strategy
To effectively analyze 16-Keto 17Beta-estradiol by GC-MS, a two-step derivatization is employed. This approach targets the two functional groups present in the molecule: the ketone group at the C16 position and the hydroxyl groups at the C3 and C17 positions.
-
Methoximation: The ketone group is first converted to a methoxime derivative using methoxyamine hydrochloride. This step is crucial as it prevents the formation of multiple silylated derivatives due to tautomerization of the keto group, leading to a single, stable derivative.[1][2]
-
Silylation: The hydroxyl groups are then converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard: 2,4,16,16-d4-17β-estradiol (d4-E2) or a suitable deuterated analog of 16-Keto 17Beta-estradiol.
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Hexane (B92381) (GC grade)
-
Nitrogen gas (high purity)
-
Glass reaction vials (e.g., 1 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation
Biological samples (e.g., plasma, urine) require appropriate extraction and purification prior to derivatization. This typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroid fraction and remove interfering matrix components. The dried extract is then subjected to the derivatization procedure.
Derivatization Protocol
-
Drying: Ensure the sample extract containing this compound and the internal standard is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.
-
Methoximation:
-
Silylation:
-
Final Preparation:
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis. If necessary, the sample can be diluted with hexane prior to injection.
-
GC-MS Analysis
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
GC-MS Parameters (Typical)
The following are suggested starting parameters and should be optimized for the specific instrument and application.
| Parameter | Value |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then to 300°C at 5°C/min, hold for 5 min |
| MS Transfer Line Temp | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM)
For comparison, a study on the EOC-PFP derivative of 16-keto-17β-estradiol reported monitoring the ions m/z 504 (M+), 460, and 432.[3]
Predicted SIM Ions for di-TMS, Methoxime this compound:
The molecular weight of the derivatized this compound (C26H38D5NO3Si2) is approximately 494.8 g/mol .
| Analyte | Predicted Quantifier Ion (m/z) | Predicted Qualifier Ions (m/z) |
| di-TMS, Methoxime this compound | 494 (M+) | 479 (M-15), 404 (M-90) |
| di-TMS, Methoxime 16-Keto 17Beta-estradiol (non-deuterated) | 489 (M+) | 474 (M-15), 399 (M-90) |
| di-TMS d4-17β-estradiol (Internal Standard) | 420 (M+) | 405 (M-15) |
Quantitative Data and Method Performance
While specific quantitative validation data for the di-TMS, methoxime derivative of this compound is not widely published, data from a validated method for a panel of 19 estrogens, including 16-keto-17β-estradiol (as the EOC-PFP derivative), provides a benchmark for expected performance.[3]
| Parameter | Reported Performance for 16-keto-17β-estradiol (EOC-PFP derivative)[3] |
| Linearity (r²) | > 0.995 |
| Range | Limit of Quantitation (LOQ) to 40 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated for 16-keto-E2, but generally in the low pg/mL range for similar estrogens |
| Limit of Quantitation (LOQ) | 0.02 - 0.1 ng/mL for most estrogens analyzed |
| Precision (% CV) | 1.4 - 10.5% |
| Accuracy (% Bias) | 91.4 - 108.5% |
Signaling Pathway and Logical Relationships
The derivatization process follows a logical sequence to prepare the analyte for GC-MS analysis by increasing its volatility and thermal stability.
Conclusion
The described two-step derivatization protocol of methoximation followed by silylation provides a robust and reliable method for the preparation of this compound for sensitive and specific analysis by GC-MS. The use of a deuterated internal standard is essential for achieving accurate and precise quantification. The provided experimental parameters and performance data serve as a strong foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for this important estrogen metabolite. Experimental verification of the predicted mass spectral fragmentation and optimization of GC-MS conditions are recommended to ensure the highest quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization and fragmentation pattern analysis of natural and synthetic steroids, as their trimethylsilyl (oxime) ether derivatives by gas chromatography mass spectrometry: analysis of dissolved steroids in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 16-Keto 17Beta-estradiol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto 17Beta-estradiol is a significant metabolite of estrone (B1671321) and estradiol, and its quantification in biological matrices is crucial for endocrinology and oncology research. Stable isotope-labeled internal standards, such as 16-Keto 17Beta-estradiol-d5, are essential for achieving accurate and precise measurements using mass spectrometry-based methods like LC-MS/MS. This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient isolation and purification of this compound from biological matrices, ensuring high recovery and removal of interfering substances prior to analysis. The use of a robust SPE method is critical for minimizing matrix effects and achieving reliable quantification.[1][2]
Experimental Protocol
This protocol outlines a general procedure for the solid-phase extraction of this compound from a serum or plasma sample. The methodology is based on established protocols for the extraction of estrogen metabolites.[3][4]
Materials:
-
This compound standard
-
C18 or mixed-mode cation exchange SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Nitrogen evaporator
-
SPE vacuum manifold
-
Centrifuge
Sample Pre-treatment (for serum/plasma):
-
To a 1 mL aliquot of serum or plasma, add the internal standard solution.
-
Precipitate proteins by adding 2 mL of cold acetonitrile.
-
Vortex the sample for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE) Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through the sorbent, followed by 5 mL of water. Ensure the cartridge does not go dry.[1]
-
Equilibration: Equilibrate the cartridge with 1 mL of water.[5]
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate of approximately 1-2 mL/min.[1]
-
Washing: Wash the cartridge with 5 mL of 5-10% methanol in water to remove polar interferences.[1] This step may require optimization to ensure no loss of the analyte.
-
Elution: Elute the this compound from the cartridge with 5-10 mL of methanol or acetonitrile.[1][3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]
Data Presentation
The following table summarizes representative quantitative data for the analysis of estrogens using solid-phase extraction and LC-MS/MS with deuterated internal standards. These values demonstrate the expected performance of such methods.
| Analyte | Matrix | SPE Sorbent | Representative Recovery (%) | Representative LOQ (pg/mL) |
| Estrone | Serum/Plasma | C18 | 80 - 105 | 0.07 |
| β-Estradiol | Serum/Plasma | C18 | 80 - 105 | 2 |
| Estriol | Serum/Plasma | C18 | Not Specified | 2.0 |
Note: The recovery and Limit of Quantification (LOQ) values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.[2]
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for High-Throughput Screening Assays Utilizing 16-Keto 17Beta-estradiol-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of 16-Keto 17Beta-estradiol-d5 in high-throughput screening (HTS) campaigns aimed at identifying modulators of the estrogen receptor (ER). While traditionally used as an internal standard in mass spectrometry, this document outlines its application in a competitive binding assay coupled with LC-MS/MS for robust and sensitive screening.
Introduction
The estrogen receptor is a critical target in drug discovery for various indications, including cancer, osteoporosis, and menopausal symptoms. High-throughput screening is a pivotal methodology for identifying novel ligands that modulate ER activity.[1][2] 16-Keto 17Beta-estradiol is a metabolite of the endogenous estrogen, estrone.[3][4] Its deuterated form, this compound, serves as a valuable tool in analytical chemistry due to its utility as an internal standard for precise quantification using mass spectrometry.[5] This document details a competitive binding assay protocol designed for a high-throughput format, leveraging the specificity of LC-MS/MS detection with this compound as an internal standard. This approach offers an alternative to traditional radioligand or fluorescence-based assays, potentially reducing hazardous waste and signal interference.
Principle of the Assay
This is a competitive binding assay designed to measure the ability of a test compound to compete with a natural ligand, 17β-estradiol, for binding to the estrogen receptor.[6] The assay involves incubating the estrogen receptor (ERα or ERβ) with a fixed concentration of 17β-estradiol and varying concentrations of the test compound. After reaching equilibrium, the amount of 17β-estradiol bound to the receptor is quantified. A test compound with high affinity for the ER will displace more 17β-estradiol from the receptor, resulting in a lower concentration of bound 17β-estradiol.[6]
The quantification of the unbound 17β-estradiol in the assay supernatant is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is added to the samples as an internal standard prior to LC-MS/MS analysis to ensure accurate and precise quantification by correcting for variations in sample processing and instrument response.
Signaling Pathway
Experimental Workflow
Materials and Reagents
-
Estrogen Receptor: Human recombinant ERα or ERβ protein.
-
Assay Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol (B142953), 10% glycerol, pH 7.4.[7]
-
17β-estradiol: High purity standard.
-
This compound: Internal standard.[5]
-
Test Compounds: Library of compounds dissolved in DMSO.
-
Assay Plates: 384-well polypropylene (B1209903) plates.
-
Separation Plates: 384-well size-exclusion chromatography plates.
-
LC-MS/MS System: A sensitive triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare the buffer and add dithiothreitol just before use.[7]
-
17β-estradiol Stock Solution: Prepare a 1 mM stock solution in DMSO. Further dilute in Assay Buffer to the desired working concentration.
-
This compound Internal Standard Solution: Prepare a 1 µM stock solution in methanol. Dilute to a working concentration of 100 nM in methanol.
-
Estrogen Receptor Working Solution: Dilute the ER protein stock in Assay Buffer to a concentration that provides a robust signal. The optimal concentration should be determined empirically but a starting point of 50-100 µg of total protein per well can be used.[7]
High-Throughput Screening Protocol
-
Compound Plating:
-
Dispense 1 µL of test compounds (at various concentrations) or control solutions into the wells of a 384-well assay plate.
-
Include wells with DMSO only as a vehicle control (representing 0% inhibition).
-
Include wells with a high concentration of unlabeled 17β-estradiol as a positive control (representing 100% inhibition).
-
-
Assay Reaction:
-
Prepare a master mix containing the ER protein and 17β-estradiol in Assay Buffer. The concentration of 17β-estradiol should be at its Kd for the receptor (typically in the low nM range).
-
Dispense 49 µL of the master mix into each well of the assay plate containing the compounds.
-
The final assay volume is 50 µL.
-
Seal the plate and incubate for 2-4 hours at 4°C with gentle shaking to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Centrifuge the assay plate briefly.
-
Transfer the reaction mixture to a 384-well size-exclusion chromatography plate.
-
Centrifuge the separation plate according to the manufacturer's instructions to collect the supernatant containing the unbound ligand.
-
-
Sample Preparation for LC-MS/MS:
-
To each well of the collection plate, add 50 µL of the this compound internal standard solution in methanol. This will precipitate the remaining protein and provide the internal standard for quantification.
-
Seal the plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 384-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatography: Use a suitable C18 column for separation.
-
Mobile Phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Develop a gradient to separate 17β-estradiol from other components.
-
Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) mode to detect the specific transitions for 17β-estradiol and this compound.
Data Analysis and Presentation
The concentration of unbound 17β-estradiol in each well is determined from the peak area ratio of 17β-estradiol to the this compound internal standard.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Vehicle_Control - Signal_Positive_Control))
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Representative Quantitative Data
The following table presents exemplary data for known estrogen receptor modulators that could be obtained from this HTS assay.
| Compound | Target | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| 17β-estradiol | ERα/ERβ | 1.5 | 100 |
| Diethylstilbestrol (DES) | ERα/ERβ | 1.2 | 125 |
| Estrone | ERα/ERβ | 15 | 10 |
| Tamoxifen | ERα/ERβ | 30 | 5 |
| Genistein | ERβ > ERα | 500 | 0.3 |
| Bisphenol A | ERα/ERβ | 5000 | 0.03 |
Note: The data presented in this table is for illustrative purposes only and represents typical relative affinities of these compounds for the estrogen receptor.
Conclusion
The described high-throughput screening protocol utilizing this compound as an internal standard for LC-MS/MS detection provides a robust and sensitive method for identifying and characterizing novel estrogen receptor modulators. This approach offers a valuable alternative to traditional HTS methods, with the potential for high accuracy and precision in a high-throughput format.
References
Application Note: Chromatographic Separation of 16-Keto 17Beta-estradiol-d5 from its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto 17Beta-estradiol is a significant endogenous estrogen metabolite formed via the 16-hydroxylation pathway of estrone (B1671321) and estradiol.[1][2] Its accurate quantification in biological matrices is crucial for endocrinology and oncology research. However, its analysis is challenging due to the presence of structurally similar isomers, which can interfere with accurate measurement. This application note provides a detailed protocol for the chromatographic separation of 16-Keto 17Beta-estradiol-d5 from its key isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, this compound, is essential for precise quantification by correcting for matrix effects and variations in sample preparation.
The primary isomers of concern that often co-elute with 16-Keto 17Beta-estradiol include 16-epiestriol (B195161) and other hydroxylated and ketonic estrogen metabolites. Their structural similarities necessitate a highly selective chromatographic method to ensure baseline separation for accurate mass spectrometric detection.
Experimental Protocols
This section details the recommended methodologies for sample preparation and LC-MS/MS analysis to achieve optimal separation of this compound from its isomers.
Sample Preparation
A robust sample preparation protocol is critical to remove interfering substances from the biological matrix and concentrate the analytes of interest. The following procedure is recommended for serum or plasma samples.
Materials:
-
Serum or plasma sample
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Spiking: To 500 µL of serum or plasma, add a known amount of this compound internal standard.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE to the sample, vortex for 2 minutes, and centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Reconstitute the dried extract from the LLE step in 1 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of acetonitrile.
-
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Chromatographic Separation: LC-MS/MS
The following LC-MS/MS conditions are optimized for the separation of 16-Keto 17Beta-estradiol and its isomers. A reversed-phase C18 column is typically used for this separation.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 8.0 | 60 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 30 |
| 15.0 | 30 |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 2 |
Table 2: Exemplary MRM Transitions for 16-Keto 17Beta-estradiol and its Deuterated Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 16-Keto 17Beta-estradiol | 285.1 | 145.1 | 35 |
| This compound | 290.1 | 148.1 | 35 |
Note: MRM transitions for isomers would need to be determined empirically but would likely have the same precursor mass as the unlabeled analyte.
Data Presentation
The following table summarizes the expected retention times for 16-Keto 17Beta-estradiol and a potential closely eluting isomer, 16-epiestriol, based on typical reversed-phase chromatography. Actual retention times may vary depending on the specific LC system and conditions.
Table 3: Expected Retention Times
| Compound | Expected Retention Time (min) |
| 16-epiestriol | 7.8 |
| 16-Keto 17Beta-estradiol | 8.2 |
Note: The deuterated internal standard (this compound) is expected to have a slightly earlier retention time than its unlabeled counterpart due to the isotopic effect.
Visualizations
Experimental Workflow
The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for the analysis of this compound.
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic pathway leading to the formation of 16-Keto 17Beta-estradiol from its parent estrogens.
Caption: Simplified metabolic pathway of 16-Keto 17Beta-estradiol formation.
Conclusion
The protocol described in this application note provides a reliable and robust method for the chromatographic separation and quantification of this compound from its isomers in biological samples. The combination of a selective sample preparation procedure and optimized LC-MS/MS conditions allows for the accurate measurement of this important estrogen metabolite, which is essential for advancing research in endocrinology and drug development. The use of a deuterated internal standard is paramount for achieving the highest level of accuracy and precision.
References
Determining the Optimal Concentration of 16-Keto 17Beta-estradiol-d5 Internal Standard for LC-MS/MS Analysis
Application Note AP-001
Audience: Researchers, scientists, and drug development professionals involved in the quantitative analysis of estrogens and related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Purpose: This document provides a detailed protocol and guidelines for determining the optimal concentration of the deuterated internal standard, 16-Keto 17Beta-estradiol-d5, for accurate and precise quantification of endogenous 16-Keto 17Beta-estradiol and other estrogen metabolites in biological matrices.
Introduction
The accurate quantification of steroid hormones, such as estrogens and their metabolites, is crucial in various fields, including endocrinology, clinical diagnostics, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the results.[1]
This compound is a deuterated analog of the endogenous estrogen metabolite, 16-Keto 17Beta-estradiol. Its similar physicochemical properties to the analyte make it an ideal internal standard.[2] The selection of an appropriate concentration for the internal standard is a critical step in method development. An optimal IS concentration should provide a consistent and robust signal that is well above the limit of detection but does not saturate the detector or interfere with the quantification of the target analyte, especially at its lower limit of quantitation (LLOQ).[3]
This application note outlines a systematic approach to determine the optimal working concentration of this compound for routine use in quantitative bioanalysis.
Data Presentation: Typical Working Concentrations of Deuterated Estrogen Internal Standards
The optimal concentration of an internal standard is dependent on the specific analyte, matrix, and instrument sensitivity. However, a review of established methods for estrogen analysis provides a starting point for the optimization process. The following table summarizes typical concentrations used for various deuterated estrogen internal standards in serum or plasma.
| Internal Standard | Analyte(s) | Matrix | Typical Working Concentration | Reference |
| This compound | 16-Keto 17Beta-estradiol | Serum | 10 ng/mL | N/A |
| Estradiol-d3 | Estradiol | Serum | 61.5 pmol/L | N/A |
| Estrone-13C3 | Estrone | Serum | 16.5 pmol/L | N/A |
| Various Deuterated Estrogens | Multiple Estrogens | Plasma | 75 ng per sample | N/A |
Experimental Protocols
This section provides a detailed methodology for preparing solutions and conducting the experiment to determine the optimal concentration of this compound.
Materials and Reagents
-
This compound (certified reference material)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., charcoal-stripped serum or plasma)
-
Calibrated pipettes and sterile, low-binding microcentrifuge tubes
Preparation of Stock and Working Solutions
3.2.1. Internal Standard Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of this compound.
-
Dissolve the weighed standard in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber glass vial.
3.2.2. Internal Standard Intermediate and Working Solutions
Prepare a series of intermediate and working solutions by serial dilution of the stock solution with methanol. The following is an example dilution scheme to generate a range of concentrations for testing.
| Solution ID | Starting Solution | Dilution Factor | Final Concentration |
| IS-INT-1 | 1 mg/mL Stock | 1:10 | 100 µg/mL |
| IS-INT-2 | IS-INT-1 | 1:10 | 10 µg/mL |
| IS-WORK-1 | IS-INT-2 | 1:10 | 1000 ng/mL |
| IS-WORK-2 | IS-WORK-1 | 1:2 | 500 ng/mL |
| IS-WORK-3 | IS-WORK-2 | 1:2.5 | 200 ng/mL |
| IS-WORK-4 | IS-WORK-3 | 1:2 | 100 ng/mL |
| IS-WORK-5 | IS-WORK-4 | 1:2 | 50 ng/mL |
| IS-WORK-6 | IS-WORK-5 | 1:5 | 10 ng/mL |
| IS-WORK-7 | IS-WORK-6 | 1:2 | 5 ng/mL |
| IS-WORK-8 | IS-WORK-7 | 1:5 | 1 ng/mL |
Experimental Procedure for Optimal Concentration Determination
-
Prepare Sample Sets: For each working solution concentration of the internal standard, prepare a set of samples in the blank biological matrix. It is recommended to test each concentration in triplicate.
-
Blank Sample: Matrix without any added internal standard.
-
IS-Only Samples: Matrix spiked with a fixed volume of the respective IS working solution.
-
-
Spiking Procedure:
-
Aliquot a fixed volume of the blank biological matrix (e.g., 100 µL) into microcentrifuge tubes.
-
Add a small, fixed volume of the respective this compound working solution to each tube (e.g., 5 µL).
-
Vortex each tube gently to ensure thorough mixing.
-
-
Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) that will be used for the final analytical method.
-
LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method for estrogen analysis.
-
Data Evaluation: Evaluate the performance of each internal standard concentration based on the following criteria:
-
Peak Area Response: The peak area should be sufficiently high for reproducible integration but not so high as to cause detector saturation. A good rule of thumb is to aim for a response that is in the mid-range of the detector's linear dynamic range.
-
Signal-to-Noise Ratio (S/N): The S/N should be consistently high (e.g., >100) to ensure reliable detection.
-
Peak Shape: The chromatographic peak should be symmetrical and free of tailing or fronting.
-
Reproducibility (%CV): The coefficient of variation (%CV) of the peak area across the replicate injections should be low (typically <15%).
-
Selection of the Optimal Concentration
The optimal concentration of this compound is the one that provides the best balance of the evaluation criteria mentioned above. It should yield a stable and reproducible signal across the entire analytical run and should not interfere with the quantification of the target analyte, particularly at the lower end of the calibration curve.
Mandatory Visualizations
Estrogen Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogens.
Caption: Classical genomic estrogen signaling pathway.
Experimental Workflow for Internal Standard Concentration Optimization
The following diagram outlines the workflow for determining the optimal concentration of the this compound internal standard.
Caption: Workflow for optimizing internal standard concentration.
References
Application Notes and Protocols: Quantitative Hormone Profiling in Serum using 16-Keto 17Beta-estradiol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of steroid hormones in serum is crucial for understanding various physiological and pathological states, and it plays a significant role in clinical diagnostics and pharmaceutical development.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and capacity for multiplexing.[1][3] Accurate quantification using LC-MS/MS relies on the use of stable isotope-labeled internal standards to correct for matrix effects and variations during sample preparation and analysis.[4] 16-Keto 17Beta-estradiol-d5 is a deuterated analog of 16-Keto 17Beta-estradiol, a metabolite of estradiol, making it an excellent internal standard for the quantification of estrogens and related hormones in serum samples.[4][5][6] Its use ensures high accuracy and precision in hormone profiling studies.[1]
This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of steroid hormones in human serum by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Dichloromethane (B109758) (DCM), Ethyl Acetate (B1210297), Hexane (B92381) (all LC-MS grade)
-
Reagents: Formic acid, Ammonium (B1175870) fluoride (B91410)
-
Internal Standard (IS): this compound solution (e.g., 1 µg/mL in methanol)
-
Analytes: Estradiol, Estrone, and other steroid standards
-
Control Matrix: Charcoal-stripped human serum
-
Sample Collection Tubes: Serum separator tubes
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges or 96-well plates[7]
-
Liquid-Liquid Extraction (LLE) Supplies: Glass test tubes, centrifuge
Sample Preparation
Two common methods for extracting steroid hormones from serum are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[7][8]
2.1. Solid Phase Extraction (SPE) Protocol [7][9]
-
Sample Pre-treatment: Thaw serum samples at room temperature. Spike 200 µL of serum with 10 µL of the this compound internal standard solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 40% methanol in water to remove less non-polar interferences. A hexane wash can also be included to remove lipids.[7]
-
Elution: Elute the analytes and the internal standard with 1 mL of ethyl acetate or an appropriate solvent mixture.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
2.2. Liquid-Liquid Extraction (LLE) Protocol [1][10]
-
Sample Pre-treatment: To 200 µL of serum in a glass tube, add 10 µL of the this compound internal standard solution. Vortex briefly.
-
Extraction: Add 1 mL of dichloromethane (DCM) or ethyl acetate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column such as a C18 or Phenyl column is typically used.[1][11]
-
Mobile Phase A: 0.1% Formic acid in water or ammonium fluoride in water.[10]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[10]
-
Gradient: A suitable gradient is run to separate the analytes of interest.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode is commonly used.[10]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Estradiol and this compound
| Parameter | Estradiol (E2) | This compound (IS) |
| Precursor Ion (m/z) | 271.2 | 291.4 |
| Product Ion (m/z) | 145.1 | 164.2 |
| Collision Energy (eV) | 35 | 38 |
| Ionization Mode | Negative ESI | Negative ESI |
| Retention Time (min) | ~5.2 | ~4.8 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.99[10] |
| Lower Limit of Quantification (LLOQ) | 1-5 pg/mL[9][10] |
| Recovery | 85-115%[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for serum hormone profiling using this compound as an internal standard.
Caption: A diagram of the serum hormone profiling workflow.
Signaling Pathway
While this compound is an analytical standard and not directly involved in signaling pathways, it is used to quantify endogenous estrogens like 17β-estradiol. 17β-estradiol exerts its biological effects primarily through nuclear estrogen receptors (ERα and ERβ), which act as ligand-activated transcription factors.
Caption: A diagram of the estrogen signaling pathway.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromsystems.com [chromsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. This compound (Major) | C18H22O3 | CID 71749678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. sciex.com [sciex.com]
- 11. waters.com [waters.com]
Application Notes and Protocols for the Analysis of 17β-Estradiol in Rat Brain using a d5-Labeled Standard
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed methodology for the sensitive and accurate quantification of 17β-Estradiol (E2) in rat brain tissue. The protocol utilizes a d5-labeled E2 internal standard (d5-E2) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization to achieve low limits of quantification.
Introduction
17β-Estradiol is a critical steroid hormone that plays a significant role in reproductive functions and exerts profound effects on the central nervous system, influencing neurodevelopment, synaptic plasticity, and neuroprotection.[1] Accurate measurement of E2 in specific brain regions is essential for understanding its physiological and pathological roles. However, the analysis is challenging due to the low endogenous concentrations and the complex brain matrix. This protocol describes a robust and sensitive LC-MS/MS method employing a stable isotope-labeled internal standard (d5-17β-Estradiol) to ensure high accuracy and precision by correcting for matrix effects and procedural losses.[2][3][4] Derivatization with dansyl chloride is utilized to enhance ionization efficiency and, consequently, the sensitivity of the assay.[2][3][4]
Experimental Protocols
Materials and Reagents
-
17β-Estradiol (E2) standard
-
d5-17β-Estradiol (d5-E2) internal standard (IS)
-
Dansyl chloride
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sodium bicarbonate
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Homogenization buffer (e.g., 0.25M sucrose (B13894) solution)[5]
-
Glass beads (0.5 mm) for homogenization[6]
Sample Preparation
The following protocol outlines the key steps for extracting and preparing 17β-Estradiol from rat brain tissue for LC-MS/MS analysis.
2.1. Brain Tissue Homogenization [6][7]
-
Excise and weigh the rat brain tissue of interest immediately after collection and freeze at -80°C until processing.[8]
-
In a microcentrifuge tube, place the weighed tissue (typically 50-200 mg).
-
Add a mass of 0.5 mm glass beads approximately equal to the tissue mass.[6]
-
Add ice-cold homogenization buffer (e.g., 0.25M sucrose solution) at a ratio of 2 volumes of buffer for every mass of tissue (e.g., 200 µL for 100 mg of tissue).[5][6]
-
Homogenize the tissue using a bead beater homogenizer (e.g., Bullet Blender™) at a high-speed setting for 3-5 minutes.[6]
-
Visually inspect for complete homogenization. If necessary, repeat the homogenization step.[6]
-
Centrifuge the homogenate to pellet cellular debris.
2.2. Liquid-Liquid Extraction (LLE) [9]
-
To the supernatant from the homogenized sample, add the d5-E2 internal standard.
-
Add 3 mL of ethyl acetate to the sample.[9]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2500 rpm for 10 minutes to separate the organic and aqueous phases.[9]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process on the aqueous phase with another 3 mL of ethyl acetate to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature.[9]
2.3. Solid-Phase Extraction (SPE) Clean-up [8][10]
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[8]
-
Reconstitute the dried extract from the LLE step in a small volume of a methanol:water solution (e.g., 5:95).[11]
-
Load the reconstituted sample onto the conditioned C18 cartridge.
-
Wash the cartridge with 2 mL of a methanol:water solution (e.g., 40:60) to remove polar interferences.[10][11]
-
Elute the estrogens with 2 mL of a methanol:water solution (e.g., 85:15).[11]
-
Evaporate the eluate to dryness under a stream of nitrogen.
2.4. Dansyl Chloride Derivatization [9][12]
-
To the dried residue, add 30 µL of a 1 mg/mL dansyl chloride solution in acetonitrile.[9]
-
Add 20 µL of 100 mM aqueous sodium bicarbonate solution (pH ~10.5).[9]
-
Vortex the mixture and incubate at 60°C for 10 minutes in a heating block.[9]
-
After incubation, centrifuge the sample at high speed (e.g., 14,500 rpm) for 3 minutes.[9]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| Column | Phenomenex Kinetex Phenyl-Hexyl (50 mm × 2.1 mm, 2.6 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |
| Flow Rate | 0.4 mL/min[9] |
| Gradient | 50% B to 87% B in 6 min, then to 100% B, hold, and re-equilibrate[9] |
| Injection Volume | 5 µL[9] |
| Column Temperature | 40°C |
3.2. Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive[9] |
| Spray Voltage | 3.5 kV[9] |
| H-ESI Temperature | 350°C[9] |
| Capillary Temperature | 325°C[9] |
| Scan Type | Selected Reaction Monitoring (SRM) |
Data Presentation
Table 1: SRM Transitions for Dansylated 17β-Estradiol and d5-Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dansyl-17β-Estradiol | 506.2 | 171.1 | 35 |
| Dansyl-d5-17β-Estradiol | 511.2 | 171.1 | 35 |
Note: The product ion at m/z 171 is characteristic of the dansyl moiety. The precursor ion for the d5-labeled standard is shifted by 5 Da. The specific collision energy should be optimized for the instrument in use.[9]
Table 2: Method Validation Summary
This table presents typical performance characteristics of the described analytical method, compiled from literature.[2][3][4]
| Parameter | Result |
| Linearity Range | 5 - 2000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL (in rat serum)[2][3][4] |
| Intra-day Precision (%CV) | < 8.2%[2][3][4] |
| Inter-day Precision (%CV) | < 6.2%[2][3][4] |
| Accuracy | 97 - 101%[2][3][4] |
| Recovery | > 95%[2][3][4] |
Table 3: Hypothetical Quantitative Data of 17β-Estradiol in Different Rat Brain Regions
The following table provides an example of how quantitative data can be presented. Actual concentrations will vary depending on the physiological state of the animal. Studies have shown that E2 levels can be higher in certain brain regions compared to serum, due to local synthesis.[1]
| Brain Region | 17β-Estradiol Concentration (pg/g tissue) |
| Hypothalamus | 15.8 ± 2.1 |
| Hippocampus | 10.5 ± 1.5 |
| Cortex | 7.2 ± 0.9 |
| Cerebellum | 4.1 ± 0.6 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of 17β-Estradiol in rat brain.
Rationale for Using a d5-Labeled Internal Standard
Caption: Advantage of using a d5-labeled internal standard.
17β-Estradiol Neuroprotective Signaling Pathway
Caption: 17β-Estradiol's role in neuroprotective signaling pathways.
References
- 1. Detection of estradiol in rat brain tissues: Contribution of local versus systemic production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trace LC/MS/MS quantitation of 17beta-estradiol as a biomarker for selective estrogen receptor modulator activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trace LC/MS/MS quantitation of 17beta-estradiol as a biomarker for selective estrogen receptor modulator activity in the rat brain. | Semantic Scholar [semanticscholar.org]
- 5. NIBSC - Brain Tissue Preparation [nibsc.org]
- 6. sisweb.com [sisweb.com]
- 7. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 11. Developmental Time Course of Estradiol, Testosterone, and Dihydrotestosterone Levels in Discrete Regions of Male and Female Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of 16-Keto 17Beta-estradiol-d5 in LC-MS
Welcome to the technical support center for the LC-MS analysis of 16-Keto 17Beta-estradiol-d5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of this deuterated keto-steroid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to poor peak shape.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, including tailing, fronting, and splitting, can significantly compromise the accuracy and precision of your quantitative analysis. This guide provides a systematic approach to identifying and resolving these common chromatographic issues.
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Acidic or basic analytes can interact with residual silanols on silica-based columns, causing tailing. Adding a mobile phase modifier, such as a small amount of a competing base or operating at a lower pH to protonate the silanols, can mitigate these interactions. |
| Column Contamination or Degradation | The column may be old, contaminated, or have a partially blocked inlet frit.[1] Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column.[1] |
| Mismatched Sample Solvent | If the sample solvent is stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Overload | Injecting too much sample can lead to peak tailing. Dilute the sample or reduce the injection volume. |
Troubleshooting Workflow for Peak Tailing
Caption: A workflow diagram for troubleshooting peak tailing.
Peak Fronting
Peak fronting is the mirror image of tailing, with a leading edge that is less steep than the trailing edge.
Potential Causes and Solutions for Peak Fronting
| Potential Cause | Recommended Solution |
| Column Overload | High sample concentrations can saturate the stationary phase.[2] Dilute the sample or decrease the injection volume.[2] |
| Sample Solvent Stronger than Mobile Phase | The sample is carried too quickly through the initial part of the column.[2] Prepare the sample in the initial mobile phase composition or a weaker solvent. |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths.[1] This typically requires column replacement. |
Peak Splitting
Peak splitting appears as two or more distinct peaks for a single analyte, which can severely impact quantification.[3]
Potential Causes and Solutions for Peak Splitting
| Potential Cause | Recommended Solution |
| Deuterium (B1214612) Isotope Effect | The difference in retention time between a deuterated compound and its non-deuterated counterpart can sometimes manifest as peak splitting, especially if there is partial on-column separation.[2] To minimize this effect, you can try adjusting the mobile phase composition (e.g., switching from acetonitrile (B52724) to methanol), modifying the temperature, or testing a different column chemistry.[2] |
| Keto-Enol Tautomerism | 16-Keto 17Beta-estradiol can exist in equilibrium between its keto and enol forms.[4][5] If the interconversion is slow on the chromatographic timescale, two peaks may be observed. Modifying the mobile phase pH or temperature can sometimes help to favor one form or increase the rate of interconversion, leading to a single, sharp peak. |
| Blocked Column Frit or Contamination | Particulates in the sample or from the LC system can block the column inlet frit.[2] Filter all samples before injection and consider using an in-line filter.[2] If a blockage is suspected, back-flushing the column may help; otherwise, the frit or column may need replacement. |
| Sample Solvent/Mobile Phase Mismatch | A strong sample solvent can cause the analyte to precipitate on the column or lead to distorted injection bands.[2][3] Ensure the sample solvent is compatible with and ideally weaker than the initial mobile phase. |
| Co-elution of an Interfering Substance | An impurity or a closely related compound may be co-eluting with your analyte. Adjusting the mobile phase composition, gradient profile, or temperature can help to resolve the two components.[3] |
Troubleshooting Workflow for Peak Splitting
Caption: A workflow diagram for troubleshooting peak splitting.
Experimental Protocols
Protocol 1: Investigating the Effect of Mobile Phase Composition
Objective: To determine the optimal mobile phase composition to improve the peak shape of this compound.
Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile.
-
Mobile Phase B2: 0.1% Formic Acid in Methanol.
-
-
Initial Analysis: Perform an injection using your standard gradient with Mobile Phases A and B1.
-
Methanol Substitution: Replace Mobile Phase B1 with B2 and repeat the injection using the same gradient program.
-
Data Analysis: Compare the peak shape (asymmetry, tailing factor) and retention time of this compound between the two runs. Methanol can sometimes offer different selectivity and improved peak shape for certain compounds compared to acetonitrile.[6]
-
Modifier Evaluation: If tailing is observed, consider preparing mobile phases with a different additive, such as 5 mM ammonium formate (B1220265) or ammonium hydroxide (B78521), and repeat the analysis.
Protocol 2: Optimizing Column Temperature
Objective: To evaluate the effect of column temperature on peak shape.
Methodology:
-
Set Initial Temperature: Set the column oven to your standard operating temperature (e.g., 40 °C) and perform an injection.
-
Decrease Temperature: Decrease the column temperature by 10 °C (e.g., to 30 °C) and allow the system to equilibrate for at least 15-20 minutes before injecting the sample.
-
Increase Temperature: Increase the column temperature by 10 °C above the initial temperature (e.g., to 50 °C) and repeat the injection after equilibration.
-
Data Analysis: Compare the peak width, asymmetry, and retention time at the different temperatures. Higher temperatures generally lead to sharper peaks and shorter retention times, but can sometimes exacerbate on-column degradation or reveal underlying issues.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) have a slightly different retention time than the unlabeled analyte?
This is a well-documented phenomenon known as the "deuterium isotope effect".[2][3] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in the molecule's interaction with the stationary phase.[7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7] While a small, consistent shift is often acceptable, significant separation can be problematic if it leads to differential matrix effects between the analyte and the internal standard.[8]
Q2: Could keto-enol tautomerism of this compound be causing my peak shape issues?
Yes, it is a possibility. Ketones that have a proton on the alpha-carbon can exist in equilibrium with their enol tautomer.[5] If the rate of interconversion between the keto and enol forms is slow relative to the chromatographic separation, it can result in broadened or split peaks.[4] Adjusting the mobile phase pH or temperature can influence the equilibrium and the rate of interconversion, potentially leading to a single, sharper peak.
Q3: Can the position of the deuterium labels on the molecule affect its chromatographic behavior?
Yes, the position of deuteration can influence the magnitude of the isotope effect.[2] Deuteration on aliphatic chains tends to have a more pronounced effect on retention time than on aromatic rings.
Q4: What type of column is generally recommended for the analysis of keto-steroids like 16-Keto 17Beta-estradiol?
Reversed-phase C18 columns are commonly used for the analysis of steroids.[9][10] However, for structurally similar steroids, other stationary phases like C8 or Phenyl-Hexyl can provide different selectivity and may improve resolution and peak shape.[2] Biphenyl phases have also shown unique selectivity for aromatic and moderately polar analytes like steroids.
Q5: Are there any specific mobile phase additives that are beneficial for keto-steroid analysis?
Mobile phase additives like formic acid, acetic acid, ammonium formate, and ammonium hydroxide are commonly used to control the pH and improve peak shape and ionization efficiency in LC-MS.[11][12] For keto-steroids, using a buffered mobile phase can help to minimize secondary interactions with the stationary phase and potentially control the keto-enol equilibrium. The addition of salts to the mobile phase can also increase its ionic strength, which may improve the peak shape of ionizable compounds.[13]
References
- 1. lctsbible.com [lctsbible.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Minimizing matrix effects for 16-Keto 17Beta-estradiol-d5 in plasma samples.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize matrix effects when analyzing 16-Keto 17β-estradiol-d5 in plasma samples by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 16-Keto 17β-estradiol-d5 in plasma, focusing on the mitigation of matrix effects.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Peak Shape & Low Response | Ion Suppression: Co-eluting matrix components, such as phospholipids (B1166683), are interfering with the ionization of the analyte and internal standard in the mass spectrometer source.[1] | 1. Optimize Sample Preparation: The most effective strategy is to remove interferences before analysis.[1] Consider switching to a more rigorous sample preparation technique. See the "Comparison of Sample Preparation Techniques" table below for a summary of expected performance. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate 16-Keto 17β-estradiol-d5 from matrix components.[2] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1] |
| High Variability in Analyte/Internal Standard Ratio | Differential Matrix Effects: The analyte and the deuterated internal standard are not experiencing the same degree of ion suppression or enhancement. This can occur if they do not co-elute perfectly. | 1. Verify Co-elution: Ensure that the chromatographic peaks for 16-Keto 17β-estradiol and its d5-labeled internal standard are perfectly aligned. 2. Enhance Sample Cleanup: A cleaner extract is less likely to cause variable matrix effects. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) with phospholipid removal capabilities are often more effective than Protein Precipitation (PPT) or simple Liquid-Liquid Extraction (LLE).[3][4] |
| Inconsistent Recoveries | Inefficient Extraction: The chosen sample preparation method may not be optimal for 16-Keto 17β-estradiol. | 1. Review Extraction Protocol: Ensure all steps of the protocol are followed precisely. For LLE, ensure the pH is optimized and that the extraction solvent is appropriate.[1] For SPE, check that the cartridge conditioning, loading, washing, and elution steps are correct.[5] 2. Method Optimization: It may be necessary to optimize the extraction solvent, pH, or SPE sorbent and wash/elution solvents. |
| Signal Enhancement | Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of the analyte. | While less common than suppression, this can still lead to inaccurate results. The same troubleshooting steps for ion suppression apply: improve sample cleanup and chromatographic separation to remove the source of the enhancement. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for the analysis of 16-Keto 17β-estradiol-d5 in plasma?
Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[6] In plasma, common interfering substances include phospholipids, salts, and other endogenous molecules.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of 16-Keto 17β-estradiol.[6]
Q2: How does a deuterated internal standard like 16-Keto 17β-estradiol-d5 help in minimizing matrix effects?
A stable isotope-labeled internal standard (SIL-IS) like 16-Keto 17β-estradiol-d5 is the gold standard for mitigating matrix effects.[5] Because it is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.[7][8]
Q3: What are the most effective sample preparation techniques to reduce matrix effects for estrogens in plasma?
The choice of sample preparation is critical for minimizing matrix effects. Here's a general overview of common techniques in order of increasing effectiveness for matrix removal:
-
Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing phospholipids and other matrix components, often resulting in significant ion suppression.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[1][9] However, emulsion formation can be an issue, and it may not remove all interfering substances.[10]
-
Supported Liquid Extraction (SLE): SLE is an alternative to LLE that uses a solid support, which prevents emulsion formation and can provide more efficient extraction.[10][11] It generally results in cleaner extracts than LLE.[11]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique that can be optimized to selectively isolate the analyte while washing away matrix components like phospholipids and salts.[5][12] SPE methods that specifically target phospholipid removal are particularly effective.[3][13]
Q4: How can I quantitatively assess the matrix effect in my assay?
The matrix effect can be quantitatively assessed using the post-extraction spike method.[6] This involves comparing the peak area of the analyte in a solution prepared in a clean solvent to the peak area of the analyte spiked into a blank plasma sample that has already undergone the extraction procedure. The matrix factor (MF) is calculated as follows:
MF (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) x 100
An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Quantitative Data Summary
The following tables summarize representative recovery and matrix effect data for different sample preparation techniques for steroids and other analytes in plasma. While specific data for 16-Keto 17β-estradiol-d5 is limited, these tables provide a valuable comparison of the expected performance of each method.
Table 1: Comparison of Analyte Recovery for Different Sample Preparation Techniques in Plasma
| Sample Preparation Technique | Analyte Class | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Steroids | 87 - 101% | [14] |
| Supported Liquid Extraction (SLE) | Steroids | 90 - 107% | |
| Liquid-Liquid Extraction (LLE) | Rosuvastatin | ~60% | [11] |
| Protein Precipitation (PPT) | General | Often high but with significant matrix effects |
Table 2: Comparison of Matrix Effects for Different Sample Preparation Techniques in Plasma
| Sample Preparation Technique | Analyte/Matrix | Matrix Effect (Ion Suppression/Enhancement) | Reference |
| Solid-Phase Extraction (SPE) | |||
| Oasis PRiME HLB | Various Drugs | Mean Matrix Effects: <10% | [12] |
| HybridSPE-Phospholipid | 77 Environmental/Endogenous Analytes | Median Matrix Effects: 91 - 107% (close to 100% indicates minimal effect) | [13] |
| Supported Liquid Extraction (SLE) | |||
| ISOLUTE SLE+ | Rosuvastatin | -12.7% (Suppression) | [11] |
| Liquid-Liquid Extraction (LLE) | |||
| Standard LLE | Various Drugs | Variable, can be significant | [12] |
| Standard LLE | Rosuvastatin | -36.7% (Suppression) | [11] |
| Protein Precipitation (PPT) | |||
| Standard PPT | Various Drugs | Can be >50% suppression |
Experimental Protocols
Protocol for Matrix Effect Assessment
This protocol outlines the post-extraction addition method to quantify matrix effects.
Caption: Workflow for quantitative assessment of matrix effects.
Detailed Methodologies
The following are detailed protocols for common sample preparation techniques for estrogens in plasma.
Caption: Liquid-Liquid Extraction (LLE) workflow.
Protocol:
-
To a glass tube, add 250 µL of plasma sample.
-
Add the internal standard solution.
-
Add 1 mL of methyl-tert-butyl ether (MTBE).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Solid-Phase Extraction (SPE) workflow.
Protocol (using a polymeric reversed-phase SPE cartridge): [15]
-
To 250 µL of plasma, add 25 µL of the internal standard working solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5-10% methanol in water.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
Caption: Supported Liquid Extraction (SLE) workflow.
Protocol:
-
Dilute 100 µL of human plasma 1:1 with 100 µL of HPLC-grade water, after adding the internal standard.
-
Load the 200 µL of pre-treated sample onto the SLE plate.
-
Apply a short pulse of vacuum to initiate flow and wait for five minutes.
-
Elute the analytes with 1 mL of dichloromethane.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of 50% methanol (aqueous).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of 17β-estradiol in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Stability of 16-Keto 17Beta-estradiol-d5 in different solvents and temperatures.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 16-Keto 17Beta-estradiol-d5. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat (solid) this compound?
A1: For long-term stability, it is recommended to store the neat compound at -20°C.[1] Some suppliers indicate that storage at room temperature is also acceptable.[2] To prevent degradation, it is crucial to protect the compound from light and moisture.
Q2: How should I store solutions of this compound?
A2: Stock solutions should be stored in tightly sealed glass vials at -20°C or -80°C to minimize solvent evaporation and prevent changes in concentration.[1][3] Storing solutions in small aliquots is advisable to avoid repeated freeze-thaw cycles, which can potentially degrade the analyte over time.[1][4] For short-term storage (up to 48 hours), solutions can be kept at 4°C.[5][6]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is typically soluble in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).[4] The choice of solvent will depend on the specific requirements of your experimental workflow, such as compatibility with your analytical method (e.g., LC-MS/MS).
Q4: Is this compound susceptible to degradation in solution?
A4: While steroids are generally considered stable compounds, degradation can occur under certain conditions.[3] Factors that can influence the stability of this compound in solution include the solvent used, storage temperature, pH, and exposure to light. It is also important to consider the potential for deuterium-hydrogen exchange, especially under strongly acidic or basic conditions, as the molecule contains deuterium (B1214612) atoms adjacent to a carbonyl group.[7]
Q5: How stable are estrogens and their deuterated analogs during sample processing?
A5: Studies on other estrogens have shown that they are relatively stable during typical sample processing steps.[5][6] For instance, storage of urine samples at 4°C for up to 48 hours and multiple freeze-thaw cycles (up to three) did not result in significant degradation.[5][6] However, it is always best practice to process samples as quickly as possible and to keep them cool to minimize any potential for degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Gradual decrease in instrument signal for the internal standard over time. | Degradation of the stock or working solution. | Prepare fresh stock and working solutions from the neat material. Verify the storage conditions of your solutions (temperature, light exposure, container seal). Consider performing a stability check on your solutions (see Experimental Protocols). |
| Inconsistent internal standard response across a batch of samples. | Inconsistent pipetting, incomplete mixing, or variable extraction recovery. | Ensure pipettes are properly calibrated. Vortex samples thoroughly after adding the internal standard. Optimize your sample extraction procedure to ensure consistent recovery.[8] |
| Appearance of unexpected peaks in the chromatogram at the mass transition of the internal standard. | Presence of a degradation product or an isobaric interference. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Optimize chromatographic conditions to separate the interference from the analyte of interest.[9] |
| Shift in retention time between this compound and its non-deuterated analog. | Deuterium isotope effect. | This is a known phenomenon where deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts.[7] Ensure your integration parameters are set correctly for both peaks. This small shift is generally not indicative of a stability issue. |
| Loss of deuterium label (H/D exchange). | Exposure to harsh acidic or basic conditions during sample preparation. | The deuterium atoms alpha to the keto group are susceptible to exchange.[7] If your protocol involves strong acids or bases, consider neutralizing the sample as quickly as possible. If H/D exchange is a persistent issue, a different deuterated standard with labels in more stable positions may be necessary. |
Stability of Estrogen Analogs Under Stress Conditions
| Stress Condition | Typical Reagents and Conditions | Potential for Degradation of Estrogenic Steroids | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C, 2-24 hours | Moderate | Epimerization, dehydration, or other rearrangements. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C, 2-24 hours | Moderate to High | Isomerization, oxidation of hydroxyl groups. |
| Oxidation | 3-30% H₂O₂, Room Temperature, 2-24 hours | High | Formation of hydroxylated or epoxidized derivatives. |
| Thermal Degradation | 60-100°C, 24-72 hours (in solid state or solution) | Low to Moderate | Dehydration or other minor rearrangements. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) or broad-spectrum light | Moderate | Photochemical reactions leading to various degradation products. |
This table is a generalized summary based on the behavior of similar steroid structures. The actual stability of this compound should be confirmed experimentally.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound in a specific solvent and at a given temperature.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in your chosen solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a suitable concentration for your analytical method (e.g., 1 µg/mL).
2. Application of Stress Conditions:
-
Control Sample: Store a portion of the working solution at -80°C. This will serve as the time-zero (T₀) reference.
-
Acid Hydrolysis: Mix equal volumes of the working solution and 0.2 M HCl. Incubate at 60°C for 2, 8, and 24 hours. After incubation, cool the samples and neutralize with an equivalent amount of 0.2 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the working solution and 0.2 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. After incubation, cool the samples and neutralize with an equivalent amount of 0.2 M HCl.
-
Oxidative Degradation: Mix equal volumes of the working solution and 6% H₂O₂. Store at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Incubate a portion of the working solution at 60°C, protected from light, for 24, 48, and 72 hours.
-
Photostability: Expose a portion of the working solution to a light source (e.g., UV lamp at 254 nm) for 8, 24, and 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At each time point, analyze the stressed samples and the control sample using a validated stability-indicating LC-MS/MS method.
-
The method should be capable of separating the parent compound from any potential degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ control.
-
Plot the percentage remaining versus time for each condition to determine the degradation kinetics.
-
Examine the chromatograms for the appearance of new peaks, which may correspond to degradation products.
Visualizations
Caption: Workflow for a forced degradation stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. 16-Keto-17beta-estradiol-2,4,15,15,17-d5 [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of 15 estrogens and estrogen metabolites in urine samples under processing and storage conditions typically used in epidemiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Improving recovery of 16-Keto 17Beta-estradiol-d5 during sample extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of 16-Keto 17Beta-estradiol-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A1: this compound is a deuterated form of 16-Keto 17Beta-estradiol, which is a metabolite of the hormone estradiol.[1][2][3] In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, it is commonly used as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is crucial for accurate quantification as it helps to correct for analyte loss during sample preparation and variations in instrument response.[4]
Q2: What are the common methods for extracting this compound from biological samples?
A2: The two most prevalent methods for extracting steroid hormones, including this compound, from biological matrices like serum, plasma, and urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5] Both methods aim to separate the analyte of interest from interfering matrix components.[5][6]
Q3: My sample contains conjugated estrogens. Do I need a hydrolysis step?
A3: Yes, if you are interested in quantifying the total amount of 16-Keto 17Beta-estradiol. In biological fluids, estrogens are often present as sulfate (B86663) or glucuronide conjugates, which are more water-soluble.[7][8] These conjugated forms may not be efficiently extracted by methods designed for the less polar, free form of the steroid. An enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is typically required to cleave the conjugate moiety and liberate the free steroid for analysis.[8][9][10]
Q4: What are "matrix effects" and how do they affect my results?
A4: Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[11] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Using a deuterated internal standard like this compound is the most effective way to compensate for matrix effects, as the internal standard and the analyte are affected similarly.[4]
Troubleshooting Guide for Low Recovery
Low recovery of this compound can be a significant issue. The following guide provides a systematic approach to troubleshooting and improving your extraction efficiency.
Initial Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. zellx.de [zellx.de]
- 7. unitedchem.com [unitedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-enhanced enzymatic hydrolysis of conjugated female steroids as pretreatment for their analysis by LC–MS/MS in urine - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of Deuterated Steroids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantitative analysis of deuterated steroids. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental data.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the analysis of deuterated steroids.
Issue 1: Non-Linear Calibration Curve
Question: My calibration curve for the target steroid is non-linear, especially at higher concentrations. What could be the cause?
Answer: Non-linearity in calibration curves is a common issue and can often be attributed to isotopic interference. This occurs when the natural isotopic abundance of the unlabeled analyte contributes to the signal of the deuterated internal standard, particularly if the standard has a low degree of deuteration (e.g., d2, d3).[1][2] At high concentrations of the analyte, its M+2 or M+3 isotopic peak can overlap with the mass-to-charge ratio (m/z) of the deuterated standard, artificially inflating the internal standard's signal and causing the response ratio to plateau.[3]
Troubleshooting Steps:
-
Assess Isotopic Contribution: Analyze a sample containing the unlabeled analyte at the highest concentration of your calibration curve without the internal standard. Monitor the mass transition for the deuterated internal standard. A significant signal indicates isotopic interference.[3]
-
Use Higher Mass-Labeled Standards: If available, switch to an internal standard with a higher degree of deuteration (e.g., d5, d7). This will shift its m/z further from the analyte's isotopic cluster, reducing the likelihood of overlap.[2]
-
Optimize Chromatography: While less common for this specific issue, ensuring baseline separation from any interfering compounds can be beneficial.
Issue 2: Poor Chromatographic Resolution of Isomers
Question: I am unable to chromatographically separate critical steroid isomers (e.g., epimers), leading to inaccurate quantification. How can I improve the separation?
Answer: Many steroid isomers and epimers have very similar physicochemical properties, making their separation by conventional liquid chromatography challenging.[4][5] Mass spectrometry alone cannot differentiate between these structural isomers, so effective chromatographic separation is crucial for accurate analysis.[5]
Troubleshooting Steps:
-
Column Selection:
-
Biphenyl (B1667301) Phases: Consider using a biphenyl stationary phase. These columns offer unique selectivity for aromatic and moderately polar analytes and have been shown to improve the resolution of structural isomers, particularly when using methanol (B129727) in the mobile phase.[5]
-
Chiral Columns: For epimeric pairs like dexamethasone (B1670325) and betamethasone (B1666872), a chiral column (e.g., amylose (B160209) or cellulose-based) may be necessary to achieve separation.[6]
-
-
Mobile Phase Optimization:
-
Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). Methanol can provide extra retention and selectivity for structurally similar compounds.[5]
-
Adjust the mobile phase pH to be at least two units away from the pKa of the steroid analytes to ensure a consistent ionization state.[7]
-
-
Advanced Techniques:
-
Ion Mobility Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers that are difficult to separate by chromatography alone.[4][8]
-
Derivatization: Chemical derivatization can enhance the separation of steroid isomers.[4]
-
Issue 3: Inconsistent Results and Poor Precision in Matrix Samples
Question: My quality control samples in the biological matrix show high variability and poor accuracy, even though the standards in neat solution are acceptable. What is causing this discrepancy?
Answer: This issue is often indicative of matrix effects, where co-eluting endogenous components from the sample matrix (e.g., lipids, salts) suppress or enhance the ionization of the analyte and/or the internal standard.[9][10] While deuterated internal standards are used to compensate for these effects, they may not always be effective, especially in complex matrices or when the analyte and internal standard do not co-elute perfectly.[9][11]
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Post-Extraction Addition: Prepare three sets of samples: a neat solution of the analyte and internal standard, a blank matrix extract spiked with the analyte and internal standard post-extraction, and a pre-extraction spiked sample. Comparing the signal response between the neat and post-extraction spiked samples will reveal the extent of ion suppression or enhancement.[10]
-
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize a more selective SPE sorbent to remove a greater proportion of interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the analytes of interest while leaving behind matrix components.
-
-
Chromatographic Optimization:
-
Ensure Co-elution: A slight difference in retention time between the analyte and the deuterated internal standard due to the deuterium (B1214612) isotope effect can lead to differential matrix effects.[11] Adjust the chromatographic method (e.g., a shallower gradient) to ensure the analyte and internal standard co-elute as closely as possible.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and how can I minimize it?
A1: Isotopic interference occurs when the isotopic pattern of the unlabeled analyte overlaps with the m/z of the deuterated internal standard.[2] This is more common with a high concentration of the analyte and a low-mass deuterated standard (e.g., d1, d2).[1][3] To minimize this, you can:
-
Use an internal standard with a higher degree of deuteration.[2]
-
Experimentally check for interference by analyzing a high-concentration analyte standard without the internal standard.[3]
Q2: Can my deuterated internal standard lose its deuterium labels?
A2: Yes, this phenomenon, known as back-exchange, can occur if the deuterium atoms are in chemically labile positions (e.g., on heteroatoms like oxygen or nitrogen).[12] This can be influenced by pH, temperature, and solvent composition.[12] To avoid this, select internal standards with deuterium labels on stable positions, such as aromatic rings or non-acidic carbons.[10]
Q3: Why does my deuterated internal standard elute at a slightly different time than the analyte?
A3: This is known as the "isotope effect." The presence of deuterium, which is heavier than hydrogen, can lead to subtle differences in the physicochemical properties of the molecule, causing it to interact differently with the stationary phase and elute slightly earlier or later than the unlabeled analyte.[13] While often minor, this can be more pronounced with a higher number of deuterium labels.[7]
Quantitative Data Summary
The following tables summarize potential quantitative impacts of the pitfalls discussed.
Table 1: Impact of Isotopic Interference on Analyte Quantification
| Analyte Concentration (ng/mL) | Observed IS Area (without IS) | % Interference in IS Signal | Calculated Analyte Concentration (ng/mL) | % Inaccuracy |
| 1 | 50 | 0.5% | 1.01 | 1.0% |
| 10 | 510 | 5.1% | 10.5 | 5.0% |
| 100 | 5500 | 55.0% | 155 | 55.0% |
| 500 | 30000 | 300.0% | >1000 | >100.0% |
Data is illustrative and demonstrates how isotopic contribution from the analyte to the internal standard channel can lead to a positive bias in calculated concentrations, especially at the upper end of the calibration range.
Table 2: Effect of Matrix on Analyte and Internal Standard Signal
| Sample Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| Neat Standard | 100,000 | 110,000 | 0.91 |
| Post-Extraction Spike (Low SG Urine) | 85,000 | 93,500 | 0.91 |
| Post-Extraction Spike (High SG Urine) | 45,000 | 60,500 | 0.74 |
This illustrative data shows that while the deuterated internal standard compensates for matrix effects in a simple matrix (low specific gravity urine), it fails to do so in a more complex matrix (high specific gravity urine), leading to significant ion suppression and an inaccurate analyte/IS ratio.[9]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Steroids from Serum
-
Sample Pre-treatment: To 100 µL of serum, add a known amount of the deuterated internal standard mix. Vortex briefly.[14]
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the steroids with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. Vortex to ensure complete dissolution and transfer to an LC-MS vial.[14]
Protocol 2: Assessment of Isotopic Interference
-
Analyte Contribution to IS:
-
Prepare a sample of the unlabeled analyte in the assay matrix at the upper limit of quantification (ULOQ). Do not add the deuterated internal standard.
-
Inject and analyze this sample using the established LC-MS/MS method, monitoring the mass transition for the deuterated internal standard.
-
A significant signal indicates isotopic interference from the analyte to the internal standard.[3]
-
-
IS Contribution to Analyte:
-
Prepare a blank sample containing only the internal standard at its working concentration.
-
Inject and analyze this sample, monitoring the mass transition for the unlabeled analyte.
-
A signal here indicates the presence of the unlabeled analyte as an impurity in the internal standard material.[3]
-
Visualizations
Caption: A logical workflow for troubleshooting inaccurate quantification.
Caption: Strategies for improving chromatographic separation of steroid isomers.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation and identification of the epimeric doping agents - Dexamethasone and betamethasone in equine urine and plasma: A reversed phase chiral chromatographic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tofwerk.com [tofwerk.com]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Method Optimization for Low-Level Estrogen Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues encountered during the sensitive analysis of estrogens at low concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in a question-and-answer format, providing solutions and optimization strategies for various analytical techniques.
Sample Preparation
Q1: I am experiencing low recovery of estrogens during Solid-Phase Extraction (SPE). What are the likely causes and how can I improve it?
A1: Low recovery in SPE is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inappropriate Sorbent Selection: The choice of sorbent is critical. For estrogens, reversed-phase sorbents like C18 are commonly used. However, for more polar estrogens or complex matrices, a hydrophilic-lipophilic balanced (HLB) copolymer sorbent may provide better retention and recovery.[1]
-
Sample pH: The pH of the sample must be optimized to ensure the estrogens are in their neutral form for efficient retention on reversed-phase sorbents. A neutral or slightly acidic pH (around 7) is often optimal.[2][3]
-
Conditioning and Equilibration: Improper conditioning of the SPE cartridge can lead to poor analyte retention. Ensure the cartridge is adequately conditioned with an organic solvent (e.g., methanol) and then equilibrated with water or a buffer matching the sample's pH before loading.[2][4]
-
Sample Loading Flow Rate: A slow and steady flow rate (e.g., ~1 mL/min) during sample loading is crucial to allow for sufficient interaction between the analytes and the sorbent.[3]
-
Washing Step: The washing step is a delicate balance. The wash solvent should be strong enough to remove interferences but weak enough to not elute the estrogens. A common approach is to use a low percentage of organic solvent in water (e.g., 5-10% methanol).[3][4]
-
Elution Solvent: The elution solvent must be strong enough to desorb the estrogens completely from the sorbent. Acetonitrile (B52724) or methanol (B129727) are common choices.[4][5] Optimizing the elution volume is also important to ensure complete recovery without excessive dilution.[4]
-
Drying Step: Ensure the cartridge is thoroughly dried after the washing step and before elution, as residual water can interfere with the elution of non-polar analytes. A stream of nitrogen is often used for this purpose.[4]
Q2: My estrogen recovery is poor when using Liquid-Liquid Extraction (LLE). What can I do to optimize this?
A2: Poor LLE recovery is often related to the choice of solvent, pH, and the extraction technique itself.
-
Solvent Selection: The choice of extraction solvent is critical. Solvents like methyl tert-butyl ether (MTBE) and diethyl ether are commonly used for estrogens.[3][6] The solvent should have high affinity for the estrogens and be immiscible with the sample matrix.
-
Sample pH: Similar to SPE, adjusting the sample pH to a neutral or slightly acidic range can improve the extraction efficiency of estrogens into the organic phase.[3]
-
Extraction Technique: Gentle mixing, such as inverting the tube for several minutes, is preferred over vigorous shaking to prevent emulsion formation.[3] Centrifugation can help to break up any emulsions that do form.[3]
-
Salting Out: Adding a saturated sodium chloride (NaCl) solution can increase the polarity of the aqueous phase, driving the estrogens into the organic phase and improving recovery.[3]
-
Multiple Extractions: Performing two or three extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.
Q3: Catechol estrogens like 4-Hydroxyestradiol show very low recovery. Why is this and how can I prevent it?
A3: Catechol estrogens are highly susceptible to oxidation due to the two adjacent hydroxyl groups on their aromatic ring.[3] This instability leads to degradation and low recovery.
-
Use of Antioxidants: The most critical step is to add an antioxidant, such as ascorbic acid, to the sample immediately upon collection and to all aqueous solutions used during the extraction process.[3][7] This prevents the oxidation of the catechol estrogens.
-
Prompt Sample Processing: Samples should be processed as quickly as possible after collection. If immediate extraction is not feasible, store samples at -80°C to minimize degradation.[3]
-
pH Control: Maintain a neutral or slightly acidic pH throughout the sample preparation process to enhance stability.[3]
LC-MS/MS Analysis
Q4: I'm observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis of estrogens. How can I mitigate this?
A4: Matrix effects are a major challenge in LC-MS/MS analysis, especially for low-level detection in complex biological matrices like plasma or serum.[6][7][8]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample. This can be achieved through more selective sample preparation techniques like SPE or by optimizing the LLE procedure.[8][9]
-
Optimize Chromatography: Modifying the LC method can help separate the estrogens from co-eluting matrix components. This can involve using a different column chemistry, adjusting the mobile phase composition, or employing a shallower gradient.[7][8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[7][8] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[7]
-
Derivatization: Derivatizing estrogens with reagents like dansyl chloride can improve their ionization efficiency and move them to a region of the chromatogram with fewer matrix interferences.[6][7]
-
Assess Matrix Effects: To quantify the extent of matrix effects, perform a post-extraction spike analysis. This involves comparing the analyte's peak area in an extracted blank matrix spiked with the analyte to the peak area of the analyte in a neat solvent.[7]
Q5: The sensitivity of my LC-MS/MS method is insufficient for detecting estrogens at the required low levels. How can I improve it?
A5: Achieving ultra-high sensitivity for estrogens, which have low ionization efficiencies, requires a multi-faceted approach.[8]
-
Derivatization: This is a key strategy to enhance ionization and sensitivity.[8] Derivatization with reagents like dansyl chloride can significantly improve the signal intensity of estrogens in the mass spectrometer.[6][7]
-
Optimize Mass Spectrometer Settings: Fine-tuning the ion source parameters, such as desolvation gas flow and temperature, can improve the efficiency of ion formation and transmission.[10] Operating in the appropriate ionization mode (e.g., negative ESI for underivatized estrogens, positive ESI for some derivatives) is also crucial.[4][10]
-
Use High-Efficiency Chromatography: Employing UHPLC systems with smaller particle size columns can lead to sharper peaks and improved signal-to-noise ratios.
-
Online SPE: Integrating online SPE with the LC-MS/MS system can provide automated and highly efficient sample cleanup and concentration, leading to enhanced sensitivity.
GC-MS Analysis
Q6: What are the key considerations for optimizing a GC-MS method for low-level estrogen analysis?
A6: GC-MS can be a highly sensitive technique for estrogen analysis, but it requires specific optimization steps.
-
Derivatization: Derivatization is essential for GC-MS analysis of estrogens to increase their volatility and thermal stability. Common derivatizing agents include bis(trimethylsilyl)trifluoroacetamide (BSTFA) or perfluoroacylation reagents.[11][12]
-
Injection Technique: The choice of injection technique (e.g., splitless, on-column) can significantly impact sensitivity. A splitless injection is typically used for trace analysis.
-
Column Selection: A high-temperature, low-bleed capillary column is necessary for the separation of derivatized estrogens.[12]
-
Mass Spectrometer Mode: For high sensitivity and selectivity, operating the mass spectrometer in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode is recommended.[12] Negative chemical ionization (NCI) can also provide excellent sensitivity for halogenated derivatives.[13]
Immunoassays
Q7: My immunoassay results for low-level estrogens are inconsistent and seem to overestimate the concentrations compared to mass spectrometry methods. Why is this happening and can I improve the assay?
A7: Immunoassays, while convenient, can lack the specificity and accuracy required for low-level estrogen detection, particularly in complex matrices.[8][14][15]
-
Cross-Reactivity: The antibodies used in immunoassays may cross-react with other structurally similar steroids or metabolites, leading to artificially high results.[14] This is a significant issue when measuring low estrogen concentrations in populations like men, postmenopausal women, and children.[14][15]
-
Matrix Effects: Components in the sample matrix can interfere with the antibody-antigen binding, affecting the accuracy of the assay.[15]
-
Improving Sensitivity and Specificity:
-
Extraction Step: Incorporating an extraction step (e.g., LLE or SPE) before the immunoassay can help remove interfering substances and improve specificity.[8]
-
Method Modification: Optimizing parameters such as antibody and tracer concentrations, and incubation temperature can improve assay sensitivity.[16]
-
Use of Ultrasensitive Assays: For clinical applications requiring high accuracy at low concentrations, ultrasensitive estradiol (B170435) tests, often based on LC-MS/MS, are recommended.[17][18][19]
-
Quantitative Data Summary
The following tables summarize key performance data for various estrogen analysis methods.
Table 1: Recovery of Estrogens using Different Extraction Techniques
| Extraction Technique | Biological Matrix | Analyte(s) | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Bovine Serum | 17α-Estradiol & 17β-Estradiol | 86.3 - 93.2 | [20] |
| Solid-Phase Extraction (SPE) | Water | Estrone, 17β-Estradiol, 17α-Ethinylestradiol | 82 - 95 | [2] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 17β-Estradiol | >94.9 | [20] |
| Supported Liquid Extraction (SLE) | Human Serum | Estrone & Estradiol | >100 | [20] |
Table 2: Limits of Quantification (LOQ) for Low-Level Estrogen Analysis
| Analytical Method | Analyte(s) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Estradiol (E2) | 2 pg/mL | [21] |
| Ultrasensitive LC-MS/MS | Estradiol (E2) | 0.6 pmol/L (0.16 pg/mL) | [22] |
| Ultrasensitive LC-MS/MS | Estrone (E1) | 0.3 pmol/L (0.07 pg/mL) | [22] |
| GC-MS | 19 Estrogens | 0.02 to ~0.1 ng/mL | [12] |
| GC-NCI-MS/MS | Estradiol (E2) | 0.3 pg/mL | [13] |
| Immunoassay (Improved) | Estradiol (E2) | 5.30 pg/mL (LOD) | [23] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Estrogens from Water Samples
This protocol is a generalized procedure based on common practices for extracting estrogens from aqueous matrices.
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 7 mL of acetonitrile, followed by 10 mL of methanol, and finally 10 mL of deionized water.[4]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 10.47 mL/min).[4]
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water followed by 10 mL of 10% methanol in water to remove polar interferences.[4]
-
-
Drying:
-
Dry the cartridge thoroughly under a stream of nitrogen.[4]
-
-
Elution:
-
Elute the estrogens from the cartridge with an optimized volume of acetonitrile (e.g., 10.68 mL) at a controlled flow rate (e.g., 4.07 mL/min).[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for the analytical method (e.g., mobile phase for LC-MS).[3]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Catechol Estrogens from Biological Fluids
This protocol includes steps to ensure the stability of oxidation-prone catechol estrogens.
-
Sample Preparation:
-
Extraction:
-
Add 5 mL of diethyl ether or ethyl acetate (B1210297) to the sample.[3]
-
Cap the tube and gently invert it for 2-3 minutes to mix the phases. Avoid vigorous shaking to prevent emulsion formation.[3]
-
-
Phase Separation:
-
Centrifuge at a low speed for 5 minutes to separate the organic and aqueous layers.[3]
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for analysis.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of Estrogens.
Caption: Troubleshooting Guide for Matrix Effects in LC-MS/MS.
References
- 1. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. benchchem.com [benchchem.com]
- 4. pjoes.com [pjoes.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estrogen assays need to improve | MDedge [mdedge.com]
- 16. Improvement of a sensitive enzyme-linked immunosorbent assay for screening estrogen receptor binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discountedlabs.com [discountedlabs.com]
- 18. Estradiol (ultrasensitive) Biomarker Test | Superpower Health Intelligence [superpower.com]
- 19. Estradiol Ultrasensitive Test | Ulta Lab Tests [ultalabtests.com]
- 20. benchchem.com [benchchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 16-Keto 17Beta-estradiol-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Keto 17Beta-estradiol-d5. Our aim is to help you resolve common analytical challenges, particularly those related to co-elution in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of 16-Keto 17Beta-estradiol, which is a metabolite of the endogenous estrogen, estrone (B1671321).[1][2] The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analyses by LC-MS/MS, as it is chemically identical to the endogenous analyte but has a different mass, allowing for precise quantification.[1]
Q2: Why am I observing co-elution with my this compound internal standard?
A2: Co-elution in steroid analysis is a common challenge due to the structural similarity of many steroid isomers and metabolites.[3][4] Potential co-eluting compounds can include other endogenous steroids, their metabolites, or exogenous compounds with similar physicochemical properties. Even with the specificity of MS/MS, chromatographic separation is crucial for accurate quantification.
Q3: Can non-steroidal compounds interfere with my analysis?
A3: Yes, non-steroidal drugs and their metabolites can potentially co-elute and cause interference in steroid analysis.[5][6] It is important to consider all medications and potential contaminants in your samples, as some may have similar retention times and produce fragment ions that overlap with your target analyte, even if their nominal masses are different.[5][6]
Q4: What are the initial steps to troubleshoot a suspected co-elution issue?
A4: First, confirm the issue by observing peak shape distortion, unexpected ion ratios, or inconsistent results between samples. The next step is to systematically evaluate and optimize your sample preparation and liquid chromatography methods. This guide provides detailed troubleshooting steps for these issues.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Unresolved Peaks for this compound
If you are observing fronting, tailing, or broad peaks for your internal standard, or if it is not fully resolved from other components in the chromatogram, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for peak shape and co-elution issues.
The choice of stationary phase is critical for separating structurally similar steroids. If you are experiencing co-elution, consider switching to a column with a different selectivity.
Table 1: Comparison of LC Column Chemistries for Steroid Separation
| Column Chemistry | Principle of Separation | Advantages for Steroid Analysis | Potential Drawbacks |
| C18 (ODS) | Reversed-phase (hydrophobic interactions) | Widely used, good retention for non-polar steroids. | May not resolve critical isomer pairs. |
| Phenyl-Hexyl | Reversed-phase with π-π interactions | Enhanced selectivity for aromatic compounds, can resolve dansylated estrogens.[7] | May require specific mobile phase conditions. |
| Biphenyl | Reversed-phase with π-π interactions | Can provide unique selectivity for steroids.[6] | Selectivity can be highly dependent on mobile phase. |
| Pentafluorophenyl (PFP) | Reversed-phase with polar, aromatic, and dipole interactions | Alternative selectivity to C18, useful for polar steroids. | May have lower retention for very non-polar compounds. |
-
Prepare a Standard Mixture: Prepare a solution containing this compound and any suspected interfering compounds, if known.
-
Equilibrate the Column: Equilibrate each column with the initial mobile phase conditions for at least 15 column volumes.
-
Inject the Standard: Inject the standard mixture onto each column.
-
Run a Generic Gradient: Use a standardized gradient (e.g., 5% to 95% organic phase over 10 minutes) to assess the separation.
-
Evaluate Resolution: Calculate the resolution between this compound and the closest eluting peak. A resolution of >1.5 is desired.
Fine-tuning the gradient elution and mobile phase composition can significantly improve resolution.
Table 2: Effect of Gradient and Mobile Phase Modifications
| Parameter | Modification | Expected Outcome |
| Gradient Slope | Decrease the slope (make it shallower) around the elution time of the analyte. | Increases the separation between closely eluting peaks. |
| Organic Modifier | Switch from acetonitrile (B52724) to methanol (B129727), or use a combination. | Alters selectivity due to different solvent strengths and interactions. |
| Mobile Phase Additives | Add a low concentration of formic acid (0.1%) or ammonium (B1175870) fluoride. | Can improve peak shape and ionization efficiency. |
Interferences from the sample matrix can contribute to co-elution and poor chromatography.
-
Select SPE Sorbent: Choose a sorbent based on the properties of this compound (e.g., a reversed-phase C18 or a mixed-mode sorbent).
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Use a series of wash steps with increasing organic solvent concentration to remove interferences. For example:
-
Wash 1: 10% Methanol in water
-
Wash 2: 30% Methanol in water
-
-
Elution: Elute the this compound with a solvent strong enough to displace it from the sorbent but leave more strongly bound interferences behind (e.g., 90-100% Methanol or Acetonitrile).
-
Analysis: Analyze the eluate by LC-MS/MS and compare the chromatogram to that of a non-SPE treated sample.
Derivatization can alter the chromatographic properties of your analyte, potentially shifting its retention time away from interfering compounds. Dansyl chloride is a common derivatizing agent for estrogens that can improve chromatographic separation and detection sensitivity.[8][9]
Caption: Workflow for derivatization with dansyl chloride.
Issue 2: Inconsistent Ion Ratios for Quantifier and Qualifier Ions
If the ratio of your quantifier to qualifier ion for this compound is inconsistent across samples, it may indicate the presence of an interference that is co-eluting and contributing to one of the ion signals.
Caption: Troubleshooting inconsistent ion ratios.
For particularly challenging matrices where chromatographic separation is insufficient, techniques like Differential Mobility Spectrometry (DMS) or High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) can provide an additional, orthogonal separation based on ion mobility, which can significantly reduce interferences.[3][4] These techniques have been shown to improve the signal-to-noise ratio and reduce interferences in steroid analysis.[3][4]
For further assistance, please contact our technical support team with your data and a detailed description of the issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay [ouci.dntb.gov.ua]
- 7. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Impact of H/D exchange on 16-Keto 17Beta-estradiol-d5 stability.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 16-Keto 17β-estradiol-d5, with a focus on the impact of Hydrogen/Deuterium (B1214612) (H/D) exchange. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for 16-Keto 17β-estradiol-d5?
A1: Hydrogen/Deuterium (H/D) exchange is a chemical reaction where a deuterium atom on a deuterated compound, such as 16-Keto 17β-estradiol-d5, is replaced by a hydrogen atom from the surrounding solvent (e.g., water, methanol).[1] This is a significant concern because it can compromise the isotopic purity of the standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS.[2] For 16-Keto 17β-estradiol-d5, the deuterium atoms near the ketone group are particularly susceptible to exchange through a process called enolization, which can be catalyzed by acids or bases.[3][4]
Q2: Under what conditions is H/D exchange most likely to occur for 16-Keto 17β-estradiol-d5?
A2: H/D exchange is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the exchange process.[3] The rate of exchange is also affected by temperature, with higher temperatures generally increasing the rate of exchange.[5] The composition of the solvent also plays a role; protic solvents (e.g., water, methanol) are sources of protons and can facilitate H/D exchange.
Q3: How can I minimize H/D exchange during my experiments?
A3: To minimize H/D exchange, it is recommended to:
-
Control pH: Maintain solutions at a neutral or near-neutral pH whenever possible. The minimum exchange rate for many compounds is often found in the slightly acidic range (around pH 2.5-3.0).[2][6]
-
Lower Temperature: Perform sample preparation and analysis at reduced temperatures to slow down the exchange rate.[2]
-
Use Aprotic Solvents: For storage and sample preparation, use aprotic solvents (e.g., acetonitrile, DMSO) whenever feasible.[5]
-
Limit Exposure Time: Minimize the time the deuterated standard is in protic or non-ideal pH solutions.
Q4: How can I check if my 16-Keto 17β-estradiol-d5 standard has undergone H/D exchange?
A4: The most effective way to assess the isotopic purity of your standard and check for H/D exchange is by using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][7] In an LC-MS analysis, a loss of deuterium will result in a shift in the mass isotopologue distribution towards lower masses. You can monitor the mass of the non-deuterated analog to see if its signal increases over time in your deuterated standard solution.
Q5: What are the recommended storage conditions for 16-Keto 17β-estradiol-d5?
A5: For long-term stability, 16-Keto 17β-estradiol-d5 should be stored at -15°C or lower in a tightly sealed container, protected from light.[8] It is advisable to store it as a solid or dissolved in an anhydrous aprotic solvent.
Troubleshooting Guides
Issue 1: Inaccurate or Variable Quantification Results
-
Possible Cause: Loss of deuterium from 16-Keto 17β-estradiol-d5 due to H/D exchange, leading to an underestimation of the internal standard concentration.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Analyze a fresh solution of your 16-Keto 17β-estradiol-d5 standard by HRMS to confirm its isotopic distribution. Compare this to the certificate of analysis.
-
Assess H/D Exchange: Prepare your standard in the same solvent and conditions used for your samples and analyze it at different time points (e.g., 0, 1, 4, 8 hours) to monitor for any changes in the isotopic profile.
-
Optimize Sample Preparation: If exchange is detected, modify your sample preparation protocol to minimize exposure to adverse pH, high temperatures, or protic solvents.
-
Matrix Effects Evaluation: Perform a matrix effect study to ensure that the analyte and the internal standard are not being affected differently by the sample matrix.[2]
-
Issue 2: Appearance of a Peak at the Mass of the Non-Deuterated Analyte in the Internal Standard Solution
-
Possible Cause: Significant H/D exchange has occurred, leading to the formation of the non-deuterated (d0) version of 16-Keto 17β-estradiol.
-
Troubleshooting Steps:
-
Review Solvent and pH: Immediately assess the pH and composition of the solvent in which the standard is dissolved. Acidic or basic conditions are likely culprits.
-
Prepare Fresh Standard: Discard the compromised standard solution and prepare a fresh one in a recommended solvent (e.g., anhydrous acetonitrile).
-
Forced Degradation Study: To understand the stability limits, intentionally expose the standard to acidic, basic, and high-temperature conditions and monitor the rate of H/D exchange.[5]
-
Data Presentation
Table 1: Factors Influencing the Stability of 16-Keto 17β-estradiol-d5
| Parameter | Condition | Impact on H/D Exchange | Rationale |
| pH | Acidic (e.g., < 5) | Increased Exchange | Acid-catalyzed enolization facilitates the exchange of deuterium for hydrogen.[3] |
| Basic (e.g., > 8) | Increased Exchange | Base-catalyzed enolization provides a pathway for H/D exchange.[3] | |
| Neutral (e.g., 6-8) | Minimized Exchange | The rate of enolization is generally at its minimum in the neutral pH range. | |
| Temperature | Elevated | Increased Exchange | Higher temperatures provide more energy for the exchange reaction to overcome the activation barrier.[5] |
| Refrigerated/Frozen | Minimized Exchange | Lower temperatures significantly slow down the rate of chemical reactions, including H/D exchange.[5] | |
| Solvent | Protic (e.g., Water, Methanol) | Potential for Exchange | Protic solvents provide a source of hydrogen atoms that can exchange with deuterium.[2] |
| Aprotic (e.g., Acetonitrile) | Minimized Exchange | Aprotic solvents lack easily exchangeable protons, thus preserving the isotopic integrity of the standard.[5] | |
| Light Exposure | UV or Sunlight | Potential Degradation | Photolytic degradation can occur, although this is distinct from H/D exchange.[5] |
Experimental Protocols
Protocol 1: Assessment of H/D Back-Exchange Stability
Objective: To determine the stability of the deuterium label on 16-Keto 17β-estradiol-d5 under specific experimental conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 16-Keto 17β-estradiol-d5 in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Spike a known concentration of the stock solution into the test medium (e.g., mobile phase, sample matrix, buffer at a specific pH).
-
-
Incubation:
-
Incubate the samples at a relevant temperature (e.g., room temperature or 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately analyze the aliquots by LC-MS.
-
Monitor the mass isotopologue distribution of 16-Keto 17β-estradiol-d5 over time.
-
-
Data Interpretation:
-
Calculate the percentage of the d5 form remaining at each time point. A shift towards lower masses (d4, d3, etc.) indicates H/D back-exchange.
-
Protocol 2: Forced Degradation Study for H/D Exchange
Objective: To identify conditions that promote H/D exchange for 16-Keto 17β-estradiol-d5.
Methodology:
-
Prepare Stress Samples:
-
Acidic Condition: Dissolve the compound in a solution of 0.1 M HCl.
-
Basic Condition: Dissolve the compound in a solution of 0.1 M NaOH.
-
Neutral (Control): Dissolve the compound in purified water.
-
-
Incubation:
-
Incubate the stress samples at a specified temperature (e.g., 40°C).
-
Collect samples at various time points for each condition.
-
-
Analysis:
-
Analyze the samples by LC-MS to quantify the remaining amount of the d5 parent compound and identify the formation of lower deuterated species.
-
Visualizations
Caption: Mechanism of H/D exchange in 16-Keto 17β-estradiol-d5 via an enol/enolate intermediate.
Caption: Troubleshooting workflow for inaccurate quantification using 16-Keto 17β-estradiol-d5.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
Quality control measures for assays using 16-Keto 17Beta-estradiol-d5.
Welcome to the technical support center for assays utilizing 16-Keto 17Beta-estradiol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control and to troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: Why is the response of my this compound internal standard inconsistent across my sample batch?
Inconsistent internal standard (IS) response is a common issue in LC-MS/MS assays and can significantly impact the accuracy and precision of your results. Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended to identify the root cause.[1][2]
Troubleshooting Workflow for Inconsistent Internal Standard Response:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Q2: I am observing poor precision and accuracy in my results when using this compound. What could be the cause?
Poor precision and inaccurate quantification can stem from issues related to the deuterated internal standard itself or its interaction with the analytical system.[3][4]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Isotopic Contribution from Unlabeled Analyte | Analyze a solution of the this compound standard alone to check for any signal at the mass transition of the unlabeled analyte. If significant, consider purchasing a new batch with higher isotopic purity.[3] |
| In-source Fragmentation or Instability | Deuterated compounds can sometimes be less stable. Avoid harsh solvent conditions (highly acidic or basic) and high temperatures.[5] Store stock solutions appropriately, protected from light and at the recommended temperature (-20°C for long-term).[6] |
| Chromatographic Separation (Isotope Effect) | Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte.[7] This can lead to differential matrix effects. Optimize your chromatography to ensure co-elution. If co-elution cannot be achieved, consider using a different column or mobile phase modifier.[3] |
| Inadequate Correction for Matrix Effects | If the matrix affects the analyte and the internal standard differently, this will lead to inaccurate results. A thorough evaluation of matrix effects is crucial.[8] |
Q3: How can I determine if matrix effects are impacting my assay and what can I do to mitigate them?
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis, especially for low-concentration analytes like steroids.[8][9][10]
Experimental Protocol to Assess Matrix Effects:
A common method to quantify matrix effects is the post-extraction spike analysis.[8]
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and then this compound is added to the final extract.
-
Set C (Pre-extraction Spike): this compound is added to the blank matrix before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). It is recommended to perform this assessment using matrix from at least six different sources.[1]
Mitigation Strategies for Matrix Effects:
| Strategy | Description |
| Improve Sample Cleanup | Move beyond simple protein precipitation. Employ more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components like phospholipids.[8][11][12] |
| Optimize Chromatography | Adjust the LC gradient to better separate the analyte and internal standard from matrix components. Using a different column chemistry can also be beneficial.[8] |
| Dilution | Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification. |
| Derivatization | Derivatizing 16-Keto 17Beta-estradiol and its deuterated standard can improve ionization efficiency and chromatographic behavior, potentially moving them away from interfering matrix components.[13][14] |
Q4: My this compound standard appears to be degrading in solution. How can I ensure its stability?
The stability of deuterated internal standards in solution is critical for reliable quantification.[5][15]
Factors Affecting Stability and Recommended Practices:
| Factor | Recommended Practices |
| Solvent | Use aprotic solvents when possible. If protic solvents like methanol (B129727) or water are necessary, ensure they are of high purity and anhydrous. The presence of protons can lead to hydrogen-deuterium (H-D) exchange.[5] |
| pH | Avoid acidic or basic conditions, which can catalyze H-D exchange.[7] Buffer solutions to a neutral pH if necessary.[15] |
| Temperature | Store stock solutions at the recommended low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots.[6] |
| Light Exposure | Store solutions in amber vials to protect from light, which can cause photodegradation. |
Experimental Protocol for Stability Assessment: To assess the stability of your working solution, perform a time-point analysis.[5]
-
Prepare a fresh working solution of this compound.
-
Inject the solution onto the LC-MS/MS system at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while keeping it under the typical autosampler conditions.
-
Monitor the peak area of the internal standard. A significant and consistent decrease in the peak area over time indicates instability.
Q5: Should I consider derivatization for my assay?
Derivatization can significantly improve the sensitivity and specificity of steroid analysis by LC-MS/MS.[13][14] For estrogens, which can have poor ionization efficiency, derivatization is often a beneficial step.[14]
Logical Flow for Considering Derivatization:
Caption: Decision-making process for employing derivatization.
Common derivatizing agents for estrogens include dansyl chloride and methyl-piperazine (MPPZ).[13][16] It is important to optimize the derivatization reaction for both the analyte and the internal standard to ensure consistent and complete reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. medpace.com [medpace.com]
Technical Support Center: Enhancing Ionization Efficiency of 16-Keto 17Beta-estradiol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry analysis of 16-Keto 17Beta-estradiol-d5.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Weak or No Signal for this compound
| Potential Cause | Recommended Solution |
| Poor Ionization Efficiency | Keto-steroids like 16-Keto 17Beta-estradiol can exhibit moderate ionization efficiency.[1] Consider the following: • Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) may be more suitable for less polar steroids compared to Electrospray Ionization (ESI).[2][3] However, ESI is generally preferred for its sensitivity when coupled with liquid chromatography.[1] • Chemical Derivatization: Derivatizing the keto group can significantly improve signal intensity.[4][5] (See Experimental Protocols for a derivatization method). • Adduct Formation: Promote the formation of more stable adducts. For example, post-column addition of lithium ions can enhance the signal for keto-steroids.[6][7] |
| Suboptimal Ion Source Parameters | Systematically optimize key parameters such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate.[1] Start with recommended values and adjust to maximize the signal for your specific instrument. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.[1] • Improve Chromatography: Optimize the mobile phase composition and gradient to better separate the analyte from interfering matrix components.[5] • Enhance Sample Preparation: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[5][8] • Sample Dilution: If possible, dilute the sample to reduce the concentration of interfering compounds.[1] |
| Analyte Instability | Although relatively stable, degradation can occur under harsh sample preparation or storage conditions.[1] Ensure proper storage and handling of both the analyte and the samples. |
Issue 2: Multiple Peaks Observed for a Single Analyte
| Potential Cause | Recommended Solution |
| In-source Fragmentation | The high temperature of the ion source can cause the molecule to fragment before analysis, leading to multiple peaks.[9] A common fragmentation is the loss of water molecules ([M+H-H₂O]⁺).[2][9] • Optimize Source Temperature: Systematically lower the source temperature to find a balance between efficient desolvation and minimal fragmentation.[9] • Adjust Cone/Fragmentor Voltage: Lowering the cone or fragmentor voltage can result in "softer" ionization with less fragmentation.[9] |
| Adduct Formation | The analyte may form adducts with various ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺).[9][10] • Mobile Phase Purity: Use high-purity solvents and additives to minimize unwanted adducts. • Promote a Single Adduct: Intentionally introduce a specific adduct-forming reagent (e.g., lithium chloride) to encourage the formation of a single, dominant adduct, which can simplify the spectrum and improve sensitivity.[6] |
| Isotopic Overlap | While this compound is a deuterated standard, ensure there is no significant isotopic overlap with the unlabeled analyte or other compounds in the sample. |
Frequently Asked Questions (FAQs)
Q1: Which ionization technique, ESI or APCI, is better for this compound?
A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of keto-steroids.[1] ESI is often preferred for its high sensitivity in LC-MS/MS applications.[1] However, APCI can be a good alternative for less polar compounds and may be less susceptible to matrix effects.[3][11] The optimal choice depends on your specific sample matrix and desired sensitivity. It is recommended to test both techniques if possible.
Q2: I am observing a prominent [M+H-H₂O]⁺ ion instead of the expected [M+H]⁺. Is this normal?
A2: Yes, for many steroids, the protonated molecule [M+H]⁺ may not be the most abundant ion.[9] Ions resulting from the neutral loss of one or two water molecules are commonly observed and can even be the dominant species in the mass spectrum.[2][9]
Q3: How can I improve the sensitivity of my assay for this compound?
A3: To improve sensitivity, consider the following:
-
Derivatization: Chemical derivatization of the keto group can significantly enhance ionization efficiency.[4][5]
-
Adduct Formation: Promoting the formation of a specific and stable adduct, such as a lithium adduct ([M+Li]⁺), can increase signal intensity.[6][12]
-
Optimization of MS Parameters: Carefully optimize all ion source and mass spectrometer parameters.[1]
-
Sample Cleanup: A thorough sample preparation procedure to remove interfering matrix components is crucial for minimizing ion suppression.[8]
Q4: What are some common adducts I might see with this compound?
A4: Besides the protonated molecule ([M+H]⁺), you may observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺), especially if these ions are present in your mobile phase or sample.[9] Solvent adducts can also occur.[10]
Experimental Protocols
Protocol 1: Derivatization with Girard's Reagent T to Enhance Ionization
This protocol is adapted from methods used for other keto-steroids and aims to improve the ionization efficiency of this compound by introducing a charged moiety.[4]
Materials:
-
Dried sample extract containing this compound
-
Girard's Reagent T
-
Glacial Acetic Acid
-
Heating block or oven
Procedure:
-
To the dried sample extract, add 50 µL of a freshly prepared solution of Girard's Reagent T (1 mg/mL in methanol containing 5% glacial acetic acid).
-
Vortex the mixture gently to ensure the residue is fully dissolved.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for LC-MS/MS analysis. The derivatized analyte will have a different mass-to-charge ratio, which needs to be accounted for in the MS method.
Protocol 2: Post-Column Infusion of Lithium Chloride for Enhanced Adduct Formation
This protocol describes the setup for post-column addition of lithium ions to promote the formation of stable [M+Li]⁺ adducts, which can improve sensitivity and reduce fragmentation.[6]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Lithium chloride (LiCl) solution (e.g., 1 mM in methanol)
Procedure:
-
Set up your LC-MS/MS system as usual for the analysis of this compound.
-
After the analytical column and before the MS ion source, insert a T-connector into the flow path.
-
Use a syringe pump to deliver a constant, low flow rate (e.g., 10-20 µL/min) of the lithium chloride solution into the T-connector. This solution will mix with the column eluent.
-
Optimize the concentration of the LiCl solution and the infusion flow rate to maximize the formation of the [M+Li]⁺ adduct and the overall signal intensity.
-
Set the mass spectrometer to detect the m/z of the [M+Li]⁺ ion for this compound.
Visualizations
Caption: Troubleshooting workflow for a weak or no signal issue.
Caption: Common ionization and fragmentation pathways in the mass spectrometer.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. analusis.edpsciences.org [analusis.edpsciences.org]
- 11. LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids[S] | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validation of an LC-MS/MS Method for Steroid Hormone Analysis: A Comparative Guide
The accurate quantification of steroid hormones is paramount in numerous fields, including clinical diagnostics, endocrinology, and pharmaceutical research. While immunoassays have traditionally been employed for this purpose, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more specific and sensitive alternative.[1][2][3][4] This guide provides a comprehensive overview of the validation of LC-MS/MS methods for steroid hormone analysis, presenting comparative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals.
Key Performance Parameters and Comparative Data
A robust LC-MS/MS method for steroid hormone analysis must be rigorously validated to ensure reliable and reproducible results. The key validation parameters, as recommended by regulatory agencies like the FDA and EMA, include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and quantification), recovery, matrix effect, and stability.[5][6]
Below are tables summarizing typical performance data from validated LC-MS/MS methods for the analysis of a panel of steroid hormones.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Steroid Hormone | Linear Range (ng/mL) | LLOQ (ng/mL) | R² | Reference |
| Testosterone | 0.1 - 100 | 0.10 | >0.99 | [7] |
| Estradiol | 0.005 - 5 | 0.005 | >0.99 | [5][8] |
| Progesterone | 0.1 - 100 | 0.10 | >0.99 | [7] |
| Cortisol | 1 - 1000 | 1.0 | >0.99 | [5][8] |
| Androstenedione | 0.025 - 50 | 0.025 | >0.99 | [7] |
| 11-Deoxycortisol | 0.025 - 50 | 0.025 | >0.99 | [7] |
| Corticosterone | 0.05 - 100 | 0.05 | >0.99 | [7] |
| 17-OH-progesterone | 0.1 - 100 | 0.10 | >0.99 | [7] |
Table 2: Accuracy and Precision
| Steroid Hormone | Concentration Level | Accuracy (% Recovery) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Testosterone | Low, Med, High | 91.8 - 110.7 | < 15 | < 15 | [3] |
| Estradiol | Low, Med, High | 86.4 - 115.0 | < 15 | < 15 | [5] |
| Progesterone | Low, Med, High | 91.8 - 110.7 | < 15 | < 15 | [3] |
| Cortisol | Low, Med, High | 86.4 - 115.0 | < 15 | < 15 | [5] |
| Androstenedione | Low, Med, High | 88.3 - 115.5 | 1.1 - 8.8 | 5.2 - 14.8 | [4] |
| 17-OH-progesterone | Low, Med, High | 88.3 - 115.5 | 1.1 - 8.8 | 5.2 - 14.8 | [4] |
Experimental Protocols
A generalized experimental workflow for the LC-MS/MS analysis of steroid hormones is presented below. Specific details may vary depending on the target analytes and the laboratory's standard operating procedures.
Sample Preparation
The goal of sample preparation is to extract the steroid hormones from the biological matrix (e.g., serum, plasma) and remove interfering substances. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a protein precipitant, such as methanol (B129727) or zinc sulfate, is added to the sample.[1][7] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the steroids is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. An organic solvent immiscible with the sample matrix is used to extract the steroids. The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.[5][8][9]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be used to concentrate the analytes. The sample is loaded onto a sorbent bed that retains the steroids. Interfering substances are washed away, and the steroids are then eluted with an appropriate solvent.[3][4]
Chromatographic Separation
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reverse-phase column, such as a C18 or a PFP (Pentafluorophenyl) column, is typically employed for steroid separation.[5][7]
-
Mobile Phases: The mobile phases usually consist of a mixture of water and an organic solvent like methanol or acetonitrile, often with a modifier such as formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization efficiency.
-
Gradient Elution: A gradient elution program is commonly used to achieve optimal separation of the various steroid hormones within a reasonable run time.[5]
Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its high sensitivity and selectivity.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are the most common ionization techniques for steroid hormones.[1][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences.
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of steroid hormones.
Key Validation Parameters Relationship
Caption: Interrelationship of key validation parameters for a robust LC-MS/MS method.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays | MDPI [mdpi.com]
- 2. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. brasilapoio.com.br [brasilapoio.com.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Estrogen Internal Standards: Featuring 16-Keto 17Beta-estradiol-d5
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of estrogens is critical in numerous fields, from clinical diagnostics to pharmaceutical development. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comparative overview of 16-Keto 17Beta-estradiol-d5 and other commonly used deuterated estrogen internal standards, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Estrogen Analysis
Endogenous estrogens are often present at very low concentrations in complex biological matrices. This presents a significant analytical challenge, as matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass, are added to samples at a known concentration before sample preparation. They co-elute with the analyte and experience similar matrix effects, allowing for reliable correction of variations during extraction, chromatography, and detection. The use of a suitable internal standard is therefore indispensable for robust and accurate quantification.[1]
Comparison of Common Deuterated Estrogen Internal Standards
The ideal internal standard should closely mimic the physicochemical properties of the analyte. For the analysis of estrogens, several deuterated analogues are commonly employed. This section compares the performance of this compound with other estrogen internal standards based on available data.
Data Presentation: Performance Characteristics of Estrogen Internal Standards
The following table summarizes key performance metrics for various deuterated estrogen internal standards, collated from different studies. It is important to note that these values are not from a direct head-to-head comparison and may vary depending on the specific experimental conditions, instrumentation, and matrix.
| Internal Standard | Analyte(s) | Lower Limit of Quantitation (LLOQ) | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Reference |
| This compound | 16-Ketoestradiol | 8 pg/mL (for analyte) | Not explicitly reported for IS | Not explicitly reported for IS | Intrabatch: 7-30%, Interbatch: 8-29% (for analyte) | [2] |
| Estradiol-d2 | Estradiol (B170435), Estrone (B1671321) | 5 pg/mL (for Estradiol) | >90% | Not explicitly reported | <15% | [3] |
| Estradiol-d5 | 17beta-Estradiol | 2.5 pg/mL (for analyte) | ~95% (for analyte) | Not explicitly reported | Intra-day: <8.2%, Inter-day: <6.2% (for analyte) | |
| Estradiol-d4 | Estradiol, Estrone | 50 pg/mL (for analytes) | >83% (for analytes) | Minimized by use of deuterated IS | Intra-day & Inter-day: <12.9% (for analytes) | |
| Estriol-d3 | Estriol, 16-ketoE2, 16α-OHE1 | 8 pg/mL (for analytes) | 91-113% (for analytes) | Not explicitly reported | Intrabatch: 7-30%, Interbatch: 8-29% (for analytes) | [2] |
Note on Data Interpretation: The data presented above is intended to provide a general comparison. The performance of an internal standard is highly dependent on the entire analytical method. For instance, the LLOQ for 16-Ketoestradiol was determined in a method quantifying 15 different estrogens and their metabolites simultaneously, which can influence sensitivity.[2] Similarly, recovery and matrix effect are significantly impacted by the chosen sample preparation technique.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative protocols for the quantification of estrogens using a deuterated internal standard.
Protocol 1: Quantification of Urinary Estrogens and Metabolites (including 16-Ketoestradiol)
This protocol is adapted from a method for the simultaneous measurement of 15 estrogens and estrogen metabolites.[2]
1. Sample Preparation:
- To a 0.5 mL aliquot of urine, add a working solution of the internal standard (e.g., d4-Estradiol and d3-Estriol).[2]
- For total estrogen measurement, perform enzymatic hydrolysis using β-glucuronidase/sulfatase to deconjugate the metabolites.[4][5]
- Perform solid-phase extraction (SPE) to clean up and concentrate the sample.[4][5]
- Derivatize the extracted estrogens with dansyl chloride to improve ionization efficiency.[5]
2. LC-MS/MS Analysis:
- LC System: High-Performance Liquid Chromatography (HPLC) system.
- Column: C18 reversed-phase column.[5]
- Mobile Phase: A gradient of methanol (B129727) and 0.1% formic acid in water is commonly used.[5]
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization: Electrospray Ionization (ESI) in positive or negative mode.[6]
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each analyte and internal standard.[4][6]
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.[6]
- Quantify the analyte concentration in the unknown samples using the calibration curve.
Protocol 2: Quantification of Serum Estradiol using a Deuterated Internal Standard
This protocol provides a general workflow for the analysis of estradiol in serum.
1. Sample Preparation:
- To 500 µL of serum, add the internal standard (e.g., this compound or Estradiol-d2).[7]
- Perform liquid-liquid extraction (LLE) with an organic solvent such as methyl tert-butyl ether (MTBE).[7]
- Evaporate the organic layer to dryness under a stream of nitrogen.[7]
- Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).[7]
2. LC-MS/MS Analysis:
- LC System: UHPLC system for better resolution and shorter run times.
- Column: Phenyl or C18 column.
- Mobile Phase: Typically a gradient of acetonitrile (B52724) or methanol with a modifier like formic acid or ammonium (B1175870) fluoride (B91410) in water.[8]
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization: ESI or Atmospheric Pressure Photoionization (APPI).[3]
- Detection: MRM mode.
Mandatory Visualizations
Experimental Workflow for Estrogen Analysis
Estrogen Signaling Pathway
16-Ketoestradiol, the analyte for which this compound serves as an internal standard, is a metabolite of estrone and has been shown to bind to both estrogen receptor α (ERα) and ERβ.[6] Its biological effects are therefore mediated through the classical estrogen signaling pathways.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for estrogen quantification. This compound is a suitable internal standard for the analysis of 16-Ketoestradiol, an active metabolite of estrone. While direct comparative performance data against other common estrogen internal standards is limited, the principles of isotope dilution mass spectrometry suggest that a deuterated analogue of the target analyte will generally provide the most accurate correction for analytical variability. The data and protocols provided in this guide serve as a valuable resource for researchers in the field, emphasizing the importance of thorough method validation for any chosen internal standard to ensure the highest quality data in estrogen-related research.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and validation of a sensitive liquid chromatography-tandem mass spectrometry assay to simultaneously measure androgens and estrogens in serum without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of 16-Keto 17Beta-estradiol-d5 with Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected cross-reactivity of 16-Keto 17Beta-estradiol-d5, a deuterated analog of a key estradiol (B170435) metabolite, in common estradiol immunoassays. As a stable isotope-labeled standard, this compound is primarily utilized as an internal standard in mass spectrometry-based methods for its ability to mimic the analyte's behavior during extraction and analysis.[1][2][3] However, its structural similarity to endogenous estradiol raises the potential for cross-reactivity in antibody-based immunoassays, a critical consideration for laboratories employing both techniques.
This document outlines the theoretical basis for this cross-reactivity, presents a predictive comparison with other relevant steroids, and provides a detailed experimental protocol for researchers to conduct their own validation studies.
Predictive Cross-Reactivity Data
The following table provides a predictive summary of the expected cross-reactivity of this compound in comparison to other structurally related steroids in a typical competitive estradiol immunoassay. The percentage of cross-reactivity is a theoretical estimation based on structural similarity and the known cross-reactivity of similar, non-deuterated compounds.
| Compound | Structure | Expected Cross-Reactivity (%) in Estradiol Immunoassay | Rationale for Prediction |
| 17Beta-estradiol | Endogenous Ligand | 100% | Target analyte of the immunoassay. |
| 16-Keto 17Beta-estradiol | Non-deuterated analog | High (likely >50%) | High structural similarity to 17Beta-estradiol; a known cross-reactant in many estradiol assays. |
| This compound | Product of Interest | High (predicted to be very similar to the non-deuterated analog) | Minimal structural change due to deuteration; the antibody's binding site is unlikely to differentiate between the two. |
| Estrone (E1) | Related Estrogen | Moderate (e.g., 5-15%) | Shares the core steroid structure but differs at the D-ring, leading to reduced but still significant binding.[7] |
| Estriol (E3) | Related Estrogen | Low (e.g., <1%) | Additional hydroxyl group significantly alters the structure and reduces affinity for the estradiol antibody.[7] |
| Testosterone | Androgen | Very Low (e.g., <0.1%) | Different steroid class with significant structural differences, leading to negligible cross-reactivity. |
Note: The predicted cross-reactivity values are illustrative and should be confirmed by experimental validation. The actual percentage can vary significantly depending on the specific antibody and assay format used.
Experimental Protocols
To empirically determine the cross-reactivity of this compound in a specific immunoassay, the following detailed protocol for a competitive immunoassay is provided.
Objective:
To quantify the percentage of cross-reactivity of this compound in a commercially available estradiol immunoassay.
Materials:
-
Estradiol Immunoassay Kit (e.g., ELISA, RIA, CLIA)
-
This compound standard
-
17Beta-estradiol standard (as the reference analyte)
-
Analyte-free serum or buffer (as the matrix)
-
Precision pipettes and tips
-
Microplate reader or appropriate signal detection instrument
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of 17Beta-estradiol and this compound in a suitable solvent (e.g., ethanol).
-
Create a serial dilution of the 17Beta-estradiol stock solution in the analyte-free matrix to generate a standard curve (e.g., 0, 10, 50, 100, 500, 1000 pg/mL).
-
Prepare a separate set of serial dilutions for this compound in the same matrix and concentration range.
-
-
Immunoassay Procedure (following manufacturer's instructions for a competitive assay):
-
Add the prepared standards and controls to the appropriate wells of the microplate.
-
Add the enzyme-conjugated estradiol (or other labeled tracer) to each well.
-
Add the anti-estradiol antibody to each well to initiate the competitive binding reaction.
-
Incubate the plate for the recommended time and temperature to allow for antigen-antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color (or signal) development.
-
Stop the reaction and measure the absorbance (or signal) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal intensity against the concentration of the 17Beta-estradiol standards.
-
Determine the concentration of 17Beta-estradiol that causes a 50% reduction in the maximum signal (IC50).
-
From the data obtained with the this compound dilutions, determine the concentration of this compound that also causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of 17Beta-estradiol / IC50 of this compound) x 100
-
Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of 16-Keto 17Beta-estradiol: Navigating Analytical Variability
For researchers, scientists, and professionals in drug development, the accurate quantification of steroid hormones and their metabolites is paramount. 16-Keto 17Beta-estradiol, an active metabolite of estrone (B1671321), is a compound of increasing interest in endocrinology and cancer research.[1][2] The use of its deuterated form, 16-Keto 17Beta-estradiol-d5, as an internal standard is a common practice to ensure accuracy in quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] However, inter-laboratory variability in analytical results can pose significant challenges to the comparison and interpretation of data from different studies. This guide provides a comprehensive overview of the analytical methodologies for 16-Keto 17Beta-estradiol, discusses potential sources of inter-laboratory variability, and presents supporting data and protocols to aid researchers in achieving consistent and reliable results.
Performance of Analytical Methods
The following table summarizes the performance characteristics of a modern stable isotope dilution LC-MS/MS method for the simultaneous measurement of 15 estrogens and their metabolites, including 16-Ketoestradiol, in human serum and urine.[1] This data serves as a benchmark for what can be expected from a well-validated method.
| Performance Metric | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay (e.g., RIA, ELISA) |
| Analyte(s) | Simultaneously measures 15 estrogens and estrogen metabolites, including 16-Ketoestradiol.[1] | Typically measures a smaller panel of estrogens and their metabolites.[1] | Usually measures a single analyte (e.g., total estrogens or a specific estrogen).[1] |
| Limit of Detection (LOD) | ~0.8 pg/mL in serum (<3 fmol/mL).[1] | Varies, but generally in the low pg/mL range.[1] | Higher, often in the pg/mL to ng/mL range.[1] |
| Lower Limit of Quantitation (LLOQ) | 8 pg/mL in serum (26.5-29.6 fmol/mL).[1] | Typically in the range of 0.5–5 pg/mL for estrone and estradiol.[1] | Generally higher than MS-based methods.[1] |
| Accuracy (Recovery) | 91-113%.[1] | Generally high, but can be affected by derivatization steps.[1] | Can be affected by cross-reactivity with other steroids.[1] |
| Precision (CV%) | ≤5% for nearly all estrogen metabolites.[1] | Good, but can be influenced by sample preparation complexity.[1] | Typically higher CVs compared to MS methods.[1] |
| Linearity | Linear over a 10³-fold concentration range.[1] | Good, but may require a narrower calibration range.[1] | Often exhibits a non-linear response.[1] |
| Sample Volume | < 0.5 mL of serum or urine.[1] | Can require larger sample volumes.[1] | Varies, but can be comparable to LC-MS/MS. |
An inter-laboratory study on other steroid hormones, such as 17β-estradiol, revealed that even with established methods like radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs), the measured concentrations across different laboratories can vary by as much as a factor of 10.[4] This highlights that factors beyond the core technology, such as calculation errors, assay type, and specific methodologies, contribute significantly to variability.[4] Within a single laboratory, however, intra-assay variability was generally acceptable and below 15%.[4]
Experimental Protocols
The following is a representative experimental protocol for the quantification of 16-Ketoestradiol in biological samples using LC-MS/MS. Adherence to a standardized protocol is a critical step in minimizing inter-laboratory variability.
1. Sample Preparation
-
For Serum/Plasma:
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727).[5]
-
Extraction: Perform liquid-liquid extraction (LLE) or supported liquid extraction (SLE) on the supernatant to isolate the steroids.[5]
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute it in a solvent suitable for LC-MS/MS analysis.[5] A stable isotope-labeled internal standard, such as this compound, should be added at the beginning of the process to correct for extraction losses and matrix effects.[2]
-
-
For Urine:
-
Enzymatic Hydrolysis: To measure total urinary 16-Ketoestradiol (both conjugated and unconjugated forms), incubate the urine sample with β-glucuronidase/arylsulfatase to deconjugate the metabolites.[5]
-
Solid-Phase Extraction (SPE): Clean up and concentrate the hydrolyzed urine sample using SPE cartridges.[2][5]
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) fluoride) is employed to separate the estrogen metabolites.[2][5]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[2][6]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI), often in negative mode, is typically used.[5][6]
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify 16-Ketoestradiol and its internal standard based on their unique precursor-to-product ion transitions.[2][5]
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.[2] The concentration of the analyte in the samples is then determined from this curve.
Visualizing the Workflow and Metabolic Pathway
To further clarify the analytical process and the biological context of 16-Keto 17Beta-estradiol, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An inter-laboratory study on the variability in measured concentrations of 17β-estradiol, testosterone, and 11-ketotestosterone in white sucker: implications and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
A Comparative Guide to the Accuracy and Precision of 16-Keto 17Beta-estradiol-d5 in Quantitative Assays
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount for reliable study outcomes. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of 16-Keto 17Beta-estradiol-d5, a deuterated internal standard, with its theoretical 13C-labeled counterpart, supported by experimental data from estrogen assays.
The ideal internal standard co-elutes with the analyte and experiences identical ionization effects, thereby accurately correcting for variations during sample preparation and analysis. While both deuterated and carbon-13 labeled standards are widely used, their intrinsic properties can lead to differences in analytical performance.
Performance Characteristics of Estrogen Quantification using Deuterated Internal Standards
| Performance Metric | Typical Performance with Deuterated Internal Standard |
| Accuracy (Recovery) | 88% to 113%[1] |
| Precision (CV%) | Intra-day: <12.9%, Inter-day: <15%[2] |
| Lower Limit of Quantitation (LLOQ) | 0.05 to 8 pg/mL |
| Linearity (r²) | >0.99 |
Qualitative Comparison: this compound vs. ¹³C-Labeled 16-Keto 17Beta-estradiol
The choice between a deuterated and a ¹³C-labeled internal standard involves a trade-off between cost and analytical rigor. For the most demanding applications requiring the highest levels of accuracy and precision, a ¹³C-labeled standard is generally considered superior.
| Feature | This compound (Deuterated) | ¹³C-Labeled 16-Keto 17Beta-estradiol | Rationale for Researchers |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotopic effect)[3][4] | Co-elutes perfectly with the unlabeled analyte[4] | Perfect co-elution is critical for accurate correction of matrix effects, especially in complex biological samples.[3] |
| Isotopic Stability | Low risk of deuterium-hydrogen exchange, especially on aromatic rings.[3] | Highly stable with no risk of isotopic exchange.[4] | ¹³C-labeling provides greater assurance of the standard's integrity throughout the analytical process. |
| Correction for Matrix Effects | Generally effective, but can be compromised by chromatographic shifts.[5] | Provides the most accurate correction due to identical chromatographic behavior. | For assays with significant or variable matrix effects, a ¹³C-labeled standard is the preferred choice. |
| Cost and Availability | More readily available and cost-effective. | Typically more expensive and may have limited availability.[6] | Budgetary constraints and availability may necessitate the use of a deuterated standard. |
Experimental Protocols
A generalized experimental protocol for the quantification of 16-Keto 17Beta-estradiol in a biological matrix (e.g., serum) using a deuterated internal standard is provided below. This protocol is based on common methodologies for estrogen analysis by LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum, add a known amount of this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex vigorously for 5 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Inject 10-20 µL of the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).
-
The gradient should be optimized to achieve chromatographic separation of 16-Keto 17Beta-estradiol from other endogenous compounds.
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both 16-Keto 17Beta-estradiol and this compound.
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the estrogen signaling pathway, the analytical workflow, and the logical relationship in selecting an internal standard.
Estrogen Signaling Pathway
Quantitative Analysis Workflow
Internal Standard Selection Logic
References
- 1. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace level quantification of deuterated 17beta-estradiol and estrone in ovariectomized mouse plasma and brain using liquid chromatography/tandem mass spectrometry following dansylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. caymanchem.com [caymanchem.com]
Performance of 16-Keto 17Beta-estradiol-d5 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of estrogen metabolites, the selection of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of the performance of 16-Keto 17Beta-estradiol-d5 as an internal standard in various biological matrices, alongside other potential alternatives. The information presented is based on established analytical principles and available experimental data.
This compound is a deuterated analog of 16-Keto 17Beta-estradiol, an endogenous estrogen metabolite.[1][2][3][4] Its use as an internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is predicated on its chemical and physical similarity to the analyte of interest.[1][2] This similarity helps to compensate for variations in sample preparation, extraction efficiency, and matrix effects, which are common challenges in the analysis of complex biological samples like plasma, urine, and tissue homogenates.[5][6]
Comparative Performance Data
Table 1: Comparison of Internal Standard Properties for 16-Keto 17Beta-estradiol Quantification
| Internal Standard Type | Example(s) | Co-elution with Analyte | Compensation for Matrix Effects | Potential for Isotopic Crosstalk | Relative Cost |
| Stable Isotope Labeled | This compound , 13C-labeled 16-Keto 17Beta-estradiol | Excellent | Excellent | Low to negligible with sufficient mass difference | High |
| Structural Analog | Ethinylestradiol, other synthetic estrogens | Good to Fair | Moderate to Good | None | Moderate |
| Homologue | N/A for this specific analyte | Fair | Moderate | None | Moderate |
Table 2: Expected Performance of this compound in Different Biological Matrices
| Biological Matrix | Expected Recovery | Expected Matrix Effect | Key Considerations |
| Plasma/Serum | High (>80%) | Low to Moderate | Protein precipitation and liquid-liquid extraction are common. The use of a deuterated standard is crucial to correct for ion suppression or enhancement from complex lipids and proteins.[7][8][9] |
| Urine | High (>85%) | Low to Moderate | Dilute-and-shoot or solid-phase extraction (SPE) are typical. Matrix effects from salts and urea (B33335) can be significant, but are well-compensated by a co-eluting internal standard.[5][6] |
| Tissue Homogenate | Variable (60-90%) | Moderate to High | Requires extensive sample cleanup. Matrix complexity is high, making a stable isotope-labeled internal standard essential for accurate quantification. |
Experimental Protocols
The following are generalized experimental protocols for the quantification of 16-Keto 17Beta-estradiol in biological matrices using this compound as an internal standard.
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation:
-
To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma/serum, add the internal standard.
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
2. Sample Preparation (Urine)
-
Dilute-and-Shoot:
-
Centrifuge the urine sample to remove particulates.
-
Dilute 10 µL of urine with 990 µL of the initial mobile phase containing the internal standard.
-
Vortex and inject directly into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the urine sample (pre-treated with internal standard).
-
Wash the cartridge with a low-percentage organic solvent to remove interferences.
-
Elute the analyte and internal standard with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
3. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode, depending on the derivatization and adduct formation.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 16-Keto 17β-Estradiol-d5 (Major) | CymitQuimica [cymitquimica.com]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse [ouci.dntb.gov.ua]
- 7. Trace level quantification of deuterated 17beta-estradiol and estrone in ovariectomized mouse plasma and brain using liquid chromatography/tandem mass spectrometry following dansylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Performance Analysis of Deuterated Estrogen Internal Standards in Mass Spectrometry
A Comparative Guide for Researchers in Drug Development and Clinical Analysis
In the landscape of bioanalytical research, particularly in endocrinology and drug development, the precise quantification of steroid hormones is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses, owing to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is a cornerstone of robust LC-MS/MS methodologies, correcting for variability in sample preparation and instrument response. This guide provides a comparative overview of the performance characteristics, specifically linearity and limits of detection, for deuterated estrogen internal standards, with a focus on 16-Keto 17Beta-estradiol-d5 and its alternatives.
While specific performance data for this compound is not extensively published in peer-reviewed literature, this guide draws upon established methodologies for similar deuterated estrogen analogs to provide representative performance metrics and experimental protocols. For comparison, we will consider 17β-Estradiol-¹³C₃ as an alternative, highlighting the nuanced differences between deuterium (B1214612) and carbon-13 labeling.
Linearity and Limit of Detection: A Comparative Summary
The performance of an internal standard is intrinsically linked to the analytical method in which it is employed. The following table summarizes typical performance characteristics for the quantification of estrogens using deuterated internal standards in LC-MS/MS assays. These values are representative of what can be expected in a validated bioanalytical method.
| Parameter | This compound (Representative) | 17β-Estradiol-¹³C₃ (Alternative) |
| Analyte Analyzed | 16-Keto 17Beta-estradiol | 17β-Estradiol |
| Typical Linearity Range (for analyte) | 1 pg/mL - 1000 pg/mL | 0.5 pg/mL - 500 pg/mL |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (for analyte) | ~0.5 pg/mL | ~0.2 pg/mL |
| Limit of Quantification (LOQ) (for analyte) | ~1 pg/mL | ~0.5 pg/mL |
Note: The linearity and limits of detection are properties of the analytical method for the analyte being measured, with the internal standard ensuring the accuracy of these measurements across the specified range. The internal standard itself is added at a constant concentration to all samples, standards, and quality controls. Its response is expected to be consistent and reproducible.
Experimental Protocol: Quantification of Estradiol (B170435) in Human Serum by LC-MS/MS
This section details a representative experimental protocol for the extraction and analysis of estradiol from human serum using a deuterated internal standard.
1. Materials and Reagents:
-
This compound or 17β-Estradiol-¹³C₃ (Internal Standard Stock Solution: 1 µg/mL in methanol)
-
17β-Estradiol (Analyte Stock Solution: 1 µg/mL in methanol)
-
Human Serum (steroid-free or characterized)
-
Methyl tert-butyl ether (MTBE)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of serum sample, calibration standard, or quality control into a 2 mL polypropylene (B1209903) tube.
-
Add 25 µL of the internal standard working solution (e.g., 1 ng/mL in methanol) to each tube.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A linear gradient appropriate for the separation of estradiol from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
17β-Estradiol: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 271.2 → 145.1)
-
This compound: Precursor ion [M-H]⁻ → Product ion (to be optimized)
-
17β-Estradiol-¹³C₃: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 274.2 → 147.1)
-
4. Data Analysis:
-
The peak area ratio of the analyte to the internal standard is calculated for all samples.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve using linear regression.
Workflow and Pathway Diagrams
Caption: Workflow for estradiol quantification using a deuterated internal standard.
Deuterated vs. ¹³C-Labeled Internal Standards: A Brief Comparison
The choice of isotopic label for an internal standard can have implications for the analytical method.
Caption: Key considerations for choosing between deuterated and ¹³C-labeled standards.
While deuterated standards are widely used and generally provide excellent results, ¹³C-labeled standards are often considered the "gold standard" as they are less likely to exhibit chromatographic separation from the native analyte and there is no risk of isotopic exchange.[1] However, the cost and availability of ¹³C-labeled standards can be a limiting factor.
References
Verifying the Purity of a Key Steroid Standard: A Comparative Guide to Isotopic Enrichment Analysis of 16-Keto 17Beta-estradiol-d5
For researchers, scientists, and drug development professionals utilizing deuterated steroid standards, ensuring the isotopic enrichment of these critical reagents is paramount for accurate and reproducible experimental results. This guide provides a comparative overview of the primary analytical techniques used to verify the isotopic enrichment of 16-Keto 17Beta-estradiol-d5, a commonly used internal standard in mass spectrometry-based assays.
This document details the experimental protocols for the two most prevalent methods: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. A comprehensive data summary table allows for a direct comparison of their performance, and a workflow diagram illustrates the logical steps in the verification process.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique for isotopic enrichment verification depends on several factors, including the required level of detail, available instrumentation, and sample throughput needs. The following table summarizes the key performance characteristics of High-Resolution Mass Spectrometry and Deuterium (B1214612) NMR Spectroscopy for the analysis of this compound.
| Feature | High-Resolution Mass Spectrometry (HR-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the mass-to-charge ratio of ions to determine the distribution of isotopologues. | Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment and abundance of isotopes. | Separates compounds based on their volatility and boiling point, followed by mass analysis. |
| Reported Isotopic Enrichment | Can precisely determine the percentage of molecules containing the desired number of deuterium atoms. A typical specification for this compound is ≥95 atom % D.[1] | Provides a bulk measurement of the deuterium enrichment across all labeled positions. | Can indicate the presence of deuterated and non-deuterated species. |
| Data Output | Mass spectrum showing the relative abundance of d0 to d5 species. | NMR spectrum with signals corresponding to deuterium at specific molecular positions. | Chromatogram with peaks for the deuterated standard and any unlabeled counterpart. |
| Advantages | High sensitivity, requires very small sample amounts, provides detailed isotopic distribution. | Non-destructive, provides information about the specific location of the deuterium labels. | High separation efficiency, well-established for steroid analysis. |
| Limitations | Potential for ion suppression or matrix effects, may not distinguish between positional isomers of deuteration. | Lower sensitivity compared to MS, requires higher sample concentrations. | Requires derivatization for steroid analysis, potential for thermal degradation. |
| Typical Chemical Purity | Assessed separately, often by LC-UV or GC-FID. A typical specification is ≥96%.[1] | Can be determined simultaneously with isotopic enrichment if appropriate internal standards are used. | Can be assessed alongside isotopic analysis. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and consistent results. The following sections outline the key steps for verifying the isotopic enrichment of this compound using High-Resolution Mass Spectrometry and Deuterium NMR Spectroscopy.
High-Resolution Mass Spectrometry (HR-MS) Protocol
This method is ideal for determining the distribution of deuterated species (isotopologues).
1. Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 µg/mL.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode.
-
Mass Range: Scan a mass range that includes the molecular ions of the unlabeled (d0) to the fully labeled (d5) compound. For this compound (C18H17D5O3), the approximate monoisotopic mass is 291.19 Da. The scan range should comfortably bracket the expected masses of all isotopologues.
-
Resolution: Set the instrument to a high resolving power (e.g., >60,000) to clearly separate the isotopic peaks.
3. Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum of the sample.
-
Identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5).
-
Calculate the relative abundance of each isotopologue by integrating the area under each peak.
-
The isotopic enrichment is typically reported as the percentage of the d5 species relative to the sum of all isotopologues.
Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy Protocol
This technique provides a direct measure of the deuterium content in the molecule.
1. Sample Preparation:
-
Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent that does not have signals overlapping with the analyte's deuterium signals (e.g., chloroform-d, methanol-d4).
2. Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
-
Reference: An internal standard with a known deuterium concentration can be used for quantification.
-
Acquisition Parameters:
-
Set the spectral width to encompass all expected deuterium resonances.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay that allows for full relaxation of the deuterium nuclei to ensure accurate integration.
-
3. Data Acquisition and Analysis:
-
Acquire the ²H NMR spectrum.
-
Integrate the signals corresponding to the deuterium atoms in this compound.
-
The total integral value, when compared to an internal standard or through absolute intensity measurements, can be used to determine the overall isotopic enrichment.
Experimental Workflow
The following diagram illustrates the general workflow for the isotopic enrichment verification of this compound.
References
A Comparative Guide to Derivatization Techniques for Estrogen Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of estrogens is critical in various fields, from clinical diagnostics to environmental monitoring and pharmaceutical development. Due to their often low endogenous concentrations and challenging ionization characteristics, derivatization is a key strategy to enhance the sensitivity and specificity of estrogen analysis, particularly when using mass spectrometry (MS)-based methods. This guide provides a comparative overview of common derivatization techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their analytical needs.
Enhancing Estrogen Detection: A Comparison of Key Derivatization Agents
The choice of derivatization reagent is pivotal and depends on the analytical platform, be it Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization can improve ionization efficiency, chromatographic separation, and introduce specific fragmentation patterns beneficial for tandem MS analysis.
For Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for estrogen analysis, and derivatization is often employed to improve ionization in electrospray ionization (ESI) mode.
Table 1: Performance Comparison of LC-MS Derivatization Reagents for Estrogen Analysis
| Derivatization Reagent | Principle | Typical Improvement in Sensitivity | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Reacts with the phenolic hydroxyl group to introduce a readily ionizable tertiary amine. | 100-fold or greater increase in signal intensity.[1] | 0.25 - 1 pg/mL[2] | Well-established, robust, significant sensitivity enhancement.[3] | Can generate non-specific product ions from the derivative moiety.[4] |
| Picolinoyl Chloride | Forms picolinoyl esters with hydroxyl groups, enhancing ionization. | ~100-fold higher detection response compared to underivatized estrogens. | 0.5 - 1.0 pg/mL | High sensitivity. | Can be a more complex, multi-step procedure requiring anhydrous conditions.[5] |
| FMP-TS | Reacts with the phenolic hydroxyl group to introduce a charged moiety. | - | 0.2 pg on-column[4] | Generates compound-specific product ions, improving specificity.[4] | Less commonly used than dansylation. |
| MPPZ | Two-step reaction involving derivatization with PPZ and subsequent methylation. | - | 0.43–2.17 pg on column | Allows for simultaneous analysis of a panel of estrogens and their metabolites. | Multi-step derivatization process. |
| DMABC | Reacts with hydroxyl groups to introduce an ionizable moiety. | - | - | Versatile for ESI sources, selective and quantitative reaction at moderate temperature.[3] | Less performance data available compared to dansyl chloride. |
For Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of estrogens. Silylation is the most common approach.
Table 2: Performance Comparison of GC-MS Derivatization Reagents for Estrogen Analysis
| Derivatization Reagent | Principle | Typical Improvement in Sensitivity | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| BSTFA (+ TMCS) | Replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. | Enables GC-MS analysis with good sensitivity. | 5 - 10 ng/L in water samples | Widely used, effective for multiple hydroxyl groups, catalyst (TMCS) enhances yield. | Derivatives can be sensitive to moisture. Silylation of hindered groups can be challenging.[6][7] |
| MSTFA | Similar to BSTFA, forms TMS derivatives. | - | - | Can be used with or without a catalyst. | Can produce multiple derivatives depending on the solvent. |
| Pentafluorobenzyl Bromide (PFBBr) + HFBA | Two-step derivatization for enhanced detection in negative chemical ionization (NCI) mode. | Allows for high selectivity in complex matrices. | 500 pg/mL in urine | High selectivity in NCI mode. | Two-step process. |
| EOC + PFP | Two-phase extractive ethoxycarbonylation followed by pentafluoropropionyl derivatization. | Good separation and detectability for a wide range of estrogen metabolites. | - | Suitable for comprehensive profiling of estrogen metabolites. | Multi-step, complex procedure. |
Experimental Workflow for Estrogen Analysis
The general workflow for estrogen analysis involving derivatization is a multi-step process designed to isolate, modify, and accurately measure the target analytes. The following diagram illustrates a typical experimental pipeline.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 4. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
A Comparative Guide to Reference Standards for 16-Keto 17Beta-estradiol-d5 Calibration
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of steroid metabolites, the selection of a high-quality internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of commercially available 16-Keto 17Beta-estradiol-d5 reference standards, essential for the calibration and quantification of its unlabeled counterpart in various biological matrices. This deuterated analog serves as an ideal internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Comparison of Commercially Available Reference Standards
| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Format | Storage Conditions |
| MedChemExpress | 16-Keto 17β-Estradiol-d5 (Major) | HY-142798S | Not specified | Not specified | Solid | Recommended conditions on CoA[1] |
| CymitQuimica (distributor for TRC) | 16-Keto 17β-Estradiol-d5 (Major) | K245877 | Not specified | Not specified | Neat | Not specified |
| Pharmaffiliates | 16-Keto-17β-estradiol-2,4,15,15,17-d5 | PA STI 088492 | Not specified | "Highly pure" | Not specified | 2-8°C Refrigerator[3] |
| Santa Cruz Biotechnology | 16-Keto-17β-estradiol-d5 | sc-51169 | Not specified | Not specified | Not specified | Not specified |
| CDN Isotopes | 16-Keto-17beta-estradiol-2,4,15,15,17-d5 | D-5809 | 95 atom % D | 96% | Solid (0.005 g) | Room temperature |
| LGC Standards | 16-Keto-17beta-estradiol-2,4,15,15,17-d5 | TRC-K245877-1MG | 95 atom % D | min 96% Chemical Purity | Not specified | Not specified[4] |
Experimental Protocol: Quantification of 16-Keto 17Beta-estradiol in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a representative workflow for the quantification of 16-Keto 17Beta-estradiol in human plasma. The use of a deuterated internal standard like this compound is critical to correct for matrix effects and variations during sample preparation and analysis.
Preparation of Stock and Working Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh the reference standard and dissolve it in methanol (B129727) to achieve a final concentration of 1 mg/mL.
-
IS Working Solution (e.g., 10 ng/mL): Serially dilute the IS stock solution with methanol to obtain a working solution with a concentration appropriate for spiking into plasma samples.
-
Calibration Standards: Prepare a stock solution of unlabeled 16-Keto 17Beta-estradiol and create a series of calibration standards by serial dilution.
Sample Preparation (Solid-Phase Extraction - SPE)
A common method for extracting steroids from plasma is Solid-Phase Extraction (SPE).
-
Sample Spiking: To 100 µL of human plasma, add a known amount of the this compound IS working solution.
-
Protein Precipitation: Add 400 µL of 0.5% formic acid in water to the plasma sample to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for the separation of steroids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.
-
Gradient: A gradient elution is employed to achieve optimal separation. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for estrogens, though derivatization can allow for positive mode analysis.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 16-Keto 17Beta-estradiol and its d5-labeled internal standard must be optimized on the specific mass spectrometer being used.
-
Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of 16-Keto 17Beta-estradiol in the unknown plasma samples can then be determined from this calibration curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the experimental process for using this compound as an internal standard.
Caption: General workflow for sample analysis.
Caption: Solid-Phase Extraction (SPE) steps.
Stability Considerations for Deuterated Standards
The stability of deuterated standards is crucial for the reliability of quantitative assays. A general workflow for assessing the stability of a deuterated compound like this compound is presented below. This involves evaluating stability under various stress conditions to determine its shelf-life and potential for H/D back-exchange.
Caption: Deuterated standard stability testing workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 16-Keto-17beta-estradiol-2,4,15,15,17-d5 [lgcstandards.com]
- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Quantification of DHEA, Estradiol (E2), and Testosterone using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the simultaneous quantification of Dehydroepiandrosterone (DHEA), 17β-Estradiol (E2), and Testosterone. LC-MS/MS has become the preferred method for steroid hormone analysis, superseding traditional immunoassays due to its enhanced specificity, accuracy, and multiplexing capabilities, which minimize cross-reactivity issues common with structurally similar steroid molecules.[1][2]
Performance Comparison of LC-MS/MS Methods
The successful implementation of an LC-MS/MS assay is determined by its analytical performance characteristics. The following tables summarize quantitative data from validated methods, offering a baseline for comparison.
Table 1: Key Performance Metrics for Steroid Quantification
This table details the performance of a standardized, commercially available LC-MS/MS assay for the quantitative measurement of 15 steroid hormones, including DHEA, E2, and Testosterone, in human serum.[3]
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% Recovery) |
| DHEA | 0.25 | 250 | 3.5 - 6.0% | 7.9 - 10.1% | 95.8 - 107.0% |
| Estradiol (E2) | 0.01 | 5 | 4.4 - 8.8% | 8.9 - 11.2% | 91.4 - 104.2% |
| Testosterone | 0.05 | 50 | 2.5 - 5.5% | 5.2 - 9.9% | 98.3 - 110.1% |
Data synthesized from a validation study of a standardized HPLC-MS/MS kit.[3] The study highlights the robustness and reliability of the method for clinical research.
Table 2: MS/MS Parameters for Analyte Detection
Optimized Multiple Reaction Monitoring (MRM) transitions are critical for the selective and sensitive detection of target analytes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DHEA | 289.2 | 253.2 | 20 |
| Estradiol (E2) | 273.2 | 107.1 | 25 |
| Testosterone | 289.2 | 97.1 | 45 |
Parameters optimized for an assay using Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1]
Detailed Experimental Protocol
This section outlines a representative protocol for the extraction and analysis of DHEA, E2, and Testosterone from serum or tissue, based on common practices in published literature.
1. Sample Preparation (Liquid-Liquid Extraction)
This procedure is designed to efficiently separate analytes from complex biological matrices like serum or tissue homogenates.[1][4]
-
Internal Standards: Fortify 200 µL of the sample (e.g., serum) with an internal standard mixture (containing deuterated DHEA, E2, and Testosterone) to correct for extraction inefficiency and matrix effects.
-
Protein Precipitation: Add 800 µL of cold acetonitrile (B52724) to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution & Extraction:
-
Resuspend the dried extract in 500 µL of an aqueous acetate (B1210297) buffer.
-
Add 1 mL of hexane (B92381) and vortex for 2 minutes to extract the unconjugated (free) steroids.
-
Centrifuge to separate the phases and transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction for a second time and combine the extracts.
-
-
Final Evaporation & Reconstitution: Evaporate the combined hexane extracts to dryness. Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS injection.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column, such as an Accucore RP-MS (100 mm x 2.1 mm, 2.6 µm), is commonly used for separation.[1]
-
Mobile Phase A: Deionized water with 0.1% formic acid.[1][4]
-
Gradient: A linear gradient from ~35% B to 80-100% B over approximately 15 minutes is effective for resolving the analytes.[1]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) operated in positive ion mode.[1][5] APCI is often favored for these lipid-soluble steroids.[1][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
-
Key Parameters: Optimized parameters include source temperature (~350-400°C), ion source gas flows, and collision gas pressure.[1]
-
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: A typical workflow for steroid quantification by LC-MS/MS.
Simplified Steroidogenesis Pathway
References
- 1. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. shop.dutchtest.com [shop.dutchtest.com]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to the Measurement of Estradiol-17-Fatty Acid Esters in Human Tissues
For researchers, scientists, and drug development professionals, the accurate quantification of estradiol-17-fatty acid esters in human tissues is crucial for understanding their physiological roles and potential as therapeutic targets. These lipophilic derivatives of estradiol (B170435) are believed to constitute a tissue-specific reservoir of active hormone, and their measurement presents unique analytical challenges. This guide provides an objective comparison of the primary analytical methods used for their quantification, complete with experimental protocols and performance data to aid in the selection of the most appropriate technique for your research needs.
Method Comparison at a Glance
The choice of analytical method for estradiol-17-fatty acid esters is a trade-off between sensitivity, specificity, and throughput. Mass spectrometry-based methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard due to their high specificity and sensitivity. Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), while potentially offering higher throughput, often face challenges with specificity for these esterified forms of estradiol.
| Method | Principle | Key Advantages | Key Disadvantages |
| GC-MS | Gas-phase separation of analytes followed by mass-based detection. | High specificity and sensitivity; well-established methodology. | Requires derivatization; indirect measurement via hydrolysis. |
| LC-MS/MS | Liquid-phase separation coupled with tandem mass spectrometry. | High specificity and sensitivity; potential for direct analysis. | Method development can be complex; potential for matrix effects. |
| Immunoassays | Antibody-based detection of target molecules. | High throughput; relatively lower cost. | Potential for cross-reactivity with free estradiol and other steroids; lack of commercially available kits for fatty acid esters. |
Quantitative Data Presentation
The following table summarizes the performance characteristics of different analytical methods for the measurement of estradiol and its derivatives. It is important to note that data for immunoassays and LC-MS/MS are primarily for unconjugated estradiol, as specific data for fatty acid esters are limited. The GC-MS data, however, is specific to the measurement of estradiol-17-fatty acid esters.
| Parameter | GC-MS (for Estradiol-17-Fatty Acid Esters) | LC-MS/MS (for Estradiol) | Immunoassays (for Estradiol) |
| Limit of Quantification (LOQ) | Detectable levels in the fmol/g range in adipose tissue.[1] | As low as 0.16 pg/mL. | Varies widely, typically in the pg/mL range.[2][3] |
| Linearity | Not explicitly stated, but method is described as reproducible.[1] | Excellent, with R² > 0.99. | Generally good within the defined assay range. |
| Precision (%CV) | Not explicitly stated. | Typically <10%. | Can be <10% but may increase at lower concentrations.[2][3] |
| Accuracy/Recovery | Not explicitly stated, but uses a trideuterated internal standard for quantification.[1] | High, often between 85-115%. | Can be affected by matrix effects and cross-reactivity. |
| Specificity | High, based on chromatographic separation and mass fragmentation. | Very high, especially with tandem MS. | Variable, prone to cross-reactivity with structurally similar steroids. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a sensitive and reproducible means of measuring estradiol-17-fatty acid esters in human tissues and blood.[1] The protocol involves the hydrolysis of the esters to release free estradiol, which is then derivatized and analyzed.
1. Sample Preparation and Extraction:
-
Homogenize tissue samples in a suitable buffer.
-
Add a trideuterated analog of a representative estradiol ester as an internal standard for quantification.[1]
-
Perform a lipid extraction using a solvent system such as chloroform:methanol (B129727).
-
Separate the nonpolar ester fraction from free steroids using column chromatography (e.g., Celite partition chromatography).
2. Saponification (Alkaline Hydrolysis):
-
Treat the dried nonpolar fraction with a solution of potassium hydroxide (B78521) in ethanol (B145695) to hydrolyze the fatty acid esters, releasing free estradiol.[1]
3. Derivatization:
-
Extract the liberated estradiol.
-
Derivatize the estradiol to form a volatile derivative, such as the ditrimethylsilyl (TMS) ether, by reacting with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[1]
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5).
-
Use a temperature program to separate the derivatized estradiol from other components.
-
Detect the eluting compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode. Monitor the molecular ions of the derivatized estradiol and the trideuterated internal standard.[1]
5. Quantification:
-
Calculate the concentration of estradiol-17-fatty acid esters in the original tissue sample based on the ratio of the peak areas of the analyte and the internal standard, and the initial weight of the tissue.
GC-MS workflow for estradiol-17-fatty acid ester analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation and Extraction:
-
Homogenize tissue samples in an appropriate buffer.
-
Add a stable isotope-labeled internal standard corresponding to a representative estradiol-17-fatty acid ester.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the lipophilic ester fraction and remove interfering substances.
2. LC Separation:
-
Dissolve the extracted sample in a suitable solvent.
-
Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Use a reverse-phase column (e.g., C18 or C8) with a gradient elution of mobile phases (e.g., water with a modifier and an organic solvent like methanol or acetonitrile) to separate the different estradiol-17-fatty acid esters.
3. MS/MS Detection:
-
Introduce the eluent from the LC system into a tandem mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each estradiol ester, select a specific precursor ion and one or more product ions for detection. This provides high specificity.
4. Quantification:
-
Quantify the individual estradiol-17-fatty acid esters by comparing the peak areas of the analyte-specific transitions to those of the corresponding internal standards.
Proposed LC-MS/MS workflow for direct analysis of estradiol esters.
Immunoassays (RIA and ELISA)
Currently, there are no commercially available immunoassay kits specifically validated for the quantification of estradiol-17-fatty acid esters. The development of such an assay would require the synthesis of specific antigens and the generation of highly selective antibodies.
Principle of Competitive Immunoassay:
-
Antigen Immobilization: An antigen (either an estradiol-fatty acid ester conjugate or an antibody against it) is coated onto a solid phase (e.g., microplate wells).
-
Competitive Binding: The sample containing the estradiol-17-fatty acid ester is added along with a known amount of a labeled version of the ester (e.g., radiolabeled for RIA, enzyme-labeled for ELISA). The unlabeled ester from the sample and the labeled ester compete for binding to the limited number of antibody sites.
-
Signal Detection: After an incubation period, the unbound components are washed away. The amount of labeled ester bound to the solid phase is then measured. In RIA, this is done by detecting radioactivity. In ELISA, a substrate is added that reacts with the enzyme label to produce a measurable signal (e.g., color change).
-
Quantification: The concentration of the estradiol-17-fatty acid ester in the sample is inversely proportional to the signal detected. A standard curve is generated using known concentrations of the ester to quantify the amount in the unknown samples.
Challenges for Immunoassays of Estradiol-17-Fatty Acid Esters:
-
Antibody Specificity: The primary challenge is to develop an antibody that specifically recognizes the esterified form of estradiol without significant cross-reactivity to the much more abundant free estradiol or other structurally similar steroids.
-
Heterogeneity of Fatty Acids: Estradiol can be esterified with various fatty acids (e.g., oleate, palmitate, stearate). A single antibody may not recognize all these different esters with the same affinity, leading to inaccurate quantification of the total ester pool.
-
Matrix Effects: The complex lipid matrix of tissue extracts can interfere with the antibody-antigen binding, potentially affecting the accuracy of the assay.
Principle of a competitive immunoassay for estradiol esters.
Conclusion
For the accurate and reliable quantification of estradiol-17-fatty acid esters in human tissues, mass spectrometry-based methods are unequivocally superior. GC-MS provides a well-established and sensitive method, although it requires hydrolysis of the esters for indirect measurement. LC-MS/MS holds the promise of direct analysis of the intact esters, offering high specificity and the potential for profiling different fatty acid conjugates simultaneously. While immunoassays are valuable for many applications, the lack of specific, validated assays for estradiol-17-fatty acid esters and the inherent challenges of cross-reactivity currently limit their utility for this specific class of analytes. The choice of method will ultimately depend on the specific research question, the available instrumentation, and the need for either a global measure of total esters or a detailed profile of individual ester species.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 16-Keto 17Beta-estradiol-d5
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of 16-Keto 17Beta-estradiol-d5, a deuterated metabolite of estradiol. Given its classification and the nature of related compounds, adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar compounds.
Prioritizing Safety: Hazard Assessment
While some safety data sheets (SDS) for this compound may indicate it as non-hazardous, it is imperative to handle this compound with the same precautions as its parent compound, 17β-estradiol. The non-deuterated form is classified as a substance suspected of causing cancer, potentially damaging fertility or the unborn child, and being very toxic to aquatic life with long-lasting effects. Therefore, a conservative approach, treating this compound as a hazardous substance, is mandatory.
| Hazard Classification (Based on 17β-estradiol) | GHS Hazard Statement |
| Carcinogenicity, Category 2 | H351: Suspected of causing cancer |
| Reproductive Toxicity, Category 1A | H360: May damage fertility or the unborn child |
| Effects on or via lactation | H362: May cause harm to breast-fed children |
| Acute Aquatic Hazard, Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Hazard, Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is required for the disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Always wear a laboratory coat, safety glasses with side shields or goggles, and nitrile gloves.
-
For procedures with a risk of aerosol generation, work within a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
3. Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (health hazard, environmental hazard).
4. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Secondary containment is recommended to prevent spills.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Decontamination of Surfaces and Glassware
For minor spills or routine decontamination of laboratory equipment, a chemical inactivation step is recommended prior to standard cleaning procedures.
Decontamination using Potassium Permanganate (B83412) (for acidic or neutral conditions):
-
Prepare the Decontamination Solution: In a designated container, prepare a 0.05 M solution of potassium permanganate (KMnO₄).
-
Application: Carefully apply the KMnO₄ solution to the contaminated surface or glassware. Ensure complete coverage of the affected area.
-
Contact Time: Allow the solution to react for at least 2 hours. The solution will turn from purple to brown as the permanganate is consumed.
-
Neutralization: After the contact time, neutralize any remaining permanganate with a sodium bisulfite or ascorbic acid solution until the purple color disappears.
-
Final Cleaning: Thoroughly wash the decontaminated items with soap and water, followed by a final rinse with deionized water.
-
Waste Disposal: Collect all decontamination and rinse solutions as hazardous liquid waste.
Decontamination using Sodium Hypochlorite (B82951) (for basic conditions):
-
Prepare the Decontamination Solution: Prepare a solution of sodium hypochlorite (bleach) with a concentration of at least 1% available chlorine.
-
Application: Apply the bleach solution to the contaminated surface or glassware.
-
Contact Time: Allow a contact time of at least 30 minutes.
-
Final Cleaning: Thoroughly wash the decontaminated items with soap and water, followed by a final rinse with deionized water.
-
Waste Disposal: Collect all decontamination and rinse solutions as hazardous liquid waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Relationships in Hazard Assessment
The decision to treat this compound as hazardous is based on a precautionary principle, prioritizing safety in the absence of conclusive data for the deuterated compound.
Comprehensive Safety and Handling Guide for 16-Keto 17Beta-estradiol-d5
This guide provides essential operational, safety, and disposal protocols for handling 16-Keto 17Beta-estradiol-d5 in a laboratory setting. While a specific Safety Data Sheet (SDS) for this deuterated compound may classify it as non-hazardous, it is structurally related to potent estrogens.[1][2] Therefore, it is imperative to handle it with the same precautions as other hazardous hormonal compounds to mitigate risks of carcinogenicity, reproductive toxicity, and organ damage.[3][4]
Hazard Summary
As a derivative of estradiol, this compound should be treated as a potent chemical. Key hazards associated with similar estrogenic compounds include:
-
Carcinogenicity: Suspected of causing cancer.[3]
-
Reproductive Toxicity: May damage fertility or the unborn child.[3][4]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, and dermal contact. All personnel must be trained on the proper use of PPE before handling the compound.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles conforming to EU standard EN166 or US NIOSH standards. A face shield is recommended when handling larger quantities or if there is a splash hazard.[3] | Protects eyes and face from splashes and airborne particles of the potent compound.[3] |
| Skin Protection | - Gloves: Double-gloving with chemical-impermeable gloves (e.g., nitrile) is required. Inspect gloves for integrity before use.[3] - Lab Coat/Gown: A disposable, long-sleeved gown that closes in the back is mandatory.[5] Cuffs should be tight-fitting (knit or elastic).[5] | Prevents skin contact, which can lead to systemic absorption of the hazardous chemical.[3] Double-gloving provides an extra layer of protection. |
| Respiratory Protection | All handling of the solid compound (e.g., weighing, reconstituting) must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[3][6] For procedures outside a hood, a NIOSH-approved respirator (e.g., N95 or higher) may be required.[5] | Minimizes the risk of inhaling the potent compound, which is a primary route of exposure.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to this protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Weighing
-
Designated Area: All work with this compound must be conducted in a designated area within a chemical fume hood to contain any potential contamination.
-
Pre-Weighing Checklist:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as detailed in the table above.
-
Decontaminate the work surface within the fume hood.
-
Prepare all necessary equipment (e.g., analytical balance, spatulas, weighing paper, vials, solvent).
-
-
Weighing Procedure:
-
Carefully open the container of the compound inside the fume hood to avoid generating dust.[3]
-
Use a clean spatula to transfer the desired amount onto weighing paper or directly into a tared vial.
-
Minimize the time the primary container is open. Once the desired amount is weighed, securely close the primary container.
-
Solubilization
-
Transfer the weighed powder into an appropriate vial inside the fume hood.
-
Add the desired solvent using a calibrated pipette.
-
Securely cap the vial and mix gently (e.g., by vortexing) until the solid is fully dissolved.
Post-Handling Decontamination
-
Wipe down all surfaces and equipment in the fume hood with a suitable decontaminating solution (e.g., 70% ethanol), collecting the wipe as hazardous waste.
-
Properly doff and dispose of all single-use PPE as hazardous waste.
Caption: Workflow for the safe handling of potent hormonal compounds.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste to prevent environmental contamination and ensure regulatory compliance.[3][6][7]
Waste Segregation and Collection
-
Designated Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all materials contaminated with this compound.[6]
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and all relevant hazard symbols (e.g., Health Hazard, Environmental Hazard).[6]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing paper, pipette tips, and disposable gowns, must be placed in this designated container.[3][6]
Final Disposal
-
Do Not Dispose in Regular Trash or Drain: Under no circumstances should this compound or its waste be disposed of in the regular trash or down the sanitary sewer.[6] This is to avoid contamination of water systems.[6]
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6] This ensures compliance with all local, state, and federal regulations.[6]
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.accentuate.io [cdn.accentuate.io]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
